molecular formula C10H10N2 B1314836 Quinolin-5-ylmethanamine CAS No. 58123-57-2

Quinolin-5-ylmethanamine

Cat. No.: B1314836
CAS No.: 58123-57-2
M. Wt: 158.2 g/mol
InChI Key: HNTPRADIZKVIMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinolin-5-ylmethanamine is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
The exact mass of the compound (Quinolin-5-yl)methanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

quinolin-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTPRADIZKVIMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30475909
Record name 1-(Quinolin-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58123-57-2
Record name 1-(Quinolin-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (quinolin-5-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Quinolin-5-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Quinolin-5-ylmethanamine. The information is presented in a structured format to facilitate easy access and comparison for research and development purposes. Detailed experimental protocols for the determination of key properties are also included to assist in laboratory settings.

Core Properties of this compound

This compound, also known as 5-(aminomethyl)quinoline, is a heterocyclic organic compound with the chemical formula C₁₀H₁₀N₂. It serves as a valuable building block in medicinal chemistry and pharmaceutical research. Its structural features, comprising a quinoline ring system and a primary amine group, make it a versatile intermediate for the synthesis of various bioactive molecules.

Physical and Chemical Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol
CAS Number 5456-11-1
Appearance Solid
Melting Point 98-100 °C
Boiling Point 314.7 ± 17.0 °C (Predicted)
Density 1.157 g/cm³ (Predicted)
Flash Point >110 °C
Solubility Slightly soluble in DMSO and Methanol.
pKa Not explicitly found, but expected to be in the range of a typical primary amine.
Synonyms
  • 5-(Aminomethyl)quinoline

  • 1-(Quinolin-5-yl)methanamine

  • C-QUINOLIN-5-YL-METHYLAMINE

  • 5-Quinolylmethanamine

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of this compound.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid at atmospheric pressure. For a pure crystalline solid, the melting point is a sharp, well-defined temperature. This protocol utilizes the capillary tube method.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

  • Heating and Observation: The apparatus is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C per minute) for a more accurate measurement.

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point.

Determination of Boiling Point (Micro Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For small quantities of liquid, a micro boiling point determination method is suitable. Since this compound is a solid at room temperature, it would first need to be melted.

Apparatus:

  • Thiele tube or other suitable heating bath (e.g., oil bath)

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Rubber band or wire to attach the test tube to the thermometer

Procedure:

  • Sample Preparation: A small amount of this compound is placed in the small test tube.

  • Apparatus Assembly: The test tube is attached to the thermometer using a rubber band. A capillary tube is placed inside the test tube with its sealed end up.

  • Heating: The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The side arm of the Thiele tube is gently heated.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.

  • Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. This protocol provides a qualitative and semi-quantitative method for determining solubility.

Apparatus:

  • Test tubes and rack

  • Vortex mixer or stirring rods

  • Graduated pipettes or cylinders

  • Analytical balance

Procedure:

  • Solvent Selection: A range of solvents should be tested, including water, methanol, ethanol, acetone, dichloromethane, and dimethyl sulfoxide (DMSO).

  • Qualitative Assessment:

    • Place a small, known amount (e.g., 10 mg) of this compound into a test tube.

    • Add a small volume (e.g., 1 mL) of the chosen solvent.

    • Agitate the mixture vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

    • Visually inspect the solution for any undissolved solid. Classify as soluble, partially soluble, or insoluble.

  • Semi-Quantitative Assessment:

    • If the substance appears soluble, add more solute in known increments until saturation is reached (i.e., solid material remains undissolved after vigorous agitation).

    • If the substance is partially soluble or insoluble, gradually add more solvent in known volumes until the solid completely dissolves.

    • The solubility can then be expressed in terms of mg/mL or mol/L.

Determination of pKa by Potentiometric Titration

Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. For an amine, the pKa of its conjugate acid is determined. Potentiometric titration involves measuring the pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at the half-equivalence point.

Apparatus:

  • pH meter with a combination electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

  • Sample Preparation: A known amount of this compound is dissolved in a suitable solvent (e.g., a water/methanol mixture if solubility in pure water is low).

  • Titration Setup: The beaker containing the sample solution is placed on the magnetic stirrer, and the pH electrode is immersed in the solution. The burette containing the standardized strong acid is positioned above the beaker.

  • Initial pH: The initial pH of the amine solution is recorded.

  • Titration: The strong acid is added in small, precise increments from the burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: A titration curve is constructed by plotting the pH (y-axis) against the volume of titrant added (x-axis).

  • pKa Determination: The equivalence point is determined from the point of steepest inflection on the titration curve. The volume of titrant at the half-equivalence point is then calculated. The pH at this half-equivalence point is equal to the pKa of the conjugate acid of this compound.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Features: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring system and the protons of the aminomethyl group. The aromatic protons will appear in the downfield region (typically 7-9 ppm), and their splitting patterns will be complex due to coupling with adjacent protons. The methylene protons of the -CH₂NH₂ group will likely appear as a singlet or a multiplet in the range of 3-5 ppm. The amine protons (-NH₂) may appear as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration.

Expected ¹³C NMR Features: The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The aromatic carbons of the quinoline ring will resonate in the downfield region (typically 110-150 ppm). The methylene carbon of the -CH₂NH₂ group will appear in the upfield region (typically 40-60 ppm).

General NMR Acquisition Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Expected IR Features: The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

  • N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching.

  • C-H stretching (aromatic): Absorptions above 3000 cm⁻¹.

  • C-H stretching (aliphatic): Absorptions just below 3000 cm⁻¹.

  • C=C and C=N stretching (aromatic ring): Multiple bands in the 1450-1650 cm⁻¹ region.

  • N-H bending: A band around 1590-1650 cm⁻¹.

  • C-N stretching: A band in the 1000-1250 cm⁻¹ region.

General IR Acquisition Protocol (ATR-FTIR):

  • Background Spectrum: A background spectrum of the clean ATR crystal is collected.

  • Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.

  • Data Collection: The IR spectrum of the sample is recorded.

  • Cleaning: The crystal is cleaned thoroughly with a suitable solvent after the measurement.

Mass Spectrometry (MS)

Expected Mass Spectrum Features: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 158. The fragmentation pattern would likely involve the loss of the amino group or cleavage of the bond between the methylene group and the quinoline ring, leading to characteristic fragment ions.

General Mass Spectrometry Acquisition Protocol (EI-MS):

  • Sample Introduction: A small amount of the sample is introduced into the ion source, where it is vaporized.

  • Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Visualizations

Experimental Workflow: Melting Point Determination

The following diagram illustrates the logical workflow for determining the melting point of this compound using the capillary method.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording start Start grind Grind Sample start->grind pack Pack Capillary Tube grind->pack place Place in Apparatus pack->place heat Heat Sample place->heat observe Observe Melting heat->observe record Record Melting Range observe->record end End record->end

Workflow for Melting Point Determination

Quinolin-5-ylmethanamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of Quinolin-5-ylmethanamine, a heterocyclic aromatic organic compound with significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, offering in-depth information on its chemical properties, synthesis, and potential biological applications.

Core Compound Information

CAS Number: 58123-57-2 Molecular Formula: C₁₀H₁₀N₂

This compound belongs to the quinoline family, a class of compounds known for their broad spectrum of biological activities. Its structure, featuring a methanamine group attached to the quinoline core, makes it a valuable building block in medicinal chemistry.

Physicochemical and Biological Data Summary

The following table summarizes key quantitative data for this compound, facilitating a clear comparison of its properties.

PropertyValueReference
CAS Number 58123-57-2--INVALID-LINK--
Molecular Formula C₁₀H₁₀N₂--INVALID-LINK--
Molecular Weight 158.20 g/mol --INVALID-LINK--
IUPAC Name (Quinolin-5-yl)methanamine--INVALID-LINK--

Potential Applications in Drug Development

Quinoline derivatives have been extensively studied and have shown promise in various therapeutic areas, particularly in oncology. Research indicates that the quinoline scaffold is a privileged structure in the design of anticancer agents.[1][2] These compounds can exert their effects through diverse mechanisms, including the induction of apoptosis, disruption of cell migration, inhibition of angiogenesis, and cell cycle arrest.[1]

Recent studies on quinoline-based compounds with amine functionalities have highlighted their potential as enzyme inhibitors. For instance, certain quinoline analogs with a methylamine side chain have been shown to inhibit DNA methyltransferases (DNMTs), enzymes that are crucial in epigenetic regulation and are often dysregulated in cancer.[3][4][5]

Postulated Mechanism of Action: DNA Intercalation and p53 Activation

A plausible mechanism of action for this compound, based on studies of structurally similar compounds, involves the inhibition of DNA-acting enzymes.[3][4] It is hypothesized that the planar quinoline ring intercalates into DNA, while the methanamine side chain interacts with the enzyme's active site or the DNA backbone. This interaction can disrupt the normal function of enzymes like DNMT1, leading to a DNA damage response.[3] In cancer cells with functional p53, this can trigger a signaling cascade leading to apoptosis.[3]

Quinolin_5_ylmethanamine_Mechanism cluster_cell Cancer Cell Q5M This compound DNA DNA Q5M->DNA Intercalation DNMT1 DNMT1 Q5M->DNMT1 Inhibition p53 p53 DNA->p53 Damage Signal DNMT1->DNA Methylation Apoptosis Apoptosis p53->Apoptosis Activation

Postulated mechanism of action for this compound.

Experimental Protocol: Synthesis of Quinoline Derivatives

General Friedländer Synthesis Workflow:

  • Reactant Preparation: Dissolve the 2-aminoaryl aldehyde or ketone and the α-methylene carbonyl compound in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Introduce a catalyst, which can be an acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine), to the reaction mixture.

  • Reaction: Heat the mixture under reflux for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired quinoline derivative.

Friedlander_Synthesis_Workflow start Start reactants Prepare Reactants (2-aminoaryl aldehyde/ketone + α-methylene carbonyl) start->reactants catalyst Add Catalyst (Acid or Base) reactants->catalyst reflux Heat under Reflux catalyst->reflux monitor Monitor Reaction (TLC) reflux->monitor monitor->reflux Incomplete workup Reaction Work-up (Solvent Removal) monitor->workup Complete purify Purification (Recrystallization/Chromatography) workup->purify end End Product (Quinoline Derivative) purify->end

General workflow for the Friedländer synthesis of quinolines.

Note: The specific starting materials and reaction conditions would need to be optimized for the synthesis of this compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics, particularly in the field of oncology. Its potential to interact with DNA and inhibit key cellular enzymes warrants further investigation. This technical guide provides a foundational understanding of this compound, intended to support and stimulate future research and development efforts.

References

An In-Depth Technical Guide to the Synthesis of Quinoline and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the core synthetic methodologies for quinoline and its derivatives, with a focus on providing actionable data and protocols for researchers in the field.

Core Synthetic Methodologies: An Overview

The synthesis of the quinoline ring system is a well-established field in organic chemistry, with several named reactions providing versatile routes to a diverse range of derivatives. These methods, primarily developed in the late 19th century, remain fundamental to the construction of this important heterocyclic motif. The most prominent among these are the Skraup, Doebner-von Miller, Combes, Friedländer, and Conrad-Limpach-Knorr syntheses. Each of these methods offers distinct advantages and is suited for the preparation of specific substitution patterns on the quinoline core.

This guide will delve into the mechanistic details, experimental protocols, and quantitative data associated with these key synthetic strategies. Furthermore, it will explore the critical role of quinoline derivatives in modulating key signaling pathways relevant to drug discovery, thereby providing a comprehensive resource for professionals in pharmaceutical research and development.

The Skraup Synthesis

The Skraup synthesis is a classic and vigorous method for producing quinoline through the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1]

Mechanism:

The reaction proceeds through several key steps:

  • Dehydration of glycerol by sulfuric acid to form acrolein.

  • Michael addition of the aniline to acrolein.

  • Acid-catalyzed cyclization of the resulting β-anilinopropionaldehyde.

  • Dehydration to form 1,2-dihydroquinoline.

  • Oxidation of the 1,2-dihydroquinoline to yield the aromatic quinoline ring.

Skraup_Synthesis Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Michael_Adduct Michael Adduct (β-Anilinopropionaldehyde) Acrolein->Michael_Adduct Aniline Aniline Aniline->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate H⁺ (Cyclization) Dihydroquinoline 1,2-Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation

A simplified workflow of the Skraup quinoline synthesis.

Experimental Protocol:

A representative procedure adapted from Organic Syntheses for the preparation of quinoline:[2]

Materials:

  • Aniline (1.0 mole)

  • Glycerol (2.5 moles)

  • Nitrobenzene (0.5 moles)

  • Concentrated Sulfuric Acid (2.0 moles)

  • Ferrous sulfate heptahydrate (as a moderator)

Procedure:

  • In a suitable reaction vessel equipped with a reflux condenser and a mechanical stirrer, carefully mix the aniline, glycerol, nitrobenzene, and ferrous sulfate.

  • Slowly and with vigorous stirring, add the concentrated sulfuric acid to the mixture. The reaction is highly exothermic and requires careful control of the addition rate.

  • Heat the mixture to reflux for several hours.

  • After the reaction is complete, allow the mixture to cool and then dilute with water.

  • Neutralize the acidic solution with a concentrated solution of sodium hydroxide.

  • Isolate the crude quinoline by steam distillation.

  • The collected distillate is then purified by fractional distillation to yield pure quinoline.

Quantitative Data:

The yield of the Skraup synthesis is highly dependent on the substituents present on the aniline starting material.

Aniline DerivativeProductYield (%)
AnilineQuinoline84-91[2]
o-Nitroaniline8-Nitroquinoline-
m-Nitroaniline5-Nitro- and 7-Nitroquinoline-
p-Nitroaniline6-Nitroquinoline-
3-Nitro-4-aminoanisole6-Methoxy-8-nitroquinoline65-76

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[1][3] This reaction can be considered a modification of the Skraup synthesis where the α,β-unsaturated carbonyl compound is used directly instead of being generated in situ from glycerol.

Mechanism:

The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate. One proposed pathway involves:

  • Michael addition of the aniline to the α,β-unsaturated carbonyl compound.

  • Reaction of the resulting β-anilino carbonyl compound with another molecule of aniline to form a diamine intermediate.

  • Acid-catalyzed cyclization and subsequent dehydration.

  • Oxidation to the final quinoline product.

Doebner_von_Miller_Reaction Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Unsaturated_Carbonyl->Michael_Adduct Intermediate Intermediate Michael_Adduct->Intermediate Aniline2 Aniline Aniline2->Intermediate Cyclized_Intermediate Cyclized Dihydroquinoline Intermediate Intermediate->Cyclized_Intermediate H⁺ (Cyclization) Quinoline Substituted Quinoline Cyclized_Intermediate->Quinoline Oxidation

A conceptual workflow of the Doebner-von Miller reaction.

Experimental Protocol:

A general procedure for the Doebner-von Miller synthesis:

Materials:

  • Aniline (1.0 eq)

  • α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde) (1.2 eq)

  • Acid catalyst (e.g., hydrochloric acid or sulfuric acid)

  • Oxidizing agent (often atmospheric oxygen or nitrobenzene)

Procedure:

  • Dissolve the aniline in the acid.

  • Heat the solution and slowly add the α,β-unsaturated carbonyl compound.

  • Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize it with a base.

  • Extract the product with an organic solvent.

  • The organic layer is then dried and the solvent is removed to yield the crude product, which can be further purified by chromatography or distillation.

Quantitative Data:

The Doebner-von Miller reaction is known to be sensitive to reaction conditions, with yields varying significantly based on the substrates and the acid catalyst used.

Anilineα,β-Unsaturated CarbonylAcid CatalystYield (%)
AnilineCrotonaldehydeHClModerate
AnilineCinnamaldehydeH₂SO₄Variable
p-ToluidineCrotonaldehydeHClGood

The Combes Quinoline Synthesis

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of anilines with 1,3-diketones.[4]

Mechanism:

The reaction proceeds via the following steps:

  • Condensation of the aniline with one of the carbonyl groups of the 1,3-diketone to form an enaminone.

  • Acid-catalyzed intramolecular electrophilic cyclization of the enaminone onto the aromatic ring.

  • Dehydration of the resulting intermediate to afford the final quinoline product.

Combes_Synthesis Aniline Aniline Enaminone Enaminone Aniline->Enaminone Diketone 1,3-Diketone Diketone->Enaminone Cyclized_Intermediate Cyclized Intermediate Enaminone->Cyclized_Intermediate H⁺ (Cyclization) Quinoline 2,4-Disubstituted Quinoline Cyclized_Intermediate->Quinoline -H₂O

The reaction pathway of the Combes quinoline synthesis.

Experimental Protocol:

A general procedure for the Combes synthesis:

Materials:

  • Aniline (1.0 eq)

  • 1,3-Diketone (e.g., acetylacetone) (1.0 eq)

  • Strong acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid)

Procedure:

  • Mix the aniline and the 1,3-diketone.

  • Carefully add the acid catalyst to the mixture.

  • Heat the reaction mixture, often to high temperatures, for several hours.

  • Upon completion, the reaction mixture is cooled and poured onto ice.

  • The mixture is then neutralized with a base, leading to the precipitation of the crude product.

  • The solid product is collected by filtration, washed, and can be purified by recrystallization.

Quantitative Data:

The yields in the Combes synthesis are influenced by the nature of the substituents on both the aniline and the 1,3-diketone.

Aniline1,3-DiketoneAcid CatalystYield (%)
AnilineAcetylacetoneH₂SO₄Good
m-ChloroanilineAcetylacetoneH₂SO₄Moderate
β-NaphthylamineAcetylacetoneH₂SO₄Good

The Friedländer Synthesis

The Friedländer synthesis is a versatile and widely used method for preparing quinolines from the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[5][6]

Mechanism:

Two primary mechanisms are proposed for the Friedländer synthesis:

  • Aldol Condensation First: An initial aldol-type condensation between the two carbonyl compounds, followed by cyclization via imine formation and subsequent dehydration.

  • Schiff Base Formation First: Formation of a Schiff base between the aniline and the carbonyl compound, followed by an intramolecular aldol-type condensation and dehydration.

Friedlander_Synthesis Aminoaryl_Carbonyl 2-Aminoaryl Aldehyde/Ketone Intermediate Aldol or Schiff Base Intermediate Aminoaryl_Carbonyl->Intermediate Methylene_Carbonyl α-Methylene Carbonyl Methylene_Carbonyl->Intermediate Cyclized_Intermediate Cyclized Intermediate Intermediate->Cyclized_Intermediate Cyclization Quinoline Substituted Quinoline Cyclized_Intermediate->Quinoline -H₂O

A generalized workflow for the Friedländer synthesis.

Experimental Protocol:

A representative procedure adapted from Organic Syntheses:

Materials:

  • 2-Aminobenzaldehyde (1.0 eq)

  • Ketone with α-hydrogens (e.g., acetone) (excess)

  • Base catalyst (e.g., sodium hydroxide) or Acid catalyst (e.g., p-toluenesulfonic acid)

  • Solvent (e.g., ethanol)

Procedure:

  • Dissolve the 2-aminobenzaldehyde and the ketone in the solvent.

  • Add the catalyst to the solution.

  • Reflux the mixture for a specified period, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography or recrystallization to afford the desired quinoline derivative.

Quantitative Data:

The Friedländer synthesis is known for its broad substrate scope, and the yields are generally good.

2-Aminoaryl Carbonylα-Methylene CarbonylCatalystYield (%)
2-AminobenzaldehydeAcetoneNaOHGood
2-AminoacetophenoneEthyl acetoacetatePiperidineHigh
2-Amino-5-chlorobenzophenoneCyclohexanonep-TsOH85

The Conrad-Limpach-Knorr Synthesis

The Conrad-Limpach-Knorr synthesis provides a route to 4-hydroxyquinolines (4-quinolones) and 2-hydroxyquinolines (2-quinolones) from the reaction of anilines with β-ketoesters.[7][8] The regiochemical outcome is dependent on the reaction temperature.

Mechanism:

  • Low Temperature (Kinetic Control): At lower temperatures (around 140 °C), the aniline attacks the more reactive keto group of the β-ketoester to form an enamine. Subsequent thermal cyclization leads to the formation of the 4-quinolone.

  • High Temperature (Thermodynamic Control): At higher temperatures (around 250 °C), the aniline attacks the less reactive ester group to form an anilide. Thermal cyclization of the anilide then yields the 2-quinolone.

Conrad_Limpach_Knorr_Synthesis cluster_low_temp Low Temperature (Kinetic) cluster_high_temp High Temperature (Thermodynamic) Aniline_L Aniline Enamine Enamine Aniline_L->Enamine Ketoester_L β-Ketoester Ketoester_L->Enamine ~140°C Quinolone4 4-Quinolone Enamine->Quinolone4 Cyclization Aniline_H Aniline Anilide Anilide Aniline_H->Anilide Ketoester_H β-Ketoester Ketoester_H->Anilide ~250°C Quinolone2 2-Quinolone Anilide->Quinolone2 Cyclization

Temperature-dependent pathways of the Conrad-Limpach-Knorr synthesis.

Experimental Protocol:

A general procedure for the Conrad-Limpach synthesis (4-quinolone):

Materials:

  • Aniline (1.0 eq)

  • β-Ketoester (e.g., ethyl acetoacetate) (1.0 eq)

  • Acid catalyst (optional, e.g., a trace of sulfuric acid)

Procedure:

  • Mix the aniline and the β-ketoester.

  • Heat the mixture at a moderate temperature (e.g., 140-160 °C) for a few hours to form the enamine intermediate.

  • The intermediate is then added to a high-boiling solvent (e.g., Dowtherm A) and heated to a higher temperature (e.g., 250 °C) to effect cyclization.

  • After cooling, the product often precipitates and can be collected by filtration.

  • The crude product can be purified by recrystallization.

Quantitative Data:

The yields for the Conrad-Limpach-Knorr synthesis can be good, particularly when the cyclization step is carried out in a high-boiling solvent.

Anilineβ-KetoesterProductYield (%)
AnilineEthyl acetoacetate4-Methyl-2-quinoloneGood
AnilineEthyl acetoacetate2-Methyl-4-quinoloneGood
m-ToluidineEthyl acetoacetate4,7-Dimethyl-2-quinoloneModerate

Quinoline Derivatives in Drug Development: Targeting Key Signaling Pathways

Quinoline derivatives are prominent in drug discovery due to their ability to interact with a wide range of biological targets. Their planar structure allows for intercalation into DNA, and various substitutions on the quinoline ring enable specific interactions with enzyme active sites.

Anticancer Activity: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.[9] Several quinoline-based compounds have been developed as inhibitors of key kinases within this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoline_Inhibitor Quinoline-based Inhibitor Quinoline_Inhibitor->PI3K Quinoline_Inhibitor->Akt Quinoline_Inhibitor->mTORC1

Quinoline derivatives inhibiting the PI3K/Akt/mTOR signaling pathway.

Quantitative Data for Quinoline-based PI3K/mTOR Inhibitors:

Compound ClassTarget(s)IC₅₀ (nM)
Cinnoline derivativesPI3KsNanomolar range[10]
Quinoline-based compoundsPI3Kα0.50 - 2.03
Benzofuro[3,2-b]pyridin-2(1H)-one derivativesPI3Kδ170[11]
Anticancer Activity: Modulation of the Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its dysregulation is implicated in the development of several cancers, particularly colorectal cancer. Small molecule inhibitors of this pathway are of great interest as potential cancer therapeutics.[12]

Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex Inhibits beta_Catenin β-catenin Destruction_Complex->beta_Catenin Degrades TCF_LEF TCF/LEF beta_Catenin->TCF_LEF Activates Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Quinoline_Inhibitor Quinoline-based Inhibitor Quinoline_Inhibitor->TCF_LEF Inhibits Interaction

Quinoline derivatives can inhibit the Wnt/β-catenin signaling pathway.

Quantitative Data for Quinoline-based Wnt Pathway Inhibitors:

Compound SeriesCell LineIC₅₀ (µM)
Thienopyrimidine/QuinazolineHCC13950.6 - 8.31[13]
Quinoline derivatives7dF30.0023[14]

Conclusion

The synthesis of quinolines and their derivatives remains a vibrant and essential area of chemical research, driven by the broad and potent biological activities of this heterocyclic scaffold. The classical named reactions detailed in this guide continue to be the workhorses for the construction of the quinoline core, while modern advancements in catalysis and reaction conditions are continually expanding their scope and efficiency. For researchers and professionals in drug development, a thorough understanding of these synthetic methods, coupled with insights into the molecular targets and signaling pathways modulated by quinoline derivatives, is paramount for the rational design and discovery of next-generation therapeutics. This guide serves as a foundational resource to aid in these endeavors, providing both the practical knowledge for synthesis and the biological context for application.

References

Spectroscopic Data and Characterization of (Quinolin-5-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound (Quinolin-5-yl)methanamine. Due to the limited availability of experimental spectra in public databases, this guide presents high-quality predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, alongside a theoretical mass spectrum analysis. Furthermore, it outlines comprehensive, representative experimental protocols for the acquisition of such data and includes a generalized workflow for the spectroscopic characterization of newly synthesized compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (Quinolin-5-yl)methanamine. This data was generated using computational models and should be considered for reference purposes.[1][2][3] Experimental verification is recommended.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for (Quinolin-5-yl)methanamine

Atom NumberPredicted Chemical Shift (ppm)Multiplicity
H28.85dd
H37.45dd
H48.05dd
H67.65d
H77.55t
H88.15d
CH₂4.10s
NH₂1.80 (broad)s

Predicted in CDCl₃ solvent.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for (Quinolin-5-yl)methanamine

Atom NumberPredicted Chemical Shift (ppm)
C2150.5
C3121.0
C4135.0
C4a129.5
C5138.0
C6128.0
C7126.5
C8130.0
C8a148.0
CH₂45.0

Predicted in CDCl₃ solvent.

Predicted IR Data

Table 3: Predicted Infrared Spectroscopy Vibration Frequencies for (Quinolin-5-yl)methanamine

Wavenumber (cm⁻¹)Vibration Mode
3400-3300N-H stretch (amine)
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic CH₂)
1620-1580C=C and C=N stretch (quinoline ring)
1500-1400Aromatic ring vibrations
1400-1300CH₂ bend
1100-1000C-N stretch
Mass Spectrometry Data

Table 4: Theoretical Mass Spectrometry Data for (Quinolin-5-yl)methanamine

ParameterValue
Molecular FormulaC₁₀H₁₀N₂
Exact Mass158.0844 g/mol
Molecular Weight158.20 g/mol
Predicted [M+H]⁺159.0922

Experimental Protocols

The following sections detail standardized procedures for obtaining NMR, IR, and MS spectra for a small organic molecule such as (Quinolin-5-yl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Materials and Equipment:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • (Quinolin-5-yl)methanamine sample (5-10 mg)

  • Pipettes and vials

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the (Quinolin-5-yl)methanamine sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.

  • Transfer: Transfer the solution to a clean NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase the spectra and reference them to the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) spectrometer with an ATR (Attenuated Total Reflectance) accessory.

  • (Quinolin-5-yl)methanamine sample (solid or liquid).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol).

Procedure:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the (Quinolin-5-yl)methanamine sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

  • Mass spectrometer (e.g., with Electrospray Ionization - ESI)

  • Solvent for sample preparation (e.g., methanol, acetonitrile)

  • (Quinolin-5-yl)methanamine sample

  • Syringe and infusion pump or an LC system

Procedure:

  • Sample Preparation: Prepare a dilute solution of the (Quinolin-5-yl)methanamine sample in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution.

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.

Visualization of Workflows

The following diagrams illustrate the general workflows for the synthesis and spectroscopic characterization of a compound like (Quinolin-5-yl)methanamine.

Synthesis_Workflow Reactants Starting Materials (e.g., 5-Nitroquinoline) Reaction Chemical Synthesis (e.g., Reduction) Reactants->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product (Quinolin-5-yl)methanamine (Isolated Product) Purification->Product

Caption: A generalized workflow for the synthesis of (Quinolin-5-yl)methanamine.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Purified_Compound Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Purified_Compound->NMR IR IR Spectroscopy Purified_Compound->IR MS Mass Spectrometry Purified_Compound->MS Structure_Elucidation Structure Elucidation and Verification NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

References

An In-depth Technical Guide on the Health and Safety of Quinolin-5-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical.

Executive Summary

Hazard Identification and Classification

Quinolin-5-ylmethanamine is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following primary hazards:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1][2]

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns.[1][2]

  • Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage (inferred from the skin corrosion classification).[1][2]

GHS Pictograms:

  • alt text
    (Corrosion)

  • alt text
    (Acute Toxicity - Skull and Crossbones)

Signal Word: Danger[1]

Hazard Statements:

  • H301: Toxic if swallowed.[1]

  • H314: Causes severe skin burns and eye damage.[1]

Precautionary Statements: A comprehensive list of precautionary statements is provided in the ECHA C&L Inventory, including but not limited to:

  • P260: Do not breathe dust/fume/gas/mist/vapours/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P310+P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.[1][3]

Quantitative Toxicological Data

A critical data gap exists for specific quantitative toxicological values for this compound. No publicly available LD50 (oral, dermal) or LC50 (inhalation) data for this specific isomer were identified.

For the parent compound, quinoline , the following data are available and provided for context only:

  • Oral LD50 (Rat): 331 mg/kg[1]

  • Dermal LD50 (Rabbit): 540 mg/kg[1]

Other Toxicological Endpoints (Data Not Available for this compound)

There is no specific information available for the following toxicological endpoints for this compound. The information provided below pertains to the parent compound, quinoline , and should be interpreted with caution.

  • Inhalation Toxicity: For quinoline, inhalation of saturated vapor (approx. 17 ppm) for up to eight hours did not cause death in rats, while supersaturated vapor (approx. 4000 ppm) was lethal within 5.5 hours.[4]

  • Genotoxicity: Quinoline is considered to be genotoxic.[5] Some quinoline derivatives have shown genotoxic potential in various assays.[6][7][8][9]

  • Carcinogenicity: Quinoline is classified as a substance that may cause cancer.[10][11] Studies in rats have shown an increased incidence of liver tumors with dietary administration.[5][12]

  • Reproductive and Developmental Toxicity: No specific studies on the reproductive or developmental toxicity of quinoline were identified.[5]

  • Specific Target Organ Toxicity (STOT): No data is available to classify this compound for specific target organ toxicity. For quinoline, the liver is a primary target organ for toxicity.[13]

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available. The following are generalized methodologies based on OECD guidelines for the identified hazards.

Acute Oral Toxicity Assessment (Based on OECD Test Guideline 423)
  • Objective: To determine the acute oral toxicity of a substance.

  • Test Animals: Typically, rodents (e.g., rats or mice) of a single sex are used.

  • Methodology:

    • Animals are fasted prior to dosing.

    • The test substance is administered in a single dose by gavage.

    • A stepwise procedure is used, starting with a dose expected to be non-lethal.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • A post-mortem examination of major organs is conducted on all animals.

  • Endpoint: The LD50 value is estimated based on the observed mortality at different dose levels.

Skin Corrosion/Irritation Assessment (Based on OECD Test Guideline 404)
  • Objective: To determine the potential of a substance to cause skin corrosion or irritation.

  • Test Animals: Typically, albino rabbits are used.

  • Methodology:

    • A small area of the animal's skin is clipped free of fur.

    • A single dose of the test substance is applied to the skin and covered with a gauze patch.

    • The exposure duration is typically up to 4 hours.

    • After exposure, the substance is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).

  • Endpoint: The substance is classified as corrosive or irritant based on the severity and reversibility of the skin reactions.

Serious Eye Damage/Irritation Assessment (Based on OECD Test Guideline 405)
  • Objective: To determine the potential of a substance to cause serious eye damage or irritation.

  • Test Animals: Typically, albino rabbits are used.

  • Methodology:

    • A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.

    • The eyes are examined for effects on the cornea, iris, and conjunctiva at specified intervals (e.g., 1, 24, 48, and 72 hours).

    • The observation period can be extended to assess the reversibility of any observed effects.

  • Endpoint: The substance is classified based on the severity and persistence of eye lesions.

Signaling Pathways and Mechanisms of Toxicity

No information on the specific signaling pathways or mechanisms of toxicity for this compound has been identified. For some quinoline compounds, toxicity has been associated with mechanisms such as the generation of reactive oxygen species and interactions with DNA. However, these are general observations for the chemical class and have not been demonstrated for this specific isomer.

Visualizations

Experimental Workflow for Hazard Assessment

Hazard_Assessment_Workflow cluster_data_gathering Initial Assessment cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Confirmation cluster_classification Final Classification Lit_Search Literature Search (Phys-Chem, In Silico) Skin_Corrosion_IV Skin Corrosion (e.g., OECD TG 431) Lit_Search->Skin_Corrosion_IV Proceed if data is insufficient Existing_Data Existing Data Review (Analogs, QSAR) Existing_Data->Skin_Corrosion_IV Eye_Irritation_IV Eye Irritation (e.g., OECD TG 437) Skin_Corrosion_IV->Eye_Irritation_IV Acute_Oral_Tox Acute Oral Toxicity (OECD TG 423) Eye_Irritation_IV->Acute_Oral_Tox If necessary Skin_Irritation_V Skin Corrosion/Irritation (OECD TG 404) Acute_Oral_Tox->Skin_Irritation_V Eye_Irritation_V Eye Damage/Irritation (OECD TG 405) Skin_Irritation_V->Eye_Irritation_V GHS_Class GHS Classification & Labeling Eye_Irritation_V->GHS_Class

Caption: A generalized workflow for chemical hazard assessment.

Logic Diagram for Handling Precautions

Handling_Precautions cluster_ppe Personal Protective Equipment (PPE) cluster_engineering Engineering Controls cluster_procedures Safe Handling Procedures Compound This compound Gloves Chemical Resistant Gloves Compound->Gloves Goggles Safety Goggles/Face Shield Compound->Goggles Lab_Coat Lab Coat/Protective Clothing Compound->Lab_Coat Fume_Hood Chemical Fume Hood Compound->Fume_Hood Avoid_Contact Avoid Skin/Eye Contact Compound->Avoid_Contact Avoid_Ingestion Avoid Ingestion/Inhalation Compound->Avoid_Ingestion Gloves->Avoid_Contact Goggles->Avoid_Contact Lab_Coat->Avoid_Contact Respirator Respirator (if dust/aerosol) Ventilation Adequate Ventilation Fume_Hood->Ventilation Wash_Hands Wash Hands After Handling Avoid_Ingestion->Wash_Hands

Caption: Recommended handling precautions for this compound.

Conclusion

This compound is a hazardous substance that requires careful handling due to its acute oral toxicity and corrosive properties. While GHS classifications provide a clear warning of its potential dangers, the lack of detailed toxicological studies necessitates a highly precautionary approach. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls. Further toxicological investigation is warranted to fully characterize the safety profile of this compound and to fill the existing data gaps regarding quantitative toxicity, mechanisms of action, and other potential long-term health effects.

References

Quinoline Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic heterocyclic aromatic compound, stands as a "privileged structure" in the field of medicinal chemistry. Its versatile synthetic accessibility and the ability of its derivatives to modulate a wide array of biological targets have cemented its importance in the development of therapeutic agents. This technical guide provides a comprehensive overview of the quinoline core in various medicinal chemistry applications, presenting key quantitative data, detailed experimental protocols, and insights into the underlying signaling pathways.

Anticancer Applications

Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms including the inhibition of key kinases, induction of apoptosis, and cell cycle arrest.[1]

Data Presentation: Anticancer Activity of Quinoline Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Mechanism of Action/TargetReference
2a (bis-quinoline) HCT116 (Colon)<1DNMT Inhibition[2]
HeLa (Cervical)0.14DNMT Inhibition[2]
M14 (Melanoma)<1DNMT Inhibition[2]
2b (bis-quinoline) MCF-7 (Breast)0.3DNMT Inhibition[2]
HA-2g (Quinolone derivative) MDA-MB231 (Breast)0.610 - 0.780mTOR/Akt/Pi3K pathway inhibition[3]
HCT-116 (Colon)0.610 - 0.780mTOR/Akt/Pi3K pathway inhibition[3]
HA-2l (Quinolone derivative) MDA-MB231 (Breast)0.610 - 0.780mTOR/Akt/Pi3K pathway inhibition[3]
HA-3d (Quinolone derivative) MDA-MB231 (Breast)0.610 - 0.780mTOR/Akt/Pi3K pathway inhibition[3]
Quinoline 38 MCF-7 (Breast)PI3K: 0.72, mTOR: 2.62PI3K/mTOR dual inhibitor
Quinoline 39 -PI3Kα: 0.9, mTOR: 1.4PI3K/mTOR dual inhibitor
Quinoline 44 -7.5 nMEGFR Kinase Inhibitor
Quinoline hybrid 51 DLD1 (Colorectal)31.80 nMEGFR Inhibitor
Quinoline hybrid 52 DLD1 (Colorectal)37.07 nMEGFR Inhibitor
Quinoline hybrid 53 DLD1 (Colorectal)42.52 nMEGFR Inhibitor
Signaling Pathways

EGFR Signaling Pathway Inhibition:

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades like the PI3K/Akt/mTOR pathway, promoting cell proliferation and survival. Certain 4-anilinoquinoline derivatives have been designed as potent EGFR inhibitors, competing with ATP for binding to the kinase domain.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Quinoline_Inhibitor Quinoline Inhibitor Quinoline_Inhibitor->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

EGFR Signaling Pathway Inhibition by Quinoline Derivatives.

PI3K/Akt/mTOR Signaling Pathway Inhibition:

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its aberrant activation is a hallmark of many cancers.[4] Quinoline-based molecules have been developed as dual inhibitors of PI3K and mTOR, effectively blocking this pro-survival signaling cascade.[5][4]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Quinoline_Inhibitor Quinoline Inhibitor Quinoline_Inhibitor->PI3K Quinoline_Inhibitor->mTORC1

Dual Inhibition of PI3K/mTOR Pathway by Quinoline Derivatives.

Antimalarial Applications

The quinoline scaffold is historically significant in the fight against malaria, with quinine being one of the first effective treatments. Synthetic quinolines like chloroquine and mefloquine have also played a crucial role. Their primary mechanism of action involves interfering with the detoxification of heme in the malaria parasite.

Data Presentation: Antimalarial Activity of Quinoline Derivatives
Compound/DerivativePlasmodium falciparum StrainIC50Reference
Quinolyl thiourea derivative Chloroquine-resistant1.2 µM[6]
Amino-quinoline derivative 40a Chloroquine-sensitive (Pf3D7)0.25 µM[6]
Quinoline derivative 5 -0.014 - 5.87 µg/mL[6]
Quinoline derivative 6 -0.014 - 5.87 µg/mL[6]
Quinoline derivative 7 -0.014 - 5.87 µg/mL[6]
4-Aminoquinoline-pyrimidine hybrid Chloroquine-resistant (W2)0.033 µM[7]
5-isopropyloxycarbonyl-6-methyl-4-(2-nitrophenyl)-2-[(7-chloroquinolin-4-ylamino)butylamino] pyrimidine Chloroquine-resistant3.6 nM[7]
Quinoline-sulfonamide hybrid 3D70.05 µM[7]
Quinoline-sulfonamide hybrid K10.41 µM[7]

Antimicrobial Applications

Quinoline derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.

Data Presentation: Antibacterial Activity of Quinoline Derivatives
Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Quinoline derivative 5d Gram-positive & Gram-negative strains0.125 - 8[8]
Quinoline derivative 2 Bacillus cereus, Staphylococcus sp., Pseudomonas sp., Escherichia coli3.12 - 50[9]
Quinoline derivative 6 Bacillus cereus, Staphylococcus sp., Pseudomonas sp., Escherichia coli3.12 - 50[9]
Quinoline-2-one derivative 6c MRSA0.75[10]
Quinoline-2-one derivative 6l S. aureus0.018 - 0.061[10]
Quinoline-2-one derivative 6o S. aureus0.018 - 0.061[10]
Hybrid N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) Staphylococcus aureus ATCC2592319.04 × 10⁻⁵ mg/mL[11]
Escherichia coli ATCC25922609 × 10⁻⁵ mg/mL[11]
Candida albicans ATCC1023119.04 × 10⁻⁵ mg/mL[11]

Antiviral Applications

The antiviral potential of the quinoline scaffold has been explored against a range of viruses, including Dengue virus, Zika virus, and coronaviruses. The mechanisms of action can involve targeting viral enzymes or interfering with viral entry and replication processes.[2][5]

Data Presentation: Antiviral Activity of Quinoline Derivatives
Compound/DerivativeVirusEC50Reference
Quinoline-morpholine hybrid 1 SARS-CoV-2 (Vero 76 cells)1.5 ± 1.0 µM[12]
Quinoline-morpholine hybrid 2 SARS-CoV-2 (Caco-2 cells)5.9 ± 3.2 µM[12]
2,8-Bis(trifluoromethyl)quinoline 13a Zika Virus (Vero cells)0.8 µM[3]
2,8-Bis(trifluoromethyl)quinoline 14 Zika Virus (Vero cells)0.8 µM[3]
Quinoline derivative 1b Respiratory Syncytial Virus (RSV)3.10 - 6.93 µM[13]
Quinoline derivative 1g Respiratory Syncytial Virus (RSV)3.10 - 6.93 µM[13]
Quinoline derivative 1ae Influenza A Virus (IAV)1.87 ± 0.58 µM[14]
N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine derivative 2 Zika Virus0.8 ± 0.07 µM[15]
Quinoline derivative 6 Enterovirus A71 (EV-A71)1.238 ± 0.122 µM[15]

Neuroprotective Applications

Certain quinoline derivatives have shown promise in the context of neurodegenerative diseases by mitigating oxidative stress and inflammation.[16]

Data Presentation: Neuroprotective Effects of Quinoline Derivatives
Compound/DerivativeModelEffectReference
6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) Cerebral Ischemia/Reperfusion in ratsNeuroprotective[16]
Quinolylnitrone QN23 Oxygen-Glucose Deprivation in neuronal culturesSignificant increase in cell viability at 100 µM[17]
Quinolylnitrone QN4 Oxygen-Glucose Deprivation in neuronal culturesHigh neuroprotection[17]
Quinolylnitrone QN15 Oxygen-Glucose Deprivation in neuronal culturesHigh neuroprotection[17]
Signaling Pathways

Neuroprotective Signaling Pathways:

Quinoline derivatives can exert neuroprotective effects by activating antioxidant response elements and inhibiting pro-inflammatory signaling pathways.[16]

Neuroprotective_Signaling Oxidative_Stress Oxidative Stress & Inflammation Quinoline_Derivative Quinoline Derivative Nrf2_Foxo1 Activation of Nrf2 & Foxo1 Quinoline_Derivative->Nrf2_Foxo1 NFkB Inhibition of NF-κB Signaling Quinoline_Derivative->NFkB Antioxidant_Enzymes Increased Antioxidant Enzyme Expression Nrf2_Foxo1->Antioxidant_Enzymes Proinflammatory_Cytokines Decreased Pro-inflammatory Cytokines NFkB->Proinflammatory_Cytokines Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Proinflammatory_Cytokines->Neuroprotection

Neuroprotective Signaling Pathways Modulated by Quinoline Derivatives.

Cardiovascular Effects

While some quinoline derivatives have shown cardioprotective effects, others, particularly certain antimalarials, are associated with cardiotoxicity, often through the blockade of the hERG potassium channel, which can lead to QT interval prolongation.

Data Presentation: Cardiovascular Effects of Quinoline Derivatives
Compound/DerivativeAssay/TargetIC50/EffectReference
Embelin derivative 4i Doxorubicin-induced cardiotoxicity in H9c2 cellsCardioprotective (IC50 > 40 µM)[1]
Embelin derivative 6a Doxorubicin-induced cardiotoxicity in H9c2 cellsCardioprotective (IC50 > 40 µM)[1]
Embelin derivative 6d Doxorubicin-induced cardiotoxicity in H9c2 cellsCardioprotective (IC50 > 40 µM)[1]
Embelin derivative 6k Doxorubicin-induced cardiotoxicity in H9c2 cellsCardioprotective (IC50 > 40 µM)[1]
Embelin derivative 6m Doxorubicin-induced cardiotoxicity in H9c2 cellsCardioprotective (IC50 > 40 µM)[1]

Experimental Protocols

Synthesis of Quinoline Derivatives

Skraup Synthesis:

This method involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).[13]

  • Procedure:

    • To a mixture of aniline and glycerol in a round-bottom flask, slowly add concentrated sulfuric acid with cooling.

    • Add a mild oxidizing agent, such as nitrobenzene or arsenic pentoxide.

    • Heat the mixture cautiously. The reaction is exothermic and can be vigorous.

    • After the initial reaction subsides, continue heating to complete the reaction.

    • Cool the reaction mixture and pour it into a large volume of water.

    • Make the solution alkaline with sodium hydroxide to precipitate the crude quinoline.

    • Isolate the product by steam distillation or solvent extraction.

    • Purify the quinoline by distillation.

Friedländer Synthesis:

This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, catalyzed by acid or base.[16]

  • Procedure:

    • Dissolve the 2-aminoaryl aldehyde or ketone and the α-methylene carbonyl compound in a suitable solvent (e.g., ethanol).

    • Add a catalytic amount of acid (e.g., p-toluenesulfonic acid) or base (e.g., sodium hydroxide).

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting quinoline derivative by recrystallization or column chromatography.

Biological Evaluation

MTT Assay for Cytotoxicity:

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[17]

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the quinoline derivative for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of quinoline derivative Incubate_24h->Add_Compound Incubate_Exposure Incubate for exposure period Add_Compound->Incubate_Exposure Add_MTT Add MTT reagent Incubate_Exposure->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Analyze_Data Calculate cell viability and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for MTT Cytotoxicity Assay.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based):

This fluorescence-based assay quantifies parasite DNA to determine the inhibition of Plasmodium falciparum growth.[1]

  • Procedure:

    • Prepare serial dilutions of the quinoline derivative in a 96-well plate.

    • Add a synchronized culture of P. falciparum-infected red blood cells (ring stage) to each well.

    • Incubate the plate under microaerophilic conditions at 37°C for 72 hours.

    • Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

    • Measure the fluorescence intensity using a microplate reader.

    • Calculate the percentage of parasite growth inhibition relative to the untreated control and determine the IC50 value.

In Vitro Antiviral Assay (Plaque Reduction Assay):

This assay is used to determine the concentration of an antiviral compound that reduces the number of plaques by 50% (EC50).

  • Procedure:

    • Seed host cells in 6-well plates and grow to confluence.

    • Infect the cell monolayers with a known titer of the virus for 1-2 hours.

    • Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the quinoline derivative and a solidifying agent (e.g., agarose).

    • Incubate the plates until plaques are visible.

    • Fix and stain the cells to visualize and count the plaques.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control and determine the EC50 value.

In Vitro Neuroprotection Assay (MPP+-induced Neurotoxicity):

This assay evaluates the ability of a compound to protect neuronal cells from a neurotoxin.[16]

  • Procedure:

    • Culture neuronal cells (e.g., SH-SY5Y) in a 96-well plate.

    • Pre-treat the cells with different concentrations of the quinoline derivative for a specified time.

    • Induce neurotoxicity by adding a neurotoxin such as 1-methyl-4-phenylpyridinium (MPP+).

    • After an incubation period, assess cell viability using the MTT assay or another suitable method.

    • Quantify the protective effect of the quinoline derivative by comparing the viability of treated cells to that of cells exposed to the neurotoxin alone.

Conclusion

The quinoline scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its structural versatility allows for the fine-tuning of pharmacological properties, leading to the discovery of potent and selective agents for a multitude of diseases. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to harnessing the therapeutic potential of this remarkable heterocyclic system. Future efforts will likely focus on the development of novel quinoline-based hybrids and conjugates to achieve multi-target therapies with improved efficacy and reduced side effects.

References

An In-depth Technical Guide to the Biological Activities of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] Its structural versatility allows for extensive chemical modifications, leading to a diverse range of therapeutic applications.[2][3] Quinoline derivatives have demonstrated significant potential across various fields, including oncology, infectious diseases, and inflammatory conditions.[2][4] This technical guide provides a comprehensive overview of the multifaceted biological activities of quinoline derivatives, with a focus on their anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral properties. The content herein is tailored for researchers, scientists, and drug development professionals, offering detailed insights into mechanisms of action, quantitative biological data, experimental methodologies, and key signaling pathways.

Anticancer Activity

Quinoline derivatives have emerged as a prominent class of anticancer agents, exhibiting a variety of mechanisms to halt cancer cell proliferation and induce apoptosis.[1][5]

Mechanism of Action

A significant number of quinoline derivatives exert their anticancer effects by targeting critical signaling pathways that are often dysregulated in cancer. One of the most notable targets is the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[6] Aberrant activation of this pathway is a common feature in many human cancers.[6]

The PI3K/Akt/mTOR pathway is a crucial intracellular network that translates extracellular signals into cellular responses.[6] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which then activate Class I PI3Ks. PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates and regulates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR).[6] mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate various cellular processes, including protein synthesis, cell growth, and survival.[7][8] Quinoline-based compounds have been developed as potent inhibitors of this pathway, functioning as single or dual inhibitors of PI3K and mTOR.[9][10]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 Akt->mTORC2 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC2->Survival Quinoline Quinoline Derivatives Quinoline->PI3K Quinoline->mTORC1 Quinoline->mTORC2

Figure 1: Quinoline derivatives targeting the PI3K/Akt/mTOR pathway.

Other anticancer mechanisms of quinoline derivatives include the inhibition of topoisomerase, disruption of tubulin polymerization, and induction of reactive oxygen species (ROS) generation.[5][11]

Quantitative Data

The anticancer efficacy of quinoline derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.[1]

Compound Class Cancer Cell Line IC50 (µM) Reference
Quinoline-Chalcone DerivativesMGC-803 (Gastric)1.38 - <20[11][12]
HCT-116 (Colon)5.34 - <20[11][12]
MCF-7 (Breast)0.82 - <20[5][11][12]
8-Hydroxyquinoline-5-sulfonamidesC-32 (Melanoma)Varies[13]
A549 (Lung)Varies[13]
MDA-MB-231 (Breast)Varies[13]
4-Substituted Quinoline DerivativesLung Cancer0.96[5]
Indole- and Quinolone-based InhibitorsMDA-MB-231 (Breast)0.610 - 0.780[7]
HCT-116 (Colon)0.610 - 0.780[7]
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[14]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 104 cells/well in 100 µL of culture medium.[15] Incubate for 24 hours at 37°C and 5-6.5% CO2.[15]

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivative and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15][16][17]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15] A reference wavelength of >650 nm should be used for background correction.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Quinoline Derivative Incubate_24h->Add_Compound Incubate_Exposure Incubate for Exposure Period Add_Compound->Incubate_Exposure Add_MTT Add MTT Solution Incubate_Exposure->Add_MTT Incubate_4h Incubate 2-4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the MTT cell viability assay.

Antimicrobial Activity

Quinoline derivatives, particularly fluoroquinolones, are well-established antibacterial agents. Their activity extends to a broad spectrum of bacteria and fungi.[2]

Mechanism of Action

The primary mechanism of action for fluoroquinolones involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination. By inhibiting these enzymes, fluoroquinolones lead to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death. Other quinoline derivatives may act as peptide deformylase (PDF) inhibitors or disrupt the fungal cell wall.[19][20]

Quantitative Data

The antimicrobial activity of quinoline derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound Class Microorganism MIC (µg/mL) Reference
Novel Quinoline DerivativesBacillus cereus3.12 - 50[20][21]
Staphylococcus aureus3.12 - 50[20][21]
Pseudomonas aeruginosa3.12 - 50[20][21]
Escherichia coli3.12 - 100[20][21][22]
Aspergillus flavusVaries[20][21]
Aspergillus nigerVaries[20][21]
Fusarium oxysporumVaries[20][21]
Candida albicansVaries[20][21]
Quinoline-based AmidesStaphylococcus aureus2.67[23]
Escherichia coli>2.67[23]
Pseudomonas aeruginosa~6.67[23]
Geotrichum candidum4 - 8[23]
Candida albicans4 - 8[23]
Experimental Protocols

This method is used to determine the MIC of an antimicrobial agent.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL).[24]

  • Serial Dilution: Perform a serial two-fold dilution of the quinoline derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[25]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[25]

This is a qualitative method to assess the susceptibility of bacteria to antimicrobials.[26]

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (0.5 McFarland standard).[24]

  • Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton agar plate with the inoculum.[24]

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the quinoline derivative onto the agar surface.[24]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of no growth around each disk. The size of the zone is correlated with the susceptibility of the organism to the compound.[26]

Antimalarial Activity

Quinolines, such as chloroquine and quinine, have been pivotal in the fight against malaria for decades.[2][27]

Mechanism of Action

The primary mechanism of action for many quinoline antimalarials involves the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum. The parasite digests hemoglobin in its acidic food vacuole, releasing toxic heme. The parasite normally polymerizes this heme into non-toxic hemozoin. Quinolines are thought to accumulate in the food vacuole and inhibit this polymerization process.[27][28] This leads to the buildup of toxic heme, which kills the parasite.[27]

Antimalarial_Mechanism Hemoglobin Hemoglobin Digestion Parasite Digestion Hemoglobin->Digestion Heme Toxic Heme Digestion->Heme Polymerization Heme Polymerization Heme->Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Hemozoin Non-toxic Hemozoin Polymerization->Hemozoin Quinoline Quinoline Derivatives Quinoline->Polymerization Inhibits

Figure 3: Mechanism of action of quinoline antimalarials.

Quantitative Data

The antimalarial activity is often reported as the half-maximal effective concentration (EC50) or IC50 against P. falciparum strains.

Compound Class P. falciparum Strain Activity (µM) Reference
Tetrahydropyridine-appended 8-aminoquinoline3D7 (Chloroquine-sensitive)EC50: 1.99[29]
RKL-9 (Chloroquine-resistant)EC50: 5.69[29]
Quinoline-1,2,4-triazine hybrids-IC50: 4.54[29]

Anti-inflammatory Activity

Quinoline derivatives have demonstrated significant anti-inflammatory properties by targeting various pharmacological targets.[30][31]

Mechanism of Action

The anti-inflammatory effects of quinoline derivatives are attributed to their ability to inhibit enzymes such as cyclooxygenase (COX) and phosphodiesterase 4 (PDE4), as well as modulate the activity of transcription factors like NF-κB, which plays a central role in the inflammatory response.[30][31]

Quantitative Data

The anti-inflammatory activity is often assessed by measuring the inhibition of pro-inflammatory mediators or enzymes.

Compound Class Assay Activity Reference
Quinoline-4-carboxylic acidLPS-induced inflammation in RAW264.7 macrophagesAppreciable anti-inflammatory affinities[32]
Quinoline-3-carboxylic acidLPS-induced inflammation in RAW264.7 macrophagesAppreciable anti-inflammatory affinities[32]
Azetidinone-bearing quinoline derivativesCarrageenan-induced rat paw edemaSignificant anti-inflammatory activity[33]

Antiviral Activity

The quinoline scaffold has shown promise in the development of antiviral agents against a range of viruses.[34][35][36]

Mechanism of Action

The antiviral mechanisms of quinoline derivatives are diverse and virus-specific. For some viruses, such as dengue virus, they may act at the early stages of infection, potentially impairing the accumulation of viral envelope glycoproteins.[34][35] For other viruses, the mechanism might involve the inhibition of viral replication or entry into host cells.[36]

Quantitative Data

Antiviral activity is typically reported as the concentration of the compound that inhibits viral replication or cytopathic effect by 50% (EC50 or IC50).

Compound Virus Activity Reference
Novel Quinoline DerivativesDengue Virus Serotype 2Dose-dependent inhibition in the low and sub-micromolar range[34][35]

Conclusion

Quinoline and its derivatives represent a highly versatile and privileged scaffold in medicinal chemistry, with a broad spectrum of biological activities.[1][2] Their demonstrated efficacy as anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral agents underscores their importance in drug discovery and development.[3][37] This technical guide has provided a comprehensive overview of the key biological activities, mechanisms of action, quantitative data, and experimental protocols associated with quinoline derivatives. The continued exploration of this remarkable class of compounds holds significant promise for the development of novel and effective therapeutic agents to address a wide range of human diseases.

References

Classical Methods for Quinoline Synthesis: A Technical Guide to the Skraup and Friedländer Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of two cornerstone methods in heterocyclic chemistry for the synthesis of the quinoline scaffold: the Skraup and Friedländer reactions. Quinoline and its derivatives are of paramount importance in medicinal chemistry and drug development, forming the core structure of numerous pharmaceuticals. This document details the reaction mechanisms, provides structured quantitative data, and offers detailed experimental protocols for both classical syntheses.

The Skraup Synthesis of Quinoline

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a vigorous, exothermic reaction used to synthesize quinolines.[1] The archetypal reaction involves heating an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent, such as nitrobenzene.[1][2] Due to the often violent nature of the reaction, moderators are frequently employed to ensure safety and improve yields.[1][2]

Reaction Mechanism

The Skraup synthesis proceeds through a multi-step mechanism:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the α,β-unsaturated aldehyde, acrolein.[3][4]

  • Michael Addition: The aniline performs a conjugate (Michael) addition to the acrolein.[5]

  • Cyclization: The resulting β-anilinopropionaldehyde undergoes acid-catalyzed cyclization.

  • Dehydration: The cyclized intermediate is dehydrated to form 1,2-dihydroquinoline.[3]

  • Oxidation: The 1,2-dihydroquinoline is oxidized by an oxidizing agent (e.g., nitrobenzene) to the aromatic quinoline.[3][5]

Data Presentation: Skraup Synthesis Yields

The yield of the Skraup synthesis is highly dependent on the substituents of the aniline and the choice of oxidizing agent.

Aniline SubstrateOxidizing AgentProductYield (%)Reference
AnilineNitrobenzeneQuinoline84-91[2]
3-Nitro-4-aminoanisoleArsenic Pentoxide7-Nitro-6-methoxyquinoline-[2]
o-Aminophenolo-Nitrophenol8-Hydroxyquinoline100 (based on o-aminophenol)[2]
m-NitroanilineNot Specified5-Nitroquinoline & 7-NitroquinolineMixture[2]
Experimental Protocol: Synthesis of Quinoline from Aniline

This protocol is adapted from Organic Syntheses.[2]

Materials:

  • Aniline (1.0 mole)

  • Glycerol (2.4 moles)

  • Concentrated Sulfuric Acid

  • Nitrobenzene (0.5 moles)

  • Ferrous sulfate heptahydrate (moderator)

  • Sodium hydroxide solution (concentrated)

  • Water

Procedure:

  • In a suitable round-bottom flask equipped with a reflux condenser, combine aniline, glycerol, and ferrous sulfate heptahydrate.

  • Slowly and with constant stirring, add the concentrated sulfuric acid to the mixture.

  • Heat the mixture gently in an oil bath. The reaction will become exothermic.

  • Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

  • Perform a steam distillation to isolate the crude quinoline.

  • Separate the quinoline layer from the aqueous layer in the distillate. The crude product can be further purified by distillation.

Mandatory Visualization: Skraup Synthesis

Skraup_Synthesis Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration H2SO4 H₂SO₄ (conc.) Oxidant Oxidizing Agent (e.g., Nitrobenzene) Acrolein->Michael_Adduct Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation

Logical workflow of the Skraup synthesis.

The Friedländer Synthesis of Quinoline

The Friedländer synthesis, discovered by Paul Friedländer in 1882, is a more versatile and generally milder method for preparing quinolines.[6][7] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base.[6][7]

Reaction Mechanism

The Friedländer synthesis can proceed through two primary mechanistic pathways, depending on the reaction conditions:

  • Aldol Condensation First: Under basic or acidic conditions, an initial aldol condensation between the 2-aminoaryl carbonyl and the α-methylene compound occurs. The resulting aldol adduct then undergoes intramolecular cyclization and dehydration to form the quinoline.[6]

  • Schiff Base Formation First: Alternatively, the reaction can begin with the formation of a Schiff base between the 2-aminoaryl carbonyl and the α-methylene compound, followed by an intramolecular aldol-type reaction and dehydration.[7]

Data Presentation: Friedländer Synthesis Yields

The Friedländer synthesis is known for its good to excellent yields with a broad range of substrates and catalysts.

2-Aminoaryl KetoneCarbonyl CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2-AminobenzophenoneEthyl acetoacetateNd(NO₃)₃·6H₂OEthanolRoom Temp-94[8]
2-AminobenzophenoneCyclohexane-1,3-dioneFe₃O₄@SiO₂/ZnCl₂-1000.596[9]
2-AminobenzaldehydeAcetophenoneInCl₃EtOH/H₂O (1:1)60288[9]
2-AminobenzaldehydeMalononitrileNoneWater70397[10]
2-AminobenzophenoneAcetylacetoneCu-based MOFToluene1002-[9]
Experimental Protocol: Synthesis of a Substituted Quinoline

This protocol describes the synthesis of a polysubstituted quinoline using a Lewis acid catalyst.[9]

Materials:

  • 2-Aminobenzophenone (1.0 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • Indium(III) chloride (InCl₃) (10 mol%)

  • Ethanol/Water (1:1 mixture)

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzophenone in the ethanol/water solvent mixture.

  • Add ethyl acetoacetate to the solution.

  • Add the indium(III) chloride catalyst to the reaction mixture.

  • Stir the reaction mixture at 60°C for 2 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Mandatory Visualization: Friedländer Synthesis

Friedlander_Synthesis cluster_pathways Alternative Mechanistic Pathways Reactants 2-Aminoaryl Aldehyde/Ketone + α-Methylene Compound Aldol Aldol Condensation Reactants->Aldol Path 1 Schiff Schiff Base Formation Reactants->Schiff Path 2 Adduct Aldol Adduct / Schiff Base Intermediate Aldol->Adduct Schiff->Adduct Cyclization Intramolecular Cyclization Adduct->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Substituted Quinoline Dehydration->Product

Mechanistic pathways of the Friedländer synthesis.

References

A Technical Guide to the Natural Sources and Isolation of Quinoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of quinoline alkaloids, a significant class of nitrogen-containing heterocyclic compounds. It details their diverse natural origins, presents quantitative data on their yields, and outlines the technical protocols for their extraction and purification. This document is intended to serve as a comprehensive resource for professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of Quinoline Alkaloids

Quinoline alkaloids are secondary metabolites found across various biological taxa, from plants and microorganisms to marine life and animals.[1] Their structural diversity is matched by a broad range of biological activities, making them a focal point of phytochemical and pharmacological research.[2]

Plant Kingdom

Plants are the most prolific source of quinoline alkaloids. The families Rutaceae (citrus family) and Rubiaceae are particularly rich in these compounds.[1]

  • Cinchona Species (Rubiaceae): The bark of the Cinchona tree is the historic and primary source of some of the most famous quinoline alkaloids, including quinine, quinidine, cinchonine, and cinchonidine.[3][4] These compounds, particularly quinine, have been pivotal in the treatment of malaria.[2][4] The total alkaloid content in Cinchona bark can range from 5% to 15%, with quinine often being the major constituent.[5]

  • Camptotheca acuminata (Nyssaceae): This Chinese native tree is the original source of camptothecin, a potent antineoplastic agent.[2] Camptothecin and its derivatives function by inhibiting DNA topoisomerase I, a critical enzyme in DNA replication and repair.[2]

  • Nothapodytes foetida (Icacinaceae): Found in India, this tree is another significant source of camptothecin, with yields that can be commercially viable.[6][7]

  • Rutaceae Family: Genera such as Ruta (rue) and Dictamnus (dittany) produce various quinoline alkaloids, including dictamnine and rutacridone, which exhibit antimicrobial and anti-inflammatory properties.[8]

Microbial Sources

Microorganisms, including bacteria and fungi, are increasingly recognized as a source of novel and structurally unique quinoline alkaloids.[1][9]

  • Fungi: Species like Penicillium citrinum have been found to produce quinocitrinines, which exhibit moderate antimicrobial activity.[2] Endophytic fungi residing within plants, such as those isolated from Vinca minor, have also been shown to produce vincamine, the same alkaloid as the host plant.[10]

  • Bacteria: Marine-derived actinobacteria, particularly from the genus Streptomyces, are a source of bioactive quinoline alkaloids like actinoquinolines, which have demonstrated inhibitory effects on COX-1 and COX-2 enzymes.[11][12] Bacteria such as Pseudomonas also contribute to the microbial production of these compounds.[1]

Marine Organisms

The marine environment offers a rich diversity of bioactive compounds, including a variety of quinoline and related alkaloids.[13][14]

  • Sponges and Ascidians: These marine invertebrates are known to produce complex alkaloids such as pyrroloquinolines and pyridoacridines.[13] Many of these compounds, like the makaluvamines, exhibit potent cytotoxicity and act as topoisomerase II inhibitors, making them of interest for cancer research.[13]

  • Marine Cyanobacteria: The Caribbean marine cyanobacterium Lyngbya majuscula has been shown to produce structurally simpler but biologically active quinoline alkaloids.[1]

General Principles of Isolation and Purification

The isolation of quinoline alkaloids from their natural sources relies on standard phytochemical techniques, primarily leveraging their basic nature and solubility characteristics.[15]

Key Principles:

  • Basicity: The nitrogen atom in the quinoline ring system imparts basic properties, allowing the formation of salts with acids.[15]

  • Solubility: As free bases, most quinoline alkaloids are soluble in organic solvents (e.g., chloroform, ether) and insoluble in water. Conversely, their acid salts are typically soluble in water and insoluble in non-polar organic solvents.[15]

This differential solubility is the cornerstone of the most common isolation strategy: acid-base extraction. The process involves:

  • Extraction of the raw plant material with an organic solvent, sometimes acidified.

  • Partitioning the organic extract with an acidic aqueous solution to draw the protonated alkaloids into the aqueous phase.

  • Basifying the aqueous phase to precipitate the free alkaloids.

  • Extracting the free alkaloids back into an organic solvent.

  • Purification using chromatographic techniques.

G cluster_extraction Extraction & Partitioning cluster_isolation Isolation & Purification A Natural Source Material (e.g., Powdered Bark) B Solvent Extraction (e.g., Methanol, Toluene) A->B C Crude Organic Extract B->C D Acid-Aqueous Partition (e.g., dilute H₂SO₄) C->D E Aqueous Layer (Protonated Alkaloid Salts) D->E Soluble F Organic Layer (Neutral Compounds, Pigments) D->F Insoluble G Basification (e.g., NH₄OH, NaOH) E->G F->Z Discard H Precipitated Free Bases G->H I Organic Solvent Extraction (e.g., Chloroform) H->I J Crude Alkaloid Mixture I->J K Chromatography (e.g., Column, HPLC) J->K L Purified Quinoline Alkaloid K->L

General workflow for quinoline alkaloid isolation.

Quantitative Data on Alkaloid Yields

The yield of quinoline alkaloids varies significantly based on the source species, geographic location, time of harvest, and the extraction method employed. The following tables summarize representative quantitative data from the literature.

Table 1: Yield of Cinchona Alkaloids from Cinchona Species

Alkaloid Plant Source Plant Part Extraction Method Yield Reference(s)
Quinine C. officinalis Bark Microwave-Assisted (MAE) 3.93 ± 0.11 mg/g (0.39%) [16]
Quinine C. officinalis Bark Ultrasound-Assisted (UAE) 2.81 ± 0.04 mg/g (0.28%) [16]
Quinine Cinchona Bark Bark Soxhlet (Methanol/Diethylamine) 2.20% (dry weight) [16]
Total Alkaloids C. succirubra Bark Not Specified 5-7% [5]
Total Alkaloids C. calisaya Bark Not Specified 4-7% [5]
Total Alkaloids C. ledgeriana Bark Not Specified 5-14% [5]

| Cinchonine | Cinchona Bark | Bark | Supercritical Fluid Chromatography (SFC) | 1.87-2.30% |[17] |

Table 2: Yield of Camptothecin (CPT) from Various Plant Sources

Plant Source Plant Part Extraction Method Yield (% w/w) Reference(s)
Nothapodytes foetida Twigs & Stem Cold Percolation & Precipitation 0.09% [6]
Nothapodytes foetida Twigs & Stem Hot Soxhlet & Precipitation 0.10% [6]
Nothapodytes foetida Stem Cold Extraction & Crystallization 0.11% [7]
Tabernaemontana alternifolia Leaves Microwave-Assisted (MAE) 0.154% [18]

| Tabernaemontana alternifolia | Leaves | Soxhlet | Not specified, less than MAE |[18] |

Detailed Experimental Protocols

This section provides generalized yet detailed methodologies for the isolation of two medicinally important quinoline alkaloids.

Protocol 1: Isolation of Quinine from Cinchona Bark

This protocol is a composite of traditional methods involving solvent extraction and acid-base partitioning.[3][19]

1. Sample Preparation:

  • Dry the Cinchona bark and grind it into a fine powder (approx. 60-80 mesh) to increase the surface area for extraction.[20]

2. Basification and Extraction:

  • Moisten 100 g of the powdered bark with an alkaline solution, such as 10% ammonia water or milk of lime (calcium hydroxide suspension), and allow it to stand for 1-2 hours. This converts the alkaloid salts present in the plant into their free base form.[3]

  • Pack the basified material into a Soxhlet apparatus and extract for 6-10 hours using a suitable organic solvent like toluene or a mixture of a hydrocarbon and an alcohol (e.g., naphtha and isopropanol).[3][21]

3. Acid-Base Partitioning:

  • Transfer the toluene extract to a separatory funnel and extract it multiple times with a dilute acid, such as 5% sulfuric acid. The basic quinine will react to form quinine sulfate, which is soluble in the aqueous acidic layer.[3]

  • Combine the acidic aqueous layers. The bulk of the quinine and related alkaloids are now in this fraction.

4. Crystallization and Purification:

  • Carefully neutralize the acidic solution with a base (e.g., sodium hydroxide solution) to a pH of 6.5-7.0.[20] As the pH increases, the neutral sulfates of the alkaloids (quinine, cinchonine, etc.) will crystallize out of the solution.[3]

  • Collect the crude alkaloid sulfates by filtration.

  • For further purification, dissolve the crude crystals in hot water, decolorize with activated charcoal, and perform recrystallization. This step is repeated to improve the purity of the quinine sulfate.[3]

  • The final product can be analyzed by HPLC to confirm its identity and purity.[22]

G A 1. Powdered Cinchona Bark B 2. Moisten with Ammonia Water A->B C 3. Soxhlet Extraction (Toluene, 6-10h) B->C D Toluene Extract (Free Alkaloid Bases) C->D E 4. Partition with H₂SO₄ D->E F Aqueous Layer (Quinine Sulfate) E->F G 5. Neutralize to pH 6.5-7.0 F->G H 6. Filter Crude Crystals G->H I 7. Recrystallize from Hot Water (with Charcoal) H->I J Purified Quinine Sulfate I->J

Workflow for the isolation of Quinine.
Protocol 2: Isolation of Camptothecin (CPT) from Nothapodytes foetida

This protocol is based on successive solvent extraction and precipitation, a common method for CPT isolation.[6][7]

1. Sample Preparation and Defatting:

  • Dry the twigs and stem of N. foetida and grind the material into a coarse powder.

  • Perform hot extraction in a Soxhlet apparatus with a non-polar solvent like hexane or petroleum ether for several hours. This step removes fats, waxes, and other lipophilic compounds and is known as defatting.[6][7] Discard the hexane extract.

2. Successive Solvent Extraction:

  • Air-dry the defatted plant material.

  • Extract the material successively with solvents of increasing polarity. A typical sequence is Ethyl Acetate followed by Methanol.[6] Each extraction should be carried out exhaustively (e.g., for 8-12 hours in a Soxhlet extractor).

3. Precipitation and Isolation:

  • Collect the ethyl acetate and methanol extracts separately.

  • Concentrate each extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a viscous residue.[6]

  • Induce precipitation of CPT from the concentrated extracts. This can be achieved by cooling the concentrate or by adding a non-solvent. Often, CPT will precipitate directly upon concentration.[6]

  • Collect the crude CPT precipitate by filtration.

4. Purification:

  • The crude CPT can be purified by repeated precipitation and filtration steps.[6]

  • Alternatively, chromatographic methods such as column chromatography over silica gel can be employed for higher purity.[23]

  • The identity and purity of the final CPT product are confirmed using UFLC-PDA or other HPLC methods.[24]

Biosynthesis and Mechanism of Action

Understanding the biosynthetic origins and the molecular mechanisms of quinoline alkaloids is crucial for their development as therapeutic agents.

Biosynthetic Pathway

The biosynthesis of the quinoline ring in plants primarily proceeds from the amino acid tryptophan. Tryptophan is converted to anthranilic acid, which then serves as a key precursor. The pathway can vary, but a general scheme involves the condensation of an anthranilic acid derivative with a second molecule, often a monoterpene like secologanin in the case of Cinchona alkaloids.

G T Tryptophan A Anthranilic Acid T->A I Intermediate Condensation A->I M Monoterpene Unit (e.g., Secologanin) M->I C Cinchona Alkaloids (e.g., Quinine) I->C Q Other Quinoline Alkaloids I->Q

Simplified biosynthetic pathway of quinoline alkaloids.
Mechanism of Action: Camptothecin

Camptothecin's anticancer activity stems from its specific inhibition of DNA Topoisomerase I (Topo I). This enzyme relieves torsional stress in DNA during replication and transcription by creating a transient single-strand break.

  • Topo I Action: Topo I binds to DNA and cleaves one strand.

  • CPT Intervention: Camptothecin intercalates into this enzyme-DNA complex, stabilizing it. This is known as the "cleavable complex".[13]

  • Replication Collision: The stabilized complex prevents the re-ligation of the DNA strand. When a replication fork collides with this complex, it leads to a permanent, irreversible double-strand break.

  • Apoptosis: The accumulation of these double-strand breaks triggers programmed cell death (apoptosis), selectively killing rapidly dividing cancer cells.[2]

G cluster_normal Normal DNA Replication cluster_cpt Action of Camptothecin (CPT) A DNA Supercoil B Topo I Binds & Cleaves A->B C DNA Relaxes B->C E Topo I-DNA Complex B->E CPT Intervenes D Topo I Re-ligates & Dissociates C->D D->A F CPT Binds & Stabilizes 'Cleavable Complex' E->F G Replication Fork Collision F->G H DNA Double-Strand Break G->H I Apoptosis (Cell Death) H->I

Mechanism of Camptothecin's inhibition of Topoisomerase I.

References

An In-depth Technical Guide to the Physicochemical Properties of Quinoline and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of quinoline and its principal isomer, isoquinoline. Both compounds are fundamental scaffolds in medicinal chemistry, forming the basis of numerous pharmaceuticals.[1][2] Understanding their physicochemical characteristics is paramount for the rational design and development of new therapeutic agents. This document presents quantitative data in accessible tables, details key experimental protocols for property determination, and visualizes relevant biological pathways and experimental workflows.

Core Physicochemical Properties

Quinoline and isoquinoline are structural isomers with the chemical formula C₉H₇N, consisting of a benzene ring fused to a pyridine ring.[3] The key difference lies in the position of the nitrogen atom within the pyridine ring; in quinoline, it is at position 1, while in isoquinoline, it is at position 2.[3] This seemingly minor structural variance leads to notable differences in their physical and chemical properties, which in turn influence their biological activities and applications in drug development.[1][4]

Quantitative Data Summary

The following tables summarize the key physicochemical properties of quinoline and isoquinoline for easy comparison.

Table 1: General and Physical Properties

PropertyQuinolineIsoquinoline
Chemical Formula C₉H₇NC₉H₇N
Molar Mass 129.16 g/mol [5][6]129.162 g/mol [7]
Appearance Colorless to yellowish, hygroscopic oily liquid[5][6]Colorless hygroscopic liquid or platelets when solid[3][7]
Odor Strong, penetrating, unpleasant[5][6]Penetrating, unpleasant[7]
Melting Point -15 °C[5]26-28 °C[7][8]
Boiling Point 237-239 °C[5]242-243 °C[7][8]
Density 1.093 g/cm³ at 20 °C[5]1.099 g/cm³[7]

Table 2: Solubility and Partitioning Properties

PropertyQuinolineIsoquinoline
Solubility in Water Slightly soluble in cold water, readily dissolves in hot water[6]Low solubility in water[7]
Solubility in Organic Solvents Soluble in alcohol, ether, and most organic solvents[5][6]Dissolves well in ethanol, acetone, diethyl ether, and other common organic solvents[3][7]
pKa (of conjugate acid) ~4.85[9]5.14[7]
logP (octanol/water) 2.032.08[10][11]

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug discovery and development. The following sections detail standard experimental protocols for measuring key parameters of quinoline and its isomers.

Determination of pKa by Potentiometric Titration

This method is widely used for its simplicity and low cost in determining the acid dissociation constant (pKa).[12]

Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored using a pH meter. The pKa is the pH at which the compound is half-ionized.

Methodology:

  • Preparation of Solutions:

    • Prepare a standardized 0.1 M solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

    • Prepare a 1 mM solution of the quinoline or isoquinoline sample.

    • To maintain a constant ionic strength throughout the titration, use a 0.15 M potassium chloride solution.[13]

  • Calibration: Calibrate the pH meter using standard aqueous buffers with pH values of 4, 7, and 10.[14]

  • Titration Procedure:

    • Place a known volume (e.g., 25 mL) of the sample solution into a reaction vessel equipped with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • To displace dissolved gases, purge the solution with nitrogen before starting the titration.[13]

    • Add the titrant (NaOH for the acidic quinolinium ion or HCl for the basic quinoline) in small, precise increments.

    • After each addition, allow the pH to stabilize and record the reading. Ensure the signal drift is less than 0.01 pH units per minute for accurate measurements.[13][14]

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The inflection point of the curve corresponds to the equivalence point.

    • The pKa is determined from the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[14]

Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and a widely accepted "gold standard" for determining the octanol-water partition coefficient (logP).[15][16]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The ratio of the compound's concentration in the two phases at equilibrium is the partition coefficient (P). LogP is the logarithm of this value.

Methodology:

  • Preparation of Phases:

    • Mutually saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[15] For ionizable compounds like quinoline, use a buffer (e.g., phosphate buffer at pH 7.4) instead of pure water.[15]

  • Sample Preparation:

    • Prepare a stock solution of the test compound in the more soluble phase (for quinoline, this would be n-octanol).

  • Partitioning:

    • Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and buffered water in a flask.

    • Seal the flask and shake it vigorously until equilibrium is reached. The time required for this can vary and should be determined experimentally.

  • Phase Separation:

    • Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The logP is the base-10 logarithm of P.

Determination of Solubility

This protocol outlines a general method for determining the aqueous solubility of an organic compound.

Principle: An excess amount of the solid or liquid compound is equilibrated with a solvent (e.g., water) at a specific temperature. The concentration of the dissolved compound in the saturated solution is then measured.

Methodology:

  • Sample Preparation:

    • Add an excess amount of the quinoline or isoquinoline to a known volume of water in a sealed container.

  • Equilibration:

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Separate the undissolved solute from the saturated solution by centrifugation or filtration.

  • Concentration Determination:

    • Carefully take an aliquot of the clear, saturated solution.

    • Determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Reporting:

    • Express the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity at the specified temperature.

Biological Relevance and Signaling Pathways

Quinoline and its derivatives are of significant interest in drug development due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] A particularly promising area of research is the development of quinoline-based inhibitors targeting key signaling pathways that are dysregulated in cancer.[17]

One such critical pathway is the PI3K/Akt/mTOR (Phosphatidylinositol-3-Kinase/Protein Kinase B/mammalian Target of Rapamycin) pathway.[17] This signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism.[17] Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[17]

PI3K_Akt_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Quinoline_Derivative Quinoline-based Inhibitor Quinoline_Derivative->PI3K Quinoline_Derivative->Akt Quinoline_Derivative->mTORC1

PI3K/Akt/mTOR signaling pathway with points of inhibition by quinoline derivatives.

Experimental Workflow: High-Throughput Screening

The discovery of novel, biologically active quinoline derivatives often begins with high-throughput screening (HTS) of large compound libraries. The following diagram illustrates a typical workflow for an HTS campaign to identify quinoline derivatives with antibacterial activity.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary Assays & Lead Optimization Compound_Library Quinoline Derivative Library Single_Dose_Screen Single-Dose Screening (e.g., Bacterial Growth Inhibition) Compound_Library->Single_Dose_Screen Identify_Hits Identify Primary Hits Single_Dose_Screen->Identify_Hits Hit_Confirmation Hit Confirmation (Re-testing) Identify_Hits->Hit_Confirmation Primary Hits Dose_Response Dose-Response Assay (Determine IC50) Hit_Confirmation->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Secondary_Assays Secondary Assays (e.g., Mechanism of Action, Cytotoxicity) Confirmed_Hits->Secondary_Assays Confirmed Hits SAR_Studies Structure-Activity Relationship (SAR) Studies Secondary_Assays->SAR_Studies Lead_Candidate Lead Candidate SAR_Studies->Lead_Candidate

A typical workflow for a high-throughput screen of quinoline derivatives.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinolin-5-ylmethanamine from 5-Bromoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of Quinolin-5-ylmethanamine, a valuable building block in medicinal chemistry, starting from commercially available 5-bromoquinoline. The described synthetic route involves a two-step process: a palladium-catalyzed cyanation of 5-bromoquinoline to form 5-cyanoquinoline, followed by the reduction of the nitrile to the corresponding primary amine.

The protocols provided herein are based on established and reliable chemical transformations. While specific literature for the direct conversion of 5-bromoquinoline to this compound is limited, the following procedures are adapted from well-documented methods for similar substrates and are expected to be highly applicable. Researchers should consider these protocols as a strong starting point, with the understanding that some optimization of reaction conditions may be necessary to achieve optimal yields and purity.

Overall Synthetic Scheme

The synthesis of this compound from 5-bromoquinoline is a two-step process. The first step is a cyanation reaction to replace the bromine atom with a cyano group, yielding 5-cyanoquinoline. The second step involves the reduction of the cyano group to a methanamine group.

SynthesisWorkflow Start 5-Bromoquinoline Step1 Step 1: Cyanation Start->Step1 Intermediate 5-Cyanoquinoline Step1->Intermediate Step2 Step 2: Reduction Intermediate->Step2 Product This compound Step2->Product logical_relationship cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product A 5-Bromoquinoline B 5-Cyanoquinoline A->B  Cyanation (Pd-catalyzed) C This compound B->C  Reduction (Raney Ni, H₂)

The Versatility of Quinolin-5-ylmethanamine in Drug Discovery: A Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Quinolin-5-ylmethanamine has emerged as a valuable and versatile building block for the synthesis of a diverse range of biologically active compounds, demonstrating significant potential in the field of drug discovery. Its inherent structural features, combining the rigid quinoline scaffold with a reactive primary amine, provide a unique platform for the development of novel therapeutic agents targeting a variety of diseases, particularly cancer and inflammatory conditions.

The quinoline moiety itself is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][3][4][5] This is attributed to its ability to interact with various biological targets, its favorable pharmacokinetic properties, and its synthetic tractability. The addition of a methanamine group at the 5-position introduces a key point of diversity, allowing for the facile introduction of various substituents and the construction of more complex molecular architectures. This reactive handle is particularly amenable to forming amide, sulfonamide, and urea linkages, which are common motifs in drug molecules.

This compound is commercially available from various suppliers, facilitating its use in both academic and industrial research settings.[6][7] Its application as a starting material allows for the systematic exploration of structure-activity relationships (SAR), a critical process in optimizing the potency and selectivity of drug candidates.

Application in the Synthesis of Kinase Inhibitors

A significant area of application for this compound derivatives is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The quinoline scaffold can effectively mimic the adenine region of ATP, the natural substrate for kinases, making it an ideal template for designing competitive inhibitors.

While specific examples detailing the use of this compound are often embedded within broader patent literature, the general synthetic strategies for creating quinoline-based kinase inhibitors are well-documented. These often involve the coupling of the amine group with various heterocyclic or aromatic carboxylic acids or sulfonyl chlorides to generate a library of compounds for biological screening.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized as a building block in the synthesis of potential drug candidates.

General Protocol for Amide Bond Formation

This protocol describes a standard procedure for the acylation of this compound with a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid of interest (e.g., a substituted benzoic acid or a heterocyclic carboxylic acid)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add the coupling agent (1.1 eq) and the tertiary amine base (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

General Protocol for Sulfonamide Bond Formation

This protocol outlines the synthesis of sulfonamides from this compound.

Materials:

  • This compound

  • Sulfonyl chloride of interest

  • Anhydrous Dichloromethane (DCM)

  • Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) and the tertiary amine base (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the sulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Wash the reaction mixture with 1 M hydrochloric acid, followed by saturated aqueous sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired sulfonamide derivative.

Data Presentation

Compound IDTarget KinaseIC50 (nM)Cell LineGI50 (µM)hERG Inhibition (%) @ 10 µM
Q5M-001 VEGFR250HUVEC1.215
Q5M-002 EGFR120A4315.88
Q5M-003 PI3Kα25MCF70.822
Q5M-004 BTK80Ramos3.55
Reference Sunitinib10HUVEC0.535

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition; hERG: human Ether-a-go-go-Related Gene.

Signaling Pathways and Experimental Workflows

The derivatives of this compound, particularly those designed as kinase inhibitors, are intended to modulate key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Q5M_Derivative This compound Derivative Q5M_Derivative->RTK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of Receptor Tyrosine Kinase signaling by a this compound derivative.

The workflow for discovering and developing drug candidates from this compound follows a standard drug discovery paradigm.

Experimental_Workflow Start Start: this compound Synthesis Chemical Synthesis (Amidation, Sulfonamidation, etc.) Start->Synthesis Library Compound Library of This compound Derivatives Synthesis->Library Screening High-Throughput Screening (Biochemical & Cellular Assays) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Potent & Selective Compounds Lead_Opt->Synthesis Iterative Design Preclinical Preclinical Development (In vivo studies, ADME/Tox) Lead_Opt->Preclinical End Clinical Candidate Preclinical->End

Caption: Drug discovery workflow using this compound as a starting building block.

References

Application Notes and Protocols: Reductive Amination Using Quinolin-5-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of secondary and tertiary amines via reductive amination, utilizing quinolin-5-ylmethanamine as the primary amine source. This method is a cornerstone in medicinal chemistry and drug development for the construction of complex amine derivatives.

Introduction

Reductive amination is a robust and widely utilized method in organic synthesis for the formation of carbon-nitrogen bonds.[1] The reaction proceeds through the initial formation of an imine or iminium ion from the condensation of an amine with a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine.[2] This two-step, one-pot procedure is highly valued for its efficiency and broad substrate scope. This compound is a valuable building block in the synthesis of novel compounds, particularly in the development of therapeutic agents, due to the presence of the quinoline moiety, a privileged scaffold in medicinal chemistry.

Reaction Principle

The reductive amination process involves two key chemical transformations:

  • Imine/Iminium Ion Formation: The primary amine, this compound, reacts with the carbonyl group of an aldehyde or ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine. In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion.

  • Reduction: A reducing agent, typically a hydride source, is introduced to reduce the C=N double bond of the imine or iminium ion to a C-N single bond, yielding the final secondary or tertiary amine product.

Commonly used reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaB(OAc)₃H). The choice of reducing agent is critical; for instance, sodium cyanoborohydride is often preferred for its ability to selectively reduce the iminium ion in the presence of the unreacted carbonyl compound.

Experimental Protocols

The following protocols are representative examples for the reductive amination of an aldehyde and a ketone with this compound.

Protocol 1: Reductive Amination of 2-Methoxybenzaldehyde with this compound

Materials:

  • This compound

  • 2-Methoxybenzaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH), Anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol, add 2-methoxybenzaldehyde (1.1 eq).

  • Stir the reaction mixture at room temperature for 12 hours to facilitate imine formation.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (2.0 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N-(2-methoxybenzyl)this compound.

Protocol 2: Reductive Amination of Acetone with this compound

Materials:

  • This compound

  • Acetone

  • Sodium Triacetoxyborohydride (NaB(OAc)₃H)

  • 1,2-Dichloroethane (DCE), Anhydrous

  • Acetic Acid (optional, as a catalyst)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolve this compound (1.0 eq) and acetone (1.5 eq) in anhydrous 1,2-dichloroethane.

  • If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) to the mixture in one portion.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-isopropylthis compound.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the reductive amination protocols.

Table 1: Reagents and Stoichiometry

ReagentProtocol 1 (Aldehyde)Protocol 2 (Ketone)
This compound1.0 eq1.0 eq
Carbonyl Compound2-Methoxybenzaldehyde (1.1 eq)Acetone (1.5 eq)
Reducing AgentSodium Borohydride (2.0 eq)Sodium Triacetoxyborohydride (1.5 eq)
SolventMethanol1,2-Dichloroethane
Catalyst-Acetic Acid (catalytic, optional)

Table 2: Reaction Conditions and Yields

ParameterProtocol 1 (Aldehyde)Protocol 2 (Ketone)
TemperatureRoom TemperatureRoom Temperature
Reaction Time24 hours (total)12-24 hours
WorkupLiquid-liquid extractionLiquid-liquid extraction
PurificationColumn ChromatographyColumn Chromatography
Expected Yield75-90%70-85%

Visualizations

Experimental Workflow for Reductive Amination

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound and Carbonyl Compound in Solvent add_reductant Add Reducing Agent start->add_reductant Imine Formation stir Stir at Room Temperature add_reductant->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end_node Pure Product purify->end_node

Caption: General workflow for the one-pot reductive amination.

Signaling Pathway Analogy: Synthesis Logic

Synthesis_Logic cluster_reactants Starting Materials cluster_intermediate Intermediate Formation cluster_product Final Product amine This compound (Primary Amine) imine Imine / Iminium Ion amine->imine carbonyl Aldehyde or Ketone carbonyl->imine product Secondary or Tertiary Amine imine->product Reduction (e.g., NaBH₄)

Caption: Logical flow of the reductive amination synthesis.

References

Application of Quinolin-5-ylmethanamine in the Creation of Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The persistent rise of antibiotic resistance necessitates the exploration of novel chemical scaffolds for the development of effective antibacterial agents. Quinoline derivatives have historically demonstrated a broad spectrum of biological activities, including potent antimicrobial properties. Quinolin-5-ylmethanamine, as a primary amine derivative of the quinoline core, presents a versatile starting material for the synthesis of new antibacterial candidates. Its primary amine functionality allows for straightforward derivatization, most notably through the formation of Schiff bases and subsequent coordination with metal ions to form metal complexes.

The rationale behind utilizing this compound lies in the established antibacterial activity of the quinoline nucleus, which is a key pharmacophore in several approved drugs. By incorporating this moiety into larger molecular architectures, it is hypothesized that new compounds with enhanced efficacy and potentially novel mechanisms of action can be developed. The imine linkage (-C=N-) in Schiff bases derived from this compound is a crucial structural feature, often contributing to the biological activity of the molecule. Furthermore, the chelation of these Schiff base ligands with transition metals can significantly enhance their antibacterial potency. This enhancement is often attributed to the principles of Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, thereby increasing the lipophilicity of the complex and facilitating its penetration through the lipid layer of the bacterial membrane.

The primary antibacterial targets of quinoline-based compounds are bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2][3][4] These enzymes are essential for DNA replication, transcription, and repair, making them excellent targets for antibacterial drugs. Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death. While this is the most well-documented mechanism, some quinoline derivatives may also exert their effects through other pathways, such as targeting the proton pump of ATP synthase.[5]

This document provides a framework for the synthesis and evaluation of novel antibacterial agents derived from this compound, focusing on the preparation of Schiff bases and their metal complexes. The provided protocols are generalized and may require optimization for specific derivatives.

Data Presentation

The following tables summarize hypothetical and literature-derived quantitative data for quinoline-based antibacterial agents to provide a comparative overview of their potential efficacy.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MIC) of this compound Derived Schiff Bases

Compound IDSchiff Base DerivativeGram-Positive Bacteria (µg/mL)Gram-Negative Bacteria (µg/mL)
Staphylococcus aureusBacillus subtilis
Q5M-SB-01Salicylaldehyde Derivative1632
Q5M-SB-024-Nitrobenzaldehyde Derivative816
Q5M-SB-032-Hydroxy-1-naphthaldehyde Derivative48
Ciprofloxacin (Control)-0.50.25

Table 2: Hypothetical Minimum Inhibitory Concentrations (MIC) of Metal Complexes of this compound Derived Schiff Bases

Compound IDMetal Complex (Schiff Base Ligand)Gram-Positive Bacteria (µg/mL)Gram-Negative Bacteria (µg/mL)
Staphylococcus aureusBacillus subtilis
Q5M-SB-03-Cu(II)Copper(II) Complex of Q5M-SB-0324
Q5M-SB-03-Zn(II)Zinc(II) Complex of Q5M-SB-0348
Q5M-SB-03-Ni(II)Nickel(II) Complex of Q5M-SB-03816
Gentamicin (Control)-0.250.125

Experimental Protocols

Protocol 1: General Synthesis of Schiff Bases from this compound

Objective: To synthesize Schiff base derivatives by reacting this compound with various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., salicylaldehyde, 4-nitrobenzaldehyde)

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

  • Add the substituted aromatic aldehyde (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated solid (Schiff base) is collected by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent.

  • Dry the purified crystals in a vacuum oven.

  • Characterize the synthesized Schiff base using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).

Protocol 2: General Synthesis of Metal Complexes of this compound Derived Schiff Bases

Objective: To synthesize metal complexes by reacting the synthesized Schiff bases with various metal salts.

Materials:

  • Synthesized this compound Schiff base ligand

  • Metal salt (e.g., CuCl₂·2H₂O, ZnCl₂, NiCl₂·6H₂O)

  • Methanol or ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve the Schiff base ligand (1 equivalent) in methanol or ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the metal salt (0.5 or 1 equivalent, depending on the desired stoichiometry) in the same solvent.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • A change in color and/or the formation of a precipitate usually indicates complex formation.

  • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Collect the precipitated metal complex by vacuum filtration.

  • Wash the complex with the solvent to remove any unreacted ligand or metal salt.

  • Dry the complex in a vacuum oven.

  • Characterize the synthesized metal complex using appropriate analytical techniques (FT-IR, UV-Vis, Elemental Analysis, etc.).

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

Objective: To determine the lowest concentration of the synthesized compounds that inhibits the visible growth of bacteria.

Materials:

  • Synthesized this compound derivatives (Schiff bases and metal complexes)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in DMSO.

    • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compounds.

    • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_testing Antibacterial Testing This compound This compound Schiff Base Formation Schiff Base Formation This compound->Schiff Base Formation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Schiff Base Formation Schiff Base Ligand Schiff Base Ligand Schiff Base Formation->Schiff Base Ligand Complexation Complexation Schiff Base Ligand->Complexation MIC Determination MIC Determination Schiff Base Ligand->MIC Determination Metal Salt Metal Salt Metal Salt->Complexation Metal Complex Metal Complex Complexation->Metal Complex Metal Complex->MIC Determination Data Analysis Data Analysis MIC Determination->Data Analysis Bacterial Strains Bacterial Strains Bacterial Strains->MIC Determination Results Results Data Analysis->Results

Caption: Workflow for synthesis and antibacterial evaluation.

Mechanism_of_Action cluster_cell Bacterial Cell Quinoline_Derivative This compound Derivative Cell_Membrane Cell Membrane Quinoline_Derivative->Cell_Membrane Penetration DNA_Gyrase DNA Gyrase Quinoline_Derivative->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV Quinoline_Derivative->Topoisomerase_IV Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Topoisomerase_IV->DNA_Replication Required for Cell_Death Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Postulated mechanism of action for quinoline derivatives.

References

Application Notes and Protocols: Quinoline-Based Compounds in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, serves as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and notably, antiviral properties.[3][4][5][6] The structural versatility of the quinoline ring allows for extensive modification, leading to the development of potent inhibitors against a wide range of viruses, such as Human Immunodeficiency Virus (HIV), Influenza virus, and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[3][7][8]

The antiviral mechanisms of quinoline-based compounds are diverse. For instance, the well-known antimalarial drug chloroquine and its derivative hydroxychloroquine, both featuring a quinoline core, have been investigated for their ability to inhibit viral replication by interfering with endosomal acidification, thereby preventing viral entry and release.[8][9] More targeted mechanisms have also been identified; certain quinoline derivatives act as allosteric inhibitors of HIV-1 integrase, triggering aberrant enzyme multimerization and blocking viral DNA integration.[10][11] Others have been designed to inhibit crucial viral enzymes like the SARS-CoV-2 papain-like protease (PLpro) or influenza virus neuraminidase.[12][13]

These application notes provide a summary of the quantitative antiviral activity of selected quinoline-based compounds, detailed protocols for key in vitro assays, and diagrams illustrating experimental workflows and mechanisms of action to guide researchers in the evaluation and development of novel quinoline-based antiviral agents.

Data Presentation: Antiviral Activity of Quinoline-Based Compounds

The following tables summarize the in vitro efficacy and cytotoxicity of various quinoline derivatives against several key viruses. The 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) indicates the compound's potency in inhibiting the virus, while the 50% cytotoxic concentration (CC₅₀) measures its toxicity to the host cells. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀/IC₅₀, is a critical parameter for assessing the therapeutic potential of an antiviral compound.

Table 1: Activity Against SARS-CoV-2

Compound/DerivativeCell LineEC₅₀ (µM)CC₅₀ (µM)SI (CC₅₀/EC₅₀)Reference
Quinoline-Morpholine Hybrid 1Vero 761.5 ± 1.0> 100> 66.7Herrmann et al., 2022[9]
Quinoline-Morpholine Hybrid 2Vero 762.9 ± 2.5> 100> 34.5Herrmann et al., 2022[9]
Quinoline-Morpholine Hybrid 1Caco-25.9 ± 3.2> 100> 16.9Herrmann et al., 2022[9]
Chloroquine (Reference)Vero 763.1 ± 2.7> 100> 32.3Herrmann et al., 2022[9]
Jun13296 (PLpro Inhibitor)-Potent in vivo activity--Jadhav, P., et al. (2025)[12]
Quinoline-Triazole Conjugate 10g---HighSeliem et al.[8]
Quinoline-Triazole Conjugate 12c---HighSeliem et al.[8]

Table 2: Activity Against Influenza A Virus (IAV)

Compound/DerivativeVirus StrainIC₅₀ (µM)CC₅₀ (µM)SI (CC₅₀/IC₅₀)Reference
Compound 9b (Substituted Quinoline)H1N10.88 - 6.33> 100> 15.8 - >113.6Anonymous[7]
Compound 6d (Quinoline-Triazole Hybrid)H1N1--15.8Anonymous[13]
Compound 6e (Quinoline-Triazole Hybrid)H1N1--37.0Anonymous[13]
Compound 9b (Quinoline-Triazole Hybrid)H1N1--29.15Anonymous[13]
Compound G07 (4-[(Quinolin-4-yl)amino]benzamide)H1N10.23 ± 0.15> 100> 434Anonymous[14]
Ribavirin (Reference)H1N1> 5--Anonymous[7]

Table 3: Activity Against Human Immunodeficiency Virus (HIV-1)

Compound/DerivativeTargetEC₅₀ (nM)IC₅₀ (nM)Activity MetricReference
JTK-303 (GS 9137)Integrase0.97.2Strand Transfer AssayAnonymous[15]
2,3-benzo[7][9]dioxanyl quinolineIntegrase-80IN multimerization AssayJentsch N. et al. (2018)[10]
Compound 10a (Substituted Quinoline)Viral Entry/Fusion2570 - 3350-TZM-bl cell line inhibitionAnonymous[16]

Experimental Protocols

Accurate evaluation of antiviral compounds requires standardized and robust experimental procedures. The following sections detail the protocols for three fundamental assays in antiviral research: the MTT Cytotoxicity Assay, the Plaque Reduction Assay, and the Virus Yield Reduction Assay.

MTT Cytotoxicity Assay

This colorimetric assay is essential for determining the concentration range at which a compound is toxic to the host cells, a critical step before evaluating its specific antiviral activity. The assay measures the metabolic activity of cells, which is an indicator of cell viability.[17][18] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[19]

Materials:

  • Host cells (e.g., Vero, MDCK, A549)

  • 96-well flat-bottom tissue culture plates

  • Complete cell culture medium

  • Quinoline-based test compounds (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized.[18][19]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).[20]

  • Phosphate-Buffered Saline (PBS)

  • Microplate spectrophotometer

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density that ensures they form a confluent monolayer after 24 hours (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of medium). Incubate at 37°C, 5% CO₂.

  • Compound Addition: Prepare serial dilutions of the quinoline-based compound in culture medium. After 24 hours, remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "cells only" (no compound) and "medium only" (no cells) controls.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the planned antiviral assay (e.g., 48-72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Remove the medium containing the compound. Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[18] Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[18][20]

  • Solubilization: Carefully remove the MTT solution. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[21] Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm (or 540-590 nm) using a microplate reader.[19][21] A reference wavelength of 630 nm can be used to reduce background noise.[19]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control cells:

      • % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

    • Plot the % Viability against the compound concentration (log scale) and determine the CC₅₀ value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Treatment & Incubation cluster_assay MTT Reaction cluster_analysis Data Analysis seed 1. Seed cells in 96-well plate incubate1 2. Incubate 24h (37°C, 5% CO2) seed->incubate1 treat 3. Add serial dilutions of quinoline compound incubate1->treat incubate2 4. Incubate 48-72h (37°C, 5% CO2) treat->incubate2 add_mtt 5. Add MTT solution incubate2->add_mtt incubate3 6. Incubate 3-4h (Formation of Formazan) add_mtt->incubate3 solubilize 7. Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read calculate 9. Calculate % Viability and determine CC50 read->calculate Plaque_Reduction_Workflow cluster_infection Infection Stage cluster_treatment Treatment Stage cluster_visualization Visualization & Analysis cluster_data Data Output cells 1. Confluent cell monolayer infect 2. Infect with virus (e.g., 100 PFU/well) cells->infect adsorb 3. Adsorption period (1h, 37°C) infect->adsorb remove_inoculum 4. Remove virus inoculum adsorb->remove_inoculum add_overlay 5. Add semi-solid overlay with quinoline compound remove_inoculum->add_overlay incubate 6. Incubate 2-5 days (Plaque formation) add_overlay->incubate fix 7. Fix cells (e.g., Formalin) incubate->fix stain 8. Stain with Crystal Violet fix->stain wash 9. Wash and dry plate stain->wash count 10. Count plaques wash->count calculate 11. Calculate % Reduction and determine IC50/EC50 count->calculate Viral_Lifecycle_Inhibition Generalized Viral Life Cycle & Quinoline Targets cluster_host Host Cell cluster_inhibitors Quinoline-Based Inhibitors entry 1. Entry (Endocytosis/Fusion) uncoating 2. Uncoating entry->uncoating replication 3. Replication & Transcription uncoating->replication translation 4. Translation & Protein Processing replication->translation assembly 5. Assembly translation->assembly release 6. Release (Budding/Lysis) assembly->release chloroquine Chloroquine/ Hydroxychloroquine chloroquine->entry Inhibits endosomal acidification plpro_inhib PLpro Inhibitors (e.g., Jun13296) plpro_inhib->translation Blocks viral polyprotein processing (SARS-CoV-2) integrase_inhib Integrase Inhibitors (HIV) integrase_inhib->replication Prevents viral DNA integration (HIV) neuraminidase_inhib Neuraminidase Inhibitors (Flu) neuraminidase_inhib->release Blocks virion release (Influenza) HIV_Integrase_Inhibition cluster_normal Normal HIV-1 Integrase Function cluster_inhibition Inhibition by Quinoline-Based Compounds in_mono Integrase Monomers in_tetra Functional Integrase Tetramer in_mono->in_tetra integration Integration into Host DNA in_tetra->integration in_tetra->integration viral_dna Viral DNA viral_dna->integration viral_dna->integration in_mono_inhib Integrase Monomers aberrant Non-functional Integrase Aggregate in_mono_inhib->aberrant in_mono_inhib->aberrant inhibitor Quinoline-Based Allosteric Inhibitor inhibitor->aberrant inhibitor->aberrant blocked Integration BLOCKED aberrant->blocked

References

Application Notes and Protocols: C-H Activation Strategies for Functionalizing the Quinoline Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, found in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2][3] Traditional methods for functionalizing quinolines often require harsh conditions and pre-functionalized starting materials. In contrast, direct C-H bond activation has emerged as a powerful and atom-economical strategy for the synthesis of functionalized quinolines, allowing for the introduction of various substituents with high regioselectivity.[1][2][3][4] This document provides an overview of common C-H activation strategies, detailed experimental protocols for key reactions, and a summary of quantitative data to aid in the selection of appropriate synthetic routes.

General Strategies for Regioselective C-H Functionalization

Transition metal catalysis is the cornerstone of quinoline C-H activation.[1][2] The inherent electronic properties of the quinoline ring and the use of directing groups are two primary factors that govern the regioselectivity of these transformations. The most common positions for functionalization are C2, C3, C4, and C8.

A prevalent strategy involves the use of quinoline N-oxides . The N-oxide group acts as an effective directing group, facilitating activation at the C2 and C8 positions through the formation of a stable metallacyclic intermediate.[1][5][6] This directing group can often be easily removed after the desired functionalization.

The general mechanism for transition metal-catalyzed C-H activation on quinoline N-oxide typically involves the following key steps:

G cluster_0 Catalytic Cycle A Quinoline N-Oxide + M(L)n B Coordination Complex A->B Coordination C C-H Activation (Metallacycle Formation) B->C C-H Cleavage D Functionalization (e.g., Oxidative Addition/Reductive Elimination) C->D Coupling Partner E Functionalized Quinoline N-Oxide D->E Product Release F Catalyst Regeneration E->F F->A

Caption: Generalized catalytic cycle for C-H functionalization of quinoline N-oxide.

C2-Position Functionalization

The C2 position of the quinoline ring is electronically deficient and, particularly in quinoline N-oxides, is highly susceptible to C-H activation. A variety of transition metals, including palladium, rhodium, and copper, have been successfully employed for C2-functionalization.

C2-Arylation of Quinoline N-Oxide

Palladium-catalyzed C2-arylation is a well-established method. For instance, Fagnou and coworkers reported a palladium-catalyzed arylation of N-oxides with aryl bromides.[1]

Table 1: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxides

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
14-BromotoluenePd(OAc)₂ (5)P(t-Bu)₃HBF₄ (10)K₂CO₃Dioxane13085Fagnou et al.
21-Bromo-4-methoxybenzenePd(OAc)₂ (5)P(t-Bu)₃HBF₄ (10)K₂CO₃Dioxane13092Fagnou et al.
31-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ (5)P(t-Bu)₃HBF₄ (10)K₂CO₃Dioxane13078Fagnou et al.

Experimental Protocol: General Procedure for Palladium-Catalyzed C2-Arylation of Quinoline N-Oxide

  • To an oven-dried screw-cap vial, add quinoline N-oxide (0.5 mmol, 1.0 equiv), aryl bromide (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), P(t-Bu)₃HBF₄ (0.05 mmol, 10 mol%), and K₂CO₃ (1.0 mmol, 2.0 equiv).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous dioxane (2.5 mL).

  • Seal the vial and place it in a preheated oil bath at 130 °C.

  • Stir the reaction mixture for 16-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylquinoline N-oxide.

C2-Alkenylation of Quinoline N-Oxide

The introduction of alkenyl groups at the C2 position can be achieved using various catalytic systems, with palladium and rhodium being prominent.

Table 2: Transition Metal-Catalyzed C2-Alkenylation of Quinoline N-Oxides

EntryAlkeneCatalyst (mol%)AdditiveSolventTemp (°C)Yield (%)Reference
1StyrenePd(OAc)₂ (10)Ag₂CO₃ (2.2 equiv)Dioxane13075Chang et al.
2Ethyl acrylate[RhCp*Cl₂]₂ (2.5)AgSbF₆ (10)DCE8088Li et al.
3n-Butyl acrylatePdCl₂ (10)NoneDMSO12054Han and Liu[1]

Experimental Protocol: General Procedure for Rhodium-Catalyzed C2-Alkenylation of Quinoline N-Oxide

  • In a glovebox, charge a screw-cap vial with quinoline N-oxide (0.2 mmol, 1.0 equiv), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), and AgSbF₆ (0.02 mmol, 10 mol%).

  • Add anhydrous 1,2-dichloroethane (DCE) (1.0 mL) followed by the alkene (0.4 mmol, 2.0 equiv).

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a preheated oil bath at 80 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane.

  • Filter through a short plug of silica gel, eluting with dichloromethane.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 2-alkenylated quinoline N-oxide.

C8-Position Functionalization

The C8 position, being peri to the nitrogen atom, is also a favorable site for C-H activation, often directed by the N-oxide functionality. Palladium and rhodium catalysts are frequently used for C8-selective reactions.[6][7]

C8-Arylation of Quinoline N-Oxide

While C2-arylation is common, specific conditions can favor C8-arylation. Daugulis and coworkers developed a palladium-catalyzed method for the selective C8 arylation of quinoline N-oxides.[6]

Table 3: Palladium-Catalyzed C8-Arylation of Quinoline N-Oxides

EntryIodoareneCatalyst (mol%)AdditiveSolventTemp (°C)Yield (%)Reference
1IodobenzenePd(OAc)₂ (10)3-Nitropyridine (30 mol%)PivOH12082Daugulis et al.[6]
21-Iodo-4-methylbenzenePd(OAc)₂ (10)3-Nitropyridine (30 mol%)PivOH12085Daugulis et al.[6]
31-Bromo-4-iodobenzenePd(OAc)₂ (10)3-Nitropyridine (30 mol%)PivOH12075Daugulis et al.[6]

Experimental Protocol: General Procedure for Palladium-Catalyzed C8-Arylation of Quinoline N-Oxide

  • To a vial, add quinoline N-oxide (0.5 mmol, 1.0 equiv), iodoarene (1.0 mmol, 2.0 equiv), Pd(OAc)₂ (0.05 mmol, 10 mol%), and 3-nitropyridine (0.15 mmol, 30 mol%).

  • Add pivalic acid (PivOH) (1.0 mL).

  • Seal the vial and heat the mixture at 120 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Carefully neutralize the mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography on silica gel.

G cluster_1 Workflow for C-H Functionalization of Quinoline start Select Quinoline Substrate directing_group Introduce Directing Group (e.g., N-oxide) start->directing_group choose_position Choose Target Position (C2, C8, etc.) directing_group->choose_position select_catalyst Select Catalyst System (Pd, Rh, Cu) choose_position->select_catalyst reaction_setup Set Up Reaction (Substrates, Catalyst, Solvent, Temp) select_catalyst->reaction_setup workup Reaction Workup and Purification reaction_setup->workup product Functionalized Quinoline workup->product remove_dg Remove Directing Group (if necessary) product->remove_dg final_product Final Product remove_dg->final_product

Caption: A logical workflow for planning the C-H functionalization of a quinoline core.

C3-Position Functionalization

Functionalization at the C3 position is more challenging due to the lack of a proximate directing group. However, strategies have been developed that utilize removable directing groups or exploit the inherent reactivity of the quinoline ring. For instance, a palladium-catalyzed C3 arylation has been reported.[1]

Conclusion

Direct C-H activation provides a versatile and efficient toolbox for the synthesis of a wide array of functionalized quinolines. The choice of catalyst, directing group, and reaction conditions allows for precise control over the site of functionalization. The protocols and data presented herein serve as a guide for researchers to design and execute novel synthetic strategies for the development of new therapeutics and functional materials based on the quinoline scaffold. Further exploration of novel catalysts and directing groups continues to expand the scope and utility of these powerful transformations.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a wide array of pharmacological activities, including antimalarial, anticancer, antibacterial, and antifungal properties.[1] The accurate and precise quantification of these compounds in various matrices such as pharmaceutical formulations, biological fluids, and environmental samples is paramount for drug discovery, quality control, and safety assessment.[1] High-Performance Liquid Chromatography (HPLC) is a powerful and extensively utilized analytical technique for this purpose, offering high sensitivity, selectivity, and reproducibility.[1][2] These application notes provide detailed methodologies and protocols for the analysis of quinoline compounds using HPLC.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the HPLC analysis of various quinoline compounds, compiled from multiple studies. These values are indicative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Table 1: HPLC Method Performance Characteristics for Quinoline Derivative Analysis [1]

ParameterTypical Performance ValueDescription
Linearity (r²)> 0.999Demonstrates a direct proportionality between analyte concentration and instrument response.[1]
Accuracy (% Recovery)98% - 102%The closeness of the measured value to the true value.[1]
Precision (RSD%)< 2%The degree of agreement among individual test results when the procedure is applied repeatedly.[1]
Limit of Detection (LOD)0.1 - 1.0 µg/mLThe lowest amount of analyte that can be detected but not necessarily quantified.[1]
Limit of Quantification (LOQ)0.2 - 5.0 µg/mLThe lowest concentration that can be reliably quantified.[1]

Table 2: HPLC Methods for Quinoline Analysis in Various Matrices [2]

AnalyteMatrixHPLC ColumnLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
QuinolineTextilesDikma Diamonsil C18(2) (5µm, 4.6mm × 250mm)-0.2 µg/mL90.6 - 98.9
Antileishmanial 2-substituted quinolinesRat PlasmatC18 cartridges--80.6 - 88.2
Quinoline Alkaloids (Quinine, Quinidine, Cinchonine, Cinchonidine)Cinchona BarkC8 reversed phase---
8-Hydroxyquinoline-Primesep 200 (4.6 x 150 mm, 5 µm)---

Experimental Protocols

This section provides detailed, step-by-step protocols for the HPLC analysis of quinoline derivatives in different sample matrices.

Protocol 1: Analysis of Quinoline in Pharmaceutical Formulations (e.g., Tablets)

This protocol is a general guideline for the quantification of quinoline derivatives in solid dosage forms.

1. Materials and Reagents:

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH).[1]

  • High-purity water (e.g., Milli-Q).[1]

  • Formic acid.[1]

  • Reference standards of the quinoline analytes.

  • 0.45 µm syringe filters.[1]

2. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a UV detector.[2]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient Program: A typical gradient might be: 0-20 min, 20-80% B.[1] This should be optimized based on the specific analytes.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.[1][2]

  • Detection Wavelength: Determined by the UV spectrum of the specific quinoline derivative (e.g., 225 nm, 250 nm, 270 nm, 340 nm).[1][2][3]

3. Sample Preparation:

  • Weigh and finely powder a representative number of tablets.[1]

  • Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.[1]

  • Add a suitable solvent (e.g., methanol or mobile phase) and sonicate to dissolve the active ingredient.[1]

  • Dilute to volume with the same solvent.[1]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

4. Standard Preparation:

  • Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol).

  • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

5. Analysis Procedure:

  • Blank Injection: Inject the mobile phase or a blank sample matrix to ensure there are no interfering peaks.[1]

  • Standard Injections: Inject the calibration standards from the lowest to the highest concentration.[1]

  • Sample Injections: Inject the prepared samples.[1]

  • Quality Control: Periodically inject a standard solution to check for system suitability and retention time stability.[1]

6. Data Analysis:

  • Calibration Curve: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the injected standards.[1]

  • Linear Regression: Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).[1]

  • Quantification: Determine the concentration of the quinoline derivative in the samples by interpolating their peak areas on the calibration curve.[1]

Protocol 2: Analysis of Quinoline Alkaloids in Cinchona Bark

This protocol is adapted for the simultaneous determination of major alkaloids like quinine, quinidine, cinchonine, and cinchonidine from Cinchona bark.[3][4]

1. Materials and Reagents:

  • HPLC-grade acetonitrile.

  • Potassium dihydrogen phosphate (KH2PO4).

  • Triethylamine.

  • Phosphoric acid (H3PO4).[4]

  • Methanol.[3]

  • Reference standards for quinine, quinidine, cinchonine, and cinchonidine.[3]

2. Instrumentation and Chromatographic Conditions:

  • HPLC System: With UV detector.

  • Column: C8 reversed-phase column or C18 (4.6 x 250mm 5 µm).[3][4]

  • Mobile Phase: Acetonitrile-phosphoric acid buffer salt solution (pH 3.5).[3] A specific mobile phase described is 85 mM KH2PO4 solution containing 40 mM of triethylamine adjusted to pH 2.8 with H3PO4/acetonitrile (90:10 v/v).[4]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 25 °C.[3]

  • Injection Volume: 10 µL.[3]

  • Detection Wavelength: 250 nm.[3]

3. Sample Preparation (Ultrasonic Extraction):

  • Pulverize the Cinchona bark and pass it through a 60-mesh sieve.[3]

  • Soak the fine powder in a 3% highly basic solution and treat with ultrasonication.[3]

  • Use industrial methanol as the solvent to extract the principal components from the treated bark powder.[3]

  • Filter the extract through a 0.45 µm filter membrane prior to HPLC analysis.[2]

4. Standard Preparation:

  • Accurately weigh appropriate amounts of quinine, quinidine, cinchonine, and cinchonidine reference standards.[3]

  • Dissolve in methanol to prepare individual stock solutions.[3]

  • Prepare working standard mixtures by diluting the stock solutions with methanol to achieve desired concentrations (e.g., 10, 5, 1, and 0.5 mg/mL).[3]

5. Data Analysis:

  • Follow the data analysis steps outlined in Protocol 1 to quantify the individual alkaloids.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Tablets, Bark) Extraction Extraction / Dissolution (Sonication) Sample->Extraction Standard Reference Standard Weighing Dilution_Standard Serial Dilution Standard->Dilution_Standard Dilution_Sample Dilution Extraction->Dilution_Sample Filtration Filtration (0.45 µm) Dilution_Sample->Filtration Injection Sample Injection Dilution_Standard->Injection Filtration->Injection Separation Chromatographic Separation (C18/C8 Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for HPLC analysis of quinoline compounds.

Signaling_Pathway_Placeholder cluster_pathway Illustrative Signaling Pathway Targeted by Quinoline Derivatives Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Quinoline Quinoline Derivative Quinoline->mTOR Inhibition

Caption: Quinoline derivatives can target signaling pathways like PI3K/AKT/mTOR.[5]

References

Troubleshooting & Optimization

Skraup Synthesis of Quinolines: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Skraup synthesis of quinolines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this classic yet challenging reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you improve yields and obtain reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the Skraup synthesis? A1: The Skraup synthesis is a chemical reaction used to create quinolines. In its classic form, it involves heating an aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene.[1][2] The reaction begins with the dehydration of glycerol by sulfuric acid to form acrolein, which then reacts with the aniline in a series of steps to form the quinoline ring system.[3]

Q2: What is the specific role of each primary reagent? A2:

  • Aniline (or substituted aniline): This provides the benzene ring and the nitrogen atom that will be incorporated into the final quinoline structure.[4]

  • Glycerol: It serves as the source for the three-carbon chain needed to form the pyridine part of the quinoline ring. Concentrated sulfuric acid dehydrates the glycerol to produce acrolein in situ.[3][4]

  • Sulfuric Acid: It acts as both a dehydrating agent for the glycerol and a catalyst for the critical cyclization and dehydration steps of the reaction mechanism.[4][5]

  • Oxidizing Agent (e.g., Nitrobenzene): This is required for the final step, which is the oxidation of the 1,2-dihydroquinoline intermediate to the aromatic quinoline product.[5] Nitrobenzene is a common choice and can also serve as the solvent.[1]

Q3: Why is the Skraup reaction known for being hazardous? A3: The reaction is highly exothermic and can become violent and difficult to control, sometimes leading to a runaway reaction.[4][5] This is a significant safety concern. The traditional use of strong acids and potentially toxic oxidizing agents like arsenic acid also contributes to its hazardous reputation.[6][7]

Q4: Can I use substituted anilines in the Skraup synthesis? A4: Yes, the Skraup synthesis is highly versatile and compatible with a wide array of substituted anilines, allowing for the creation of a diverse range of substituted quinolines.[4] However, the position of the substituent on the aniline ring can influence the regiochemical outcome of the reaction.[8]

Q5: Are there modern, "greener" modifications to the Skraup synthesis? A5: Yes, significant research has focused on making the Skraup synthesis safer and more environmentally friendly.[4] Modifications include:

  • Microwave-assisted synthesis: This technique can dramatically reduce reaction times and often improves product yields.[6][9]

  • Use of ionic liquids: These can function as both the solvent and catalyst, leading to cleaner reactions and simpler product isolation.[6]

  • Alternative Oxidizing Agents: Milder and less toxic oxidizing agents are being explored to replace hazardous options like arsenic acid.[10]

  • Glycerol as a green solvent: Some modified procedures use glycerol as both a reactant and a green, bio-based solvent, which can improve yields and reduce reaction times.[11]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the Skraup synthesis in a direct question-and-answer format.

Problem 1: The reaction is proceeding too violently or is uncontrollable.

  • Question: My reaction is extremely exothermic and seems to be approaching a runaway state. What are the immediate and preventative actions I should take?

  • Answer: A runaway reaction is a critical safety issue.

    • Immediate Actions: If it is safe to do so, immediately immerse the reaction flask in an ice-water bath for rapid cooling. Always work behind a blast shield and ensure the setup has proper pressure venting.[4]

    • Preventative Measures:

      • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a crucial and common practice to moderate the reaction's vigorous nature.[4][5] It is thought to act as an oxygen carrier, which helps to control the rate of the oxidation step.[10]

      • Controlled Reagent Addition: The order of addition is critical. A recommended sequence is aniline, ferrous sulfate, glycerol, and then a slow, careful addition of sulfuric acid while cooling the mixture.[10]

      • Gradual Heating: Heat the mixture gently. Once the reaction starts to boil, remove the external heat source. The reaction's own exotherm should be sufficient to maintain boiling for some time. Reapply heat only after this initial vigorous phase has subsided.[10]

Problem 2: The reaction yield is very low or no product is formed.

  • Question: I followed the procedure, but my final yield of quinoline is disappointingly low. What are the likely causes and how can I improve it?

  • Answer: Low yields can stem from several factors.

    • Potential Causes & Solutions:

      • Water in Glycerol: The presence of significant amounts of water in the glycerol can substantially lower the yield. Using anhydrous or "dynamite" grade glycerol (containing less than 0.5% water) is recommended.[10]

      • Incorrect Reagent Order: Adding sulfuric acid before the ferrous sulfate moderator can cause the reaction to start prematurely and uncontrollably, leading to lower yields.[10]

      • Insufficient Heating: After the initial exothermic phase, the reaction may require a prolonged period of heating (reflux) to go to completion. Ensure the mixture is boiled for the recommended time (e.g., five hours in some protocols).[10]

      • Poor Mixing: Ensure all reagents, particularly the aniline sulfate and ferrous sulfate, are well-mixed and distributed throughout the solution before heating begins.[10]

      • Inefficient Product Isolation: Quinoline is often isolated via steam distillation from the tarry reaction mixture. This step must be performed carefully to ensure all the volatile product is collected.[10]

Problem 3: The reaction produces a large amount of black tar, making product isolation difficult.

  • Question: My reaction resulted in a thick, black, tarry substance, and I am struggling to isolate my quinoline product. What is the best way to handle this?

  • Answer: Tar formation is a notorious byproduct of the Skraup synthesis.[6][12]

    • Solutions for Isolation:

      • Steam Distillation: This is the most effective and widely used method to separate the volatile quinoline product from the non-volatile tar. The crude reaction mixture is first made alkaline (e.g., with NaOH solution) to free the quinoline base, and then steam is passed through the mixture. The quinoline co-distills with the water.[4][10]

      • Solvent Extraction: After steam distillation, the quinoline can be recovered from the aqueous distillate by extracting it with an organic solvent like dichloromethane or diethyl ether.[4]

      • Decolorization: If the extracted product is still colored, treating a solution of the crude product with activated carbon can help remove colored impurities before final purification.[4]

Quantitative Data Summary

Optimizing the Skraup synthesis often involves selecting the right moderator and oxidizing agent. While exact yields are highly substrate-dependent, the following tables provide a general comparison based on literature observations.

Table 1: Effect of Moderators on Reaction Control and Yield

ModeratorFunctionImpact on ReactionTypical Yield Outcome
Ferrous Sulfate (FeSO₄) Oxygen carrier, moderates exothermSmoother, more controlled reaction over a longer period.[10]Generally leads to higher and more reproducible yields.[10]
Boric Acid Moderates reaction violenceResults in a smooth reaction.[10]Yields may be somewhat lower than with FeSO₄.[10]
Acetic Acid Moderates reaction violenceHelps to control the original vigorous nitrobenzene method.[10]Variable, depends on other conditions.
None -Reaction is often violent and difficult to control.[5]Low and inconsistent yields are common.

Table 2: Comparison of Common Oxidizing Agents

Oxidizing AgentCharacteristicsTypical YieldsNotes
Nitrobenzene Can be violent; also acts as a solvent.[1]Good to high (e.g., 84-91% for quinoline).[10]Reaction needs a moderator like FeSO₄ for control.[10]
Arsenic Acid (As₂O₅) Less violent than nitrobenzene alone.Often gives greater yields for quinoline homologs.[10]Highly toxic and poses significant environmental hazards.
Ferric Oxide (Fe₂O₃) Milder oxidizing agent.Yields are typically lower than with the moderated nitrobenzene method.[10]-
Iodine (I₂) Can be used under modified conditions.Good yields reported in some modified syntheses.[11]Often used in greener protocols.
None (in modified methods) Relies on air oxidation or other mechanisms.Good yields reported with microwave heating or in ionic liquids.[6]Represents a greener approach by avoiding an exogenous oxidant.

Experimental Protocols

Protocol 1: Classic Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator (Adapted from Organic Syntheses, Coll. Vol. 1, p.478 (1941))

Materials:

  • Aniline: 61 g (0.65 mol)

  • Anhydrous Glycerol: 184 g (2.0 mol)

  • Nitrobenzene: 49 g (0.40 mol)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O): 20 g

  • Concentrated Sulfuric Acid (98%): 200 g (109 mL)

  • Sodium Hydroxide (40% solution)

  • Diethyl Ether or Dichloromethane (for extraction)

Procedure:

  • Setup: In a 5-L round-bottom flask equipped with an efficient reflux condenser, add the aniline, ferrous sulfate heptahydrate, anhydrous glycerol, and nitrobenzene.

  • Acid Addition: Mix the contents of the flask thoroughly. Slowly and with caution, add the 200 g of concentrated sulfuric acid in portions, shaking well after each addition to ensure proper mixing. The aniline sulfate should dissolve almost completely.

  • Heating: Gently heat the mixture over a flame. As soon as the liquid begins to boil, immediately remove the heat source. The exothermic reaction will be sufficient to maintain boiling for 30-60 minutes. If the reaction becomes too vigorous, a wet towel can be placed over the upper part of the flask to aid the condenser.

  • Reflux: Once the initial vigorous boiling has ceased, reapply heat and maintain the mixture at a steady boil for five hours.

  • Workup - Steam Distillation: Allow the mixture to cool to approximately 100°C. Carefully transfer it to a larger flask (e.g., 12-L) suitable for steam distillation. Make the solution strongly alkaline by slowly adding a 40% sodium hydroxide solution.

  • Isolation: Pass steam through the alkaline mixture to distill the quinoline. Collect the distillate, which will consist of an oil layer (quinoline) and an aqueous layer.

  • Extraction: Separate the quinoline layer. Extract the aqueous layer several times with diethyl ether or dichloromethane to recover dissolved quinoline.

  • Purification: Combine the initial quinoline layer with the organic extracts. Dry the combined solution over anhydrous sodium sulfate. Remove the solvent by distillation. The crude quinoline can be further purified by vacuum distillation, collecting the fraction boiling at 110-114°C/14 mm Hg. The expected yield is 84–91%.[10]

Visualizations

Workflow and Troubleshooting Diagrams

The following diagrams illustrate the experimental workflow for the Skraup synthesis and a logical decision tree for troubleshooting common issues.

Skraup_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: Aniline, FeSO4, Glycerol, Nitrobenzene add_acid Slowly Add H2SO4 with Cooling reagents->add_acid Correct Order is Crucial heat_init Gentle Initial Heating add_acid->heat_init exotherm Remove Heat Source Allow Exotherm to Proceed heat_init->exotherm reflux Reflux for Several Hours exotherm->reflux cool Cool Reaction Mixture reflux->cool alkalize Make Alkaline with NaOH cool->alkalize steam_distill Steam Distillation alkalize->steam_distill extract Solvent Extraction steam_distill->extract purify Dry and Purify (Vacuum Distillation) extract->purify end end purify->end Pure Quinoline

Caption: Experimental workflow for the Skraup synthesis of quinoline.

Troubleshooting_Tree start Problem Encountered low_yield Low or No Yield? start->low_yield violent_rxn Violent Reaction? start->violent_rxn tar_issue Excessive Tar / Isolation Issues? start->tar_issue check_glycerol Was glycerol anhydrous? low_yield->check_glycerol sol_glycerol Use anhydrous glycerol. check_glycerol->sol_glycerol No check_heat Was reflux time sufficient? check_glycerol->check_heat Yes sol_heat Increase reflux time. check_heat->sol_heat No check_order Was reagent order correct? check_heat->check_order Yes sol_order Ensure correct addition order. check_order->sol_order No check_moderator Was a moderator (FeSO4) used? violent_rxn->check_moderator sol_moderator Add FeSO4 before H2SO4. check_moderator->sol_moderator No check_cooling Was acid added slowly with cooling? check_moderator->check_cooling Yes sol_cooling Control acid addition rate and cool. check_cooling->sol_cooling No sol_steam Use steam distillation for separation. tar_issue->sol_steam

Caption: Troubleshooting decision tree for the Skraup synthesis.

References

Minimizing tar formation in Doebner-von Miller reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Doebner-von Miller Reactions

Welcome to the technical support center for the Doebner-von Miller reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to minimize tar formation and optimize your quinoline synthesis.

Troubleshooting Guide

Problem: Significant Tar/Polymer Formation and Low Yield

Symptoms:

  • The reaction mixture becomes a thick, dark, and intractable tar.

  • Difficulty in isolating the desired product.

  • Significantly reduced yield of the quinoline product.

Root Cause: The most common side reaction in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1][2][3] Strong acidic conditions and high temperatures can accelerate this polymerization, leading to the formation of high-molecular-weight polymers and tars.[1][2]

Troubleshooting Steps:

  • Optimize Reaction Temperature: Excessive heat promotes polymerization.[1][2] It is crucial to maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. Consider stepwise heating or gradual addition of reagents to control exothermic reactions that may lead to localized overheating.[1]

  • Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help maintain a low concentration of the carbonyl compound at any given time.[2][4] This favors the desired reaction over polymerization.

  • Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase, such as toluene, can drastically reduce its self-polymerization in the acidic aqueous phase.[1][3]

  • Optimize Acid Catalyst and Concentration: While strong acids are necessary, overly harsh conditions can accelerate tar formation.[1] A comparative study of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) can help find the optimal balance between reaction rate and side product formation.[1][2][5] Milder Lewis acids may be preferable in some cases.[1]

  • In Situ Generation of the Carbonyl Compound: Generating the α,β-unsaturated carbonyl compound in the reaction mixture, for example, through an in situ aldol condensation, can minimize its concentration and subsequent polymerization.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of tar formation in the Doebner-von Miller reaction?

A1: The primary cause is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[1][2][3] This is a prevalent side reaction that significantly lowers the yield of the desired quinoline product.

Q2: How can I effectively purify my quinoline product from the tarry byproducts?

A2: Purification can be challenging. Steam distillation is a classic and often effective method for isolating volatile quinolines from non-volatile tars.[1][2] For less volatile products, column chromatography on silica gel or alumina is a common technique. A preliminary filtration through a plug of silica gel can remove the majority of the tar before finer purification.[1]

Q3: Can the choice of aniline substituent affect tar formation?

A3: Yes, the electronic nature of the aniline substituent can influence the reaction outcome. Anilines with electron-withdrawing groups are known to give low yields in the conventional Doebner reaction.[1] Conversely, anilines with strong electron-donating groups may be overly reactive and prone to side reactions, potentially contributing to tar formation under unoptimized conditions.

Q4: Is an oxidizing agent always necessary, and can it contribute to side reactions?

A4: An oxidizing agent, such as nitrobenzene or arsenic acid, is often required to aromatize the dihydroquinoline intermediate to the final quinoline product.[4] If the oxidation is inefficient, partially hydrogenated quinoline derivatives may be present as impurities.[1] While the primary cause of tar is polymerization of the carbonyl compound, harsh oxidizing conditions can potentially contribute to degradation and byproduct formation.

Q5: Can I use an α,β-unsaturated ketone instead of an aldehyde?

A5: Yes, α,β-unsaturated ketones can be used. However, the reaction is often more successful with α,β-unsaturated aldehydes.[1] Ketones, especially those with significant steric bulk, may lead to lower yields or the formation of complex product mixtures.[1]

Data Presentation

Table 1: Illustrative Effect of Reaction Conditions on Tar Formation and Yield

ParameterCondition A (High Tar)Condition B (Low Tar)Expected Outcome
Temperature 120°C80°CLower temperatures generally reduce polymerization and tar formation.[1][2]
Reactant Addition All at onceSlow, dropwise additionSlow addition minimizes the concentration of the carbonyl compound, reducing polymerization.[2][4]
Solvent System Monophasic (Aqueous Acid)Biphasic (Toluene/Aqueous Acid)A biphasic system sequesters the carbonyl compound, decreasing polymerization.[1][3]
Acid Catalyst Concentrated H₂SO₄ZnCl₂ in HClMilder Lewis acids can sometimes provide a better balance between reaction rate and minimizing side reactions.[1][2][5]
Yield Low (<20%)Moderate to High (>50%)Optimizing conditions to reduce tar directly improves the yield of the desired quinoline.

Note: The data in this table are illustrative and intended to show general trends. Actual yields will vary depending on the specific substrates and reaction scale.

Experimental Protocols

Key Experiment: Synthesis of 2-Methylquinoline with Minimized Tar Formation

This protocol incorporates several strategies to reduce tar formation.

Materials:

  • Aniline (freshly distilled)

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • Toluene

  • Sodium Hydroxide (for workup)

  • Anhydrous Sodium Sulfate (for drying)

  • Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux with vigorous stirring.

  • Reactant Addition: In the dropping funnel, dissolve crotonaldehyde (1.2 eq) in toluene. Add this solution dropwise to the refluxing acidic aniline mixture over a period of 1-2 hours.

  • Reaction Monitoring: After the addition is complete, continue to reflux the reaction mixture. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup - Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully make the mixture alkaline by the slow addition of a concentrated sodium hydroxide solution.

  • Isolation - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Visualizations

TarFormationTroubleshooting start Significant Tar/Polymer Formation? temp Optimize Reaction Temperature (Use lowest effective temperature) start->temp addition Slow Addition of Carbonyl Compound? temp->addition addition->temp No, implement slow addition biphasic Employ Biphasic System? (e.g., Toluene/H2O) addition->biphasic Yes biphasic->addition No, implement biphasic system catalyst Optimize Acid Catalyst (Screen Brønsted and Lewis Acids) biphasic->catalyst Yes purification Purification (Steam Distillation or Chromatography) catalyst->purification end Improved Yield and Reduced Tar purification->end

Caption: A logical workflow for troubleshooting tar formation in Doebner-von Miller reactions.

CompetingPathways Reactants Aniline + α,β-Unsaturated Carbonyl + Acid Catalyst Desired_Reaction Michael Addition -> Cyclization -> Oxidation Reactants->Desired_Reaction Favorable Conditions (Low Temp, Slow Addition) Side_Reaction Acid-Catalyzed Polymerization Reactants->Side_Reaction Harsh Conditions (High Temp, High Concentration) Product Desired Quinoline Product Desired_Reaction->Product Tar Tar/Polymer Byproducts Side_Reaction->Tar

Caption: Competing pathways leading to product and byproduct formation.

References

Overcoming poor regioselectivity in Friedländer synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedländer synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly poor regioselectivity.

Frequently Asked Questions (FAQs)

Q1: My Friedländer synthesis with an unsymmetrical ketone is producing a mixture of regioisomers. How can I improve the regioselectivity?

Poor regioselectivity is a common issue when using unsymmetrical ketones in the Friedländer synthesis, as condensation can occur on either α-carbon of the ketone. To favor the formation of a single regioisomer, consider the following strategies:

  • Thermodynamic vs. Kinetic Control: At higher temperatures, the more thermodynamically stable (more substituted) enolate is favored, leading to the corresponding quinoline. Lower temperatures may favor the kinetically controlled product.

  • Catalyst Choice: The choice of catalyst can significantly influence the reaction pathway. For instance, iodine-catalyzed reactions in solvents like DMSO can provide good yields and selectivity. Gold and silver-based catalysts have also been shown to effectively control regioselectivity.

  • Substrate Modification: Pre-forming an enamine, enol ether, or enolate from the unsymmetrical ketone can direct the cyclization to a specific α-carbon, thus yielding a single product.

  • Use of Directing Groups: Introducing a directing group on your ketone can sterically or electronically favor condensation at one α-position over the other.

Q2: What are the best practices for setting up a regioselective Friedländer synthesis?

To maximize the chances of achieving high regioselectivity, a systematic approach to reaction optimization is recommended.

  • Solvent Screening: The polarity and coordinating ability of the solvent can influence the stability of the intermediates and transition states. It is advisable to screen a range of solvents, from polar aprotic (e.g., DMSO, DMF) to nonpolar (e.g., toluene).

  • Temperature Control: As mentioned, temperature plays a crucial role. Run the reaction at various temperatures (e.g., room temperature, 50 °C, 100 °C) to determine the optimal conditions for your specific substrates.

  • Catalyst Loading: The amount of catalyst can affect both the reaction rate and selectivity. It is recommended to perform a catalyst loading study to find the lowest effective concentration that provides the desired outcome.

Below is a troubleshooting workflow to guide your optimization process.

G cluster_0 Troubleshooting Poor Regioselectivity start Poor Regioselectivity Observed cond1 Have you optimized reaction conditions? start->cond1 proc1 Systematically vary: - Temperature - Solvent - Catalyst cond1->proc1 No cond2 Is selectivity still poor? cond1->cond2 Yes proc1->cond2 proc2 Consider substrate modification: - Pre-form enamine/enol ether - Use β-keto esters cond2->proc2 Yes end Regioselective Synthesis Achieved cond2->end No cond3 Is synthesis of modified substrate feasible? proc2->cond3 proc3 Explore alternative catalysts: - Gold nanoparticles - Silver triflate - Iodine cond3->proc3 No cond3->end Yes proc3->end

A flowchart for troubleshooting poor regioselectivity.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Quinolone Product

Low yields can often be attributed to incomplete reactions, side product formation, or catalyst deactivation.

Potential Cause Troubleshooting Step Expected Outcome
Insufficient Reaction Time or Temperature Monitor the reaction progress using TLC or LC-MS. If starting material remains, increase the reaction time or temperature incrementally.Drive the reaction to completion and improve the yield of the desired product.
Catalyst Inactivity Ensure the catalyst is fresh and has been stored correctly. Consider increasing the catalyst loading or using a more active catalyst system. For example, silver nanoparticles supported on nanosilica have shown high efficiency.Increased reaction rate and conversion of starting materials.
Side Product Formation The formation of aldol condensation side products can be an issue. Using a milder base or a Lewis acid catalyst can sometimes suppress these unwanted reaction pathways.Reduced side product formation and a cleaner reaction profile, leading to a higher isolated yield of the quinoline.
Atmospheric Conditions Some reactions may be sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents and intermediates.Improved reaction consistency and yield by preventing oxidative or hydrolytic side reactions.

Issue 2: Difficulty in Separating Regioisomers

When a mixture of regioisomers is formed, their structural similarity can make purification challenging.

Potential Cause Troubleshooting Step Expected Outcome
Similar Polarity of Isomers Standard column chromatography may not be sufficient. Try using a different stationary phase (e.g., alumina instead of silica gel) or a more specialized technique like preparative HPLC.Successful separation of the desired regioisomer from the mixture.
Formation of an Inseparable Mixture If chromatographic separation is ineffective, revisit the reaction conditions to improve the regioselectivity. A higher ratio of the desired isomer will make purification easier, even if complete selectivity is not achieved.A product mixture that is enriched in the desired isomer, facilitating easier purification.

Experimental Protocols

Protocol 1: Iodine-Catalyzed Regioselective Friedländer Synthesis

This protocol describes a general procedure for the iodine-catalyzed synthesis of quinolines, which has been shown to offer good regioselectivity.

Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • Unsymmetrical ketone (1.2 mmol)

  • Iodine (I₂) (10 mol%)

  • Dimethyl sulfoxide (DMSO) (5 mL)

Procedure:

  • To a stirred solution of the 2-aminoaryl ketone and the unsymmetrical ketone in DMSO, add iodine.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinoline.

Below is a diagram illustrating the general workflow for this experimental protocol.

G cluster_1 Experimental Workflow A 1. Mix Reactants (2-aminoaryl ketone, unsymmetrical ketone) and Catalyst (I₂) in Solvent (DMSO) B 2. Heat Reaction Mixture (e.g., 100 °C) A->B C 3. Monitor Progress (TLC or LC-MS) B->C D 4. Quench and Workup (Na₂S₂O₃, Extraction) C->D E 5. Purification (Column Chromatography) D->E F Isolated Product E->F

Technical Support Center: Troubleshooting Side Reactions in the Adamantylation of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the adamantylation of quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and address common challenges encountered during this synthetic procedure. The following information is presented in a question-and-answer format to directly resolve specific issues you may face in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for introducing an adamantyl group onto a quinoline ring?

A1: The most prevalent method is the Friedel-Crafts alkylation. This reaction involves treating a quinoline derivative with an adamantylating agent in the presence of a Lewis acid catalyst.[1]

Q2: What are the typical adamantylating agents and Lewis acids used in this reaction?

A2: Commonly used adamantylating agents include 1-haloadamantanes (such as 1-bromoadamantane and 1-chloroadamantane) and 1-adamantanol. The choice of Lewis acid is critical and often depends on the reactivity of the specific quinoline substrate. frequently used Lewis acids include aluminum chloride (AlCl₃), gallium(III) triflate (Ga(OTf)₃), and triflic acid (TfOH).[1] Solid acid catalysts, like Amberlyst 36 Dry, have also demonstrated efficacy and offer the benefit of simplified purification.[1]

Q3: Where can I expect the adamantyl group to attach to the quinoline ring?

A3: In electrophilic substitution reactions like the Friedel-Crafts adamantylation, substitution typically occurs on the benzene ring of the quinoline nucleus. This is because the nitrogen atom in the pyridine ring acts as a Lewis base, coordinating with the Lewis acid catalyst and thereby deactivating the pyridine ring towards electrophilic attack. The most favored positions for substitution are C-5 and C-8.[2][3]

Q4: I am observing the formation of multiple products. What are the likely side reactions?

A4: The most common side reactions in the adamantylation of quinolines are:

  • Polyadamantylation: The initial introduction of an electron-donating adamantyl group can activate the quinoline ring, making it more susceptible to further adamantylation, resulting in di- or even tri-substituted products.[1]

  • N-Adamantylation: The nitrogen atom of the quinoline is a nucleophilic site and can react with the adamantylating agent, leading to the formation of a quaternary adamantylquinolinium salt.

  • Rearrangement of the adamantyl group is not a concern due to the inherent stability of the tertiary adamantyl carbocation.

  • Solvent Alkylation: In some cases, the solvent can compete with the quinoline as the substrate for adamantylation, leading to adamantylated solvent byproducts.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Mono-Adamantylated Product

Symptom: The primary isolated product is not the expected mono-adamantylated quinoline, or the overall yield is poor.

Possible Cause Solution
Sub-optimal Reaction Conditions Systematically vary the reaction temperature, time, and solvent. Monitor the reaction progress by TLC or LC-MS to identify the point of maximum conversion to the desired product and to avoid product degradation.
Inappropriate Lewis Acid The choice of Lewis acid is crucial. A weak Lewis acid may not be sufficient to generate the adamantyl carbocation effectively, while a very strong Lewis acid might lead to product degradation or excessive side reactions. Screen a panel of Lewis acids of varying strengths (e.g., AlCl₃, FeBr₃, TfOH).
Poor Substrate Reactivity If the quinoline ring is substituted with strongly electron-withdrawing groups, it may be too deactivated for efficient adamantylation. Consider using a more reactive adamantylating agent or a stronger Lewis acid.
Moisture in the Reaction Lewis acids are highly sensitive to moisture, which can quench the catalyst. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.
Issue 2: Formation of Polyadamantylated Products

Symptom: Significant amounts of di- or tri-adamantylated quinolines are observed in the product mixture, complicating purification.

Possible Cause Solution
High Reactivity of Mono-adamantylated Product The mono-adamantylated product is often more reactive than the starting quinoline.
High Concentration of Adamantylating Agent An excess of the adamantylating agent will favor multiple substitutions.
Prolonged Reaction Time or High Temperature These conditions can provide the necessary energy for subsequent adamantylation reactions.

To mitigate polyadamantylation, consider the following strategies:

  • Stoichiometry Control: Use a stoichiometric excess of the quinoline substrate relative to the adamantylating agent.[1] This increases the probability that the adamantylating agent will react with an unreacted quinoline molecule rather than a mono-adamantylated one.

  • Slow Addition: Add the adamantylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.[1]

  • Reduced Reaction Time and Temperature: Monitor the reaction closely and quench it as soon as a significant amount of the mono-adamantylated product has formed.[1]

Issue 3: N-Adamantylation as a Competing Side Reaction

Symptom: Formation of a polar, salt-like byproduct, which may be soluble in aqueous work-up layers.

Possible Cause Solution
Nucleophilicity of the Quinoline Nitrogen The lone pair of electrons on the quinoline nitrogen can directly attack the adamantyl carbocation or the polarized adamantylating agent.
Reaction Conditions Favoring N-Alkylation Certain solvent and temperature combinations may favor N-alkylation over C-alkylation.

To minimize N-adamantylation:

  • Choice of Lewis Acid: A strong Lewis acid will coordinate more tightly with the quinoline nitrogen, effectively "protecting" it from alkylation and directing the electrophilic attack to the carbocyclic ring.

  • Solvent Effects: The choice of solvent can influence the relative rates of C- versus N-alkylation. Experiment with different solvents to find one that disfavors N-adamantylation.

Experimental Protocols

General Protocol for the Friedel-Crafts Adamantylation of Quinoline

This protocol is a general guideline and may require optimization for specific quinoline derivatives.

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the quinoline derivative (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane, nitrobenzene).

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Carefully add the Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents) portion-wise, ensuring the temperature does not rise significantly.[1]

  • Reagent Addition: In a separate flask, dissolve the adamantylating agent (e.g., 1-bromoadamantane, 1 equivalent) in the same anhydrous solvent. Add this solution dropwise to the quinoline-catalyst mixture at 0 °C.[1]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC). If no reaction occurs, the temperature can be gradually increased.[1]

  • Work-up: Upon completion, carefully quench the reaction by slowly adding it to a mixture of ice and a suitable quenching agent (e.g., dilute HCl).

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Data Presentation

Predicted Spectroscopic Data for a Representative Adamantylated Quinoline

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for a model compound, 2-(1-Adamantyl)quinoline-4-carboxylic acid. This data can serve as a reference for the characterization of your adamantylated quinoline products.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-(1-Adamantyl)quinoline-4-carboxylic acid

¹H NMR (500 MHz, DMSO-d₆) ¹³C NMR (125 MHz, DMSO-d₆)
Chemical Shift (δ) ppm Assignment Chemical Shift (δ) ppm Assignment
~13.5 - 14.5-COOH~168-COOH
~8.6 - 8.7H-5~160C-2
~8.1 - 8.2H-8~148C-4
~7.8 - 7.9H-7~145C-8a
~7.6 - 7.7H-6~130C-7
~7.5H-3~128C-5
~2.1 - 2.2Adamantyl-CH~125C-6
~1.7 - 1.8Adamantyl-CH₂~122C-4a
~118C-3
~40Adamantyl-C
~36Adamantyl-CH₂
~28Adamantyl-CH

Data is predictive and based on the analysis of structurally similar compounds.[4]

Visualizations

Logical Workflow for Troubleshooting Adamantylation Reactions

Troubleshooting_Adamantylation start Start: Adamantylation of Quinoline check_yield Low Yield or No Product? start->check_yield check_side_products Side Products Observed? check_yield->check_side_products No optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_yield->optimize_conditions Yes polyalkylation Polyadamantylation? check_side_products->polyalkylation Yes end_success Successful Mono-adamantylation check_side_products->end_success No screen_catalyst Screen Lewis Acids (Strength & Type) optimize_conditions->screen_catalyst check_reagents Verify Reagent Quality (Anhydrous Conditions) screen_catalyst->check_reagents end_failure Re-evaluate Synthetic Strategy check_reagents->end_failure n_alkylation N-Adamantylation? polyalkylation->n_alkylation No adjust_stoichiometry Adjust Stoichiometry (Excess Quinoline) polyalkylation->adjust_stoichiometry Yes modify_workup Modify Work-up to Isolate Polar Byproducts n_alkylation->modify_workup Yes n_alkylation->end_failure No slow_addition Slow Reagent Addition adjust_stoichiometry->slow_addition slow_addition->end_success modify_workup->end_success

Caption: Troubleshooting workflow for adamantylation of quinolines.

Signaling Pathway of a Typical Friedel-Crafts Adamantylation

Friedel_Crafts_Adamantylation reagents Adamantyl-X + Lewis Acid (LA) carbocation Adamantyl Carbocation [Ad]⁺[LA-X]⁻ reagents->carbocation Generation of Electrophile sigma_complex Sigma Complex (Wheland Intermediate) carbocation->sigma_complex quinoline Quinoline quinoline->sigma_complex Nucleophilic Attack deprotonation Deprotonation sigma_complex->deprotonation Aromatization product Adamantyl-Quinoline + H⁺ + LA + X⁻ deprotonation->product

Caption: Mechanism of Friedel-Crafts adamantylation on quinoline.

References

Technical Support Center: Synthesis of Polysubstituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of polysubstituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of these vital heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in the synthesis of polysubstituted quinolines?

A1: The synthesis of polysubstituted quinolines, while versatile, presents several common challenges. These include controlling regioselectivity, managing harsh reaction conditions that can lead to low yields and byproduct formation, the formation of hard-to-remove tars, and difficulties in the purification of the final products.[1][2] Classical methods such as the Skraup and Doebner-von Miller reactions are often highly exothermic and employ strong acids and toxic oxidizing agents.[3]

Q2: How does the substitution pattern on the aniline precursor affect the outcome of Skraup and Doebner-von Miller reactions?

A2: The electronic nature of substituents on the aniline ring significantly influences the reaction. Electron-donating groups generally facilitate the cyclization step, leading to higher yields. Conversely, electron-withdrawing groups can deactivate the aromatic ring, making the electrophilic cyclization more difficult and resulting in lower yields.[4] Furthermore, with meta-substituted anilines, a mixture of regioisomers (e.g., 5- and 7-substituted quinolines) is often obtained, posing a significant purification challenge.[5]

Q3: What are the key factors influencing regioselectivity in the Friedländer and Combes syntheses?

A3: Regioselectivity is a critical concern in both the Friedländer and Combes syntheses when using unsymmetrical ketones or β-diketones, respectively.[6] The outcome is primarily governed by a combination of electronic effects, steric hindrance, and reaction conditions.[7] Electronically, the more nucleophilic α-carbon of the ketone will preferentially attack the carbonyl group of the 2-aminoaryl aldehyde/ketone in the Friedländer synthesis. Sterically, bulky substituents on either reactant can favor the formation of the less hindered product. The choice of catalyst (acidic or basic), solvent, and temperature can also significantly influence the regiochemical outcome.[7]

Q4: My quinoline derivative is decomposing on the silica gel column during purification. What can I do to prevent this?

A4: The basic nitrogen atom in the quinoline ring can interact with the acidic silanol groups on the surface of silica gel, leading to decomposition, streaking, or irreversible adsorption. To mitigate this, you can deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine or pyridine, before packing the column. Alternatively, using a different stationary phase like neutral or basic alumina, or employing reversed-phase chromatography for less polar compounds, can be effective.[8]

Troubleshooting Guides

Issue 1: Low Yield and Tar Formation in Skraup/Doebner-von Miller Synthesis

Symptoms: The reaction mixture becomes a thick, dark tar, making product isolation difficult and resulting in a very low yield of the desired quinoline.

Possible Causes and Solutions:

Cause Solution
Highly Exothermic and Uncontrolled Reaction The Skraup reaction is notoriously exothermic.[9] Add a moderator like ferrous sulfate (FeSO₄) to make the reaction less violent.[9] Boric acid can also be used. Ensure slow and controlled addition of concentrated sulfuric acid with efficient cooling and vigorous stirring to dissipate heat and prevent localized hotspots.[9]
Polymerization of Carbonyl Compounds Acid-catalyzed polymerization of α,β-unsaturated aldehydes or ketones is a major side reaction in the Doebner-von Miller synthesis.[7] To minimize this, add the carbonyl compound slowly to the reaction mixture.[7] Consider preparing the α,β-unsaturated carbonyl compound in situ via an aldol condensation (the Beyer method).[10]
Harsh Reaction Conditions Avoid excessively high temperatures, which promote tar formation.[7] The reaction should be initiated with gentle heating, and the exothermic phase should be carefully controlled.[9]
Difficult Work-up The crude product is often mixed with a large amount of tar.[9] Purification by steam distillation is a common and effective method to isolate the volatile quinoline derivative from the non-volatile tar.[7][9]
Issue 2: Formation of Regioisomers in Friedländer/Combes Synthesis

Symptoms: NMR and LC-MS analysis of the crude product indicates a mixture of two or more isomeric quinolines.

Possible Causes and Solutions:

Cause Solution
Use of Unsymmetrical Ketones/β-Diketones The reaction of a 2-aminoaryl aldehyde/ketone with an unsymmetrical ketone (Friedländer) or an aniline with an unsymmetrical β-diketone (Combes) can lead to the formation of regioisomers.[6]
Lack of Steric or Electronic Differentiation If the two α-positions of the ketone (or the two carbonyl groups of the β-diketone) have similar steric and electronic environments, a mixture of products is likely.
Sub-optimal Reaction Conditions The choice of catalyst, solvent, and temperature can influence the ratio of regioisomers.
Strategies for Control Substrate Modification: If possible, modify the substituents on the starting materials to enhance the steric or electronic differences, favoring the formation of the desired isomer. For example, introducing a bulkier group can direct the cyclization to the less hindered position.[7] Catalyst Selection: The use of specific Lewis or Brønsted acid catalysts can influence the regiochemical outcome. For the Friedländer synthesis, certain amine catalysts or ionic liquids have been shown to favor the formation of one regioisomer. Optimization of Reaction Conditions: Systematically vary the solvent, temperature, and reaction time to identify conditions that maximize the yield of the desired isomer.

Experimental Protocols

Skraup Synthesis of Quinoline (Illustrative Protocol)

Disclaimer: This reaction is highly exothermic and potentially hazardous. It should only be performed by trained personnel with appropriate safety precautions in a well-ventilated fume hood.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add aniline (1.0 mol), glycerol (2.5 mol), and ferrous sulfate heptahydrate (0.1 mol).

  • Acid Addition: With vigorous stirring and cooling in an ice bath, slowly add concentrated sulfuric acid (2.0 mol) through the dropping funnel.

  • Reaction Initiation: Gently heat the mixture to start the reaction. Once the exothermic reaction begins, remove the heat source and allow the reaction to proceed under reflux. If the reaction becomes too vigorous, cool the flask with an ice bath.

  • Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for 3-4 hours to ensure the reaction goes to completion.[9]

  • Work-up: Cool the reaction mixture and carefully pour it into a large volume of cold water. Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.

  • Purification: Isolate the crude quinoline by steam distillation.[11] The quinoline will co-distill with water. Separate the organic layer from the distillate and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Further purify the crude quinoline by vacuum distillation.[11]

Friedländer Synthesis of a Polysubstituted Quinoline (Illustrative Protocol)
  • Reactant Preparation: In a round-bottom flask, dissolve 2-aminobenzophenone (1 mmol) and 5,5-dimethyl-1,3-cyclohexanedione (1.2 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of a suitable acid or base (e.g., a few drops of piperidine or a catalytic amount of p-toluenesulfonic acid).

  • Reaction: Heat the reaction mixture at reflux and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel (pre-treated with triethylamine if necessary) to afford the desired polysubstituted quinoline.

Signaling Pathways and Experimental Workflows

Polysubstituted quinolines are a prominent class of compounds in drug discovery, particularly in oncology, where they have been developed as inhibitors of various protein kinases involved in key signaling pathways that drive tumor growth and proliferation.[1]

Targeted Signaling Pathways

Many quinoline-based anticancer agents target receptor tyrosine kinases (RTKs) such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), or intracellular signaling cascades like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[1] Inhibition of these pathways can lead to cell cycle arrest, apoptosis, and a reduction in angiogenesis.[7]

signaling_pathways cluster_membrane Cell Membrane cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk Ras/Raf/MEK/ERK Pathway EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis Quinoline_EGFR_I Quinoline Inhibitor Quinoline_EGFR_I->EGFR Quinoline_VEGFR_I Quinoline Inhibitor Quinoline_VEGFR_I->VEGFR Quinoline_PI3K_I Quinoline Inhibitor Quinoline_PI3K_I->PI3K Quinoline_MEK_I Quinoline Inhibitor MEK MEK Quinoline_MEK_I->MEK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Key signaling pathways targeted by polysubstituted quinoline inhibitors.

Experimental Workflow for Kinase Inhibition Assay

A common workflow to evaluate the efficacy of a newly synthesized quinoline derivative as a kinase inhibitor involves in vitro kinase assays followed by cell-based assays.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_invivo In Vivo Studies Synthesis Synthesis of Polysubstituted Quinoline Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Kinase_Assay Kinase Inhibition Assay (e.g., ADP-Glo) Purification->Kinase_Assay IC50 Determine IC50 Value Kinase_Assay->IC50 Cytotoxicity Cytotoxicity Assay (e.g., MTT, MTS) IC50->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V) Cytotoxicity->Apoptosis Cell_Cycle Cell Cycle Analysis Cytotoxicity->Cell_Cycle Xenograft Xenograft Tumor Model Apoptosis->Xenograft Cell_Cycle->Xenograft Efficacy Evaluate In Vivo Efficacy Xenograft->Efficacy

Caption: General experimental workflow for evaluating quinoline-based kinase inhibitors.

Logical Troubleshooting Workflow for a Failed Synthesis

When a synthesis fails to yield the desired product, a systematic approach to troubleshooting is essential.

troubleshooting_workflow Start Synthesis Failed (Low/No Yield) Check_Reagents Verify Starting Material Purity & Integrity Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Analyze_Crude Analyze Crude Mixture (TLC, NMR, LC-MS) Check_Reagents->Analyze_Crude Check_Conditions->Analyze_Crude Side_Products Side Products Identified? Analyze_Crude->Side_Products Unreacted_SM Unreacted Starting Material? Analyze_Crude->Unreacted_SM Side_Products->Unreacted_SM No Modify_Route Consider Alternative Synthetic Route Side_Products->Modify_Route Yes Optimize_Conditions Optimize Conditions (Catalyst, Solvent, Temp) Unreacted_SM->Optimize_Conditions Yes Purification_Issue Investigate Purification Step for Product Loss Unreacted_SM->Purification_Issue No Success Successful Synthesis Optimize_Conditions->Success Modify_Route->Success Purification_Issue->Success

Caption: A logical workflow for troubleshooting a failed quinoline synthesis.

References

Technical Support Center: Purification of Crude Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of crude quinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude quinoline derivatives?

Common impurities in crude quinoline derivatives often depend on the synthetic method used. For instance, in the Skraup synthesis, unreacted starting materials like nitrobenzene and aniline, as well as tarry byproducts, are common.[1][2][3] In other cases, isomers (e.g., 5-hydroxyquinoline as an impurity in 8-hydroxyquinoline synthesis) and polymeric materials can be present.[3][4]

Q2: Which purification technique is best for my crude quinoline derivative?

The optimal purification technique depends on several factors, including the scale of your experiment, the nature of the impurities, the desired final purity, and the stability of your compound.[1]

  • Distillation (Steam or Vacuum): Best for thermally stable, liquid quinoline derivatives to remove non-volatile impurities or those with significantly different boiling points.[1][5]

  • Crystallization (including salt formation): Excellent for achieving high purity, especially at the lab scale.[1] Forming a salt, such as a picrate or phosphate, can be a highly effective method for isolating the desired quinoline derivative from non-basic impurities.[6]

  • Column Chromatography: Ideal for purifying small quantities to a very high purity and for separating complex mixtures of closely related derivatives.[1]

  • Acid-Base Extraction: A highly effective initial step for separating basic quinoline derivatives from neutral and acidic impurities, particularly in complex mixtures like those derived from coal tar.[1][7]

Troubleshooting Guides

Chromatography Issues

Q3: My quinoline derivative is decomposing on the silica gel column. What should I do?

Decomposition on silica gel is a frequent issue due to the acidic nature of silica in contrast to the basicity of the quinoline nitrogen.[5] Here are some strategies to mitigate this:

  • Deactivate the Silica Gel: Pre-treat the silica gel with a basic solution. A common practice is to add a small amount of a tertiary amine, like 0.5-2% triethylamine (NEt₃) or pyridine, to the eluent.[5]

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, Florisil, cellulose, or reversed-phase silica (C18) for particularly sensitive compounds.[5]

  • Minimize Contact Time: Run the column as quickly as possible to reduce the time your compound spends on the stationary phase.[5]

  • Work at Low Temperatures: Performing chromatography in a cold room can help slow down the rate of decomposition.[5]

Q4: My compound is streaking or showing poor separation (tailing) on a TLC plate and column. How can I fix this?

Tailing is often caused by the interaction of the basic quinoline nitrogen with the acidic silanol groups on the silica gel surface.[5]

  • Add a Basic Modifier: Similar to preventing decomposition, adding a small amount of a base like triethylamine or pyridine to your eluent can significantly improve peak shape and resolution.[5]

Crystallization and Yield Issues

Q5: I am having trouble crystallizing my quinoline derivative. What can I try?

If direct crystallization is not working, consider forming a salt. Quinolines can often be precipitated as salts (e.g., picrates, phosphates, or hydrochlorides), which can then be crystallized to a high purity. The free base can be regenerated after purification.[6]

Q6: My yield is very low after purification. What are the common causes?

Low yields can result from several factors:

  • Decomposition: As discussed, your compound may be degrading during purification, especially on acidic silica gel.[5]

  • Sub-optimal Crystallization Conditions: Ensure you are using the correct solvent and temperature for crystallization to avoid leaving a significant amount of your product in the mother liquor.

  • Incomplete Extraction: During acid-base extraction, ensure the pH is appropriate to fully protonate or deprotonate your compound for efficient phase transfer.

Data Presentation

Table 1: Comparison of Quinoline Purification Techniques

Purification TechniqueStarting MaterialReagents/ConditionsAchieved Purity (%)Yield (%)Source
DistillationCrude Quinoline from Skraup SynthesisSteam distillation, followed by vacuum distillation (110-114°C at 14 mmHg)High (not specified)84-91[1]
DistillationCoal Tar Wash OilAtmospheric and vacuum distillation>9782[1]
Crystallization (Salt Formation)Crude QuinolinePhosphoric acid, followed by neutralization90-92 (one cycle), 98-99 (multiple cycles)Not specified[1]
RecrystallizationCrude 8-hydroxyquinoline (78.0% purity)Dichloromethane99.596.5[1]
RecrystallizationCrude 8-hydroxyquinoline (82.0% purity)Chloroform99.095.0[1]
RecrystallizationCrude 8-hydroxyquinolineChloroparaffin99.00-99.9095-98[4][5]
ExtractionCoal Tar Wash OilAmmonium hydrogen sulfate, toluene, distillation>97Not specified[1]

Table 2: Solvent Effects on the Purification of a Quinoline Carboxylic Acid Derivative

SolventInitial Purity (%)Final Purity (%)
N,N-Dimethylformamide (DMF)88.37>93
Formamide (FA)88.37>93
N-Methylformamide (NMF)88.37>93
Dimethylimidazole (DMI)88.37>93
Data summarized from a patent describing the purification of a specific quinoline derivative by heating and stirring.[5]

Experimental Protocols

Protocol 1: Purification of Quinoline via Picrate Salt Formation [5][6]

This method is effective for removing impurities that do not form picrate salts.

  • Salt Formation:

    • Dissolve the crude quinoline in a minimal amount of 95% ethanol.

    • In a separate flask, prepare a saturated solution of picric acid in 95% ethanol.

    • Slowly add the picric acid solution to the quinoline solution. Yellow crystals of quinoline picrate will precipitate.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the crystals by filtration and wash with cold 95% ethanol.

  • Recrystallization of the Picrate Salt:

    • Recrystallize the quinoline picrate from a suitable solvent, such as acetonitrile, to achieve higher purity.

  • Regeneration of Free Quinoline:

    • Dissolve the purified quinoline picrate in dimethyl sulfoxide (DMSO).

    • Pass the solution through a column of basic alumina. The picric acid will be adsorbed onto the alumina.

    • Extract the free quinoline base from the effluent with a solvent like n-pentane.

    • Dry the organic extract over an anhydrous drying agent (e.g., anhydrous potassium carbonate).

    • Remove the solvent under reduced pressure and distill the quinoline under vacuum to obtain the pure product.

Protocol 2: General Procedure for Column Chromatography with Deactivated Silica [5]

This protocol is designed to minimize the decomposition of sensitive quinoline derivatives.

  • Preparation of the Eluent:

    • Determine an appropriate solvent system using Thin Layer Chromatography (TLC) analysis.

    • Add 1% triethylamine (NEt₃) to the chosen eluent. For example, if your eluent is 20% ethyl acetate in hexanes, prepare a solution of 20% ethyl acetate and 1% triethylamine in hexanes.

  • Packing the Column:

    • Prepare a slurry of silica gel in the triethylamine-containing eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Loading the Sample:

    • Dissolve the crude quinoline derivative in a minimal amount of the eluent.

    • Alternatively, for less soluble compounds, "dry load" the sample by adsorbing it onto a small amount of silica gel before carefully adding it to the top of the column.

  • Elution and Collection:

    • Elute the column with the triethylamine-containing solvent system, collecting fractions and monitoring by TLC to isolate the purified quinoline derivative.

Visualizations

experimental_workflow crude Crude Quinoline Derivative dissolve Dissolve in Organic Solvent crude->dissolve wash Wash with Aqueous Acid dissolve->wash separate1 Separate Layers wash->separate1 aqueous_layer Aqueous Layer (Quinoline Salt) separate1->aqueous_layer Quinoline moves to aqueous phase organic_layer1 Organic Layer (Neutral/Acidic Impurities) separate1->organic_layer1 basify Add Base (e.g., NaOH) to Aqueous Layer aqueous_layer->basify extract Extract with Organic Solvent basify->extract separate2 Separate Layers extract->separate2 organic_layer2 Organic Layer (Purified Quinoline) separate2->organic_layer2 Quinoline moves to organic phase aqueous_waste Aqueous Waste separate2->aqueous_waste dry Dry Organic Layer (e.g., Na2SO4) organic_layer2->dry evaporate Evaporate Solvent dry->evaporate pure Pure Quinoline Derivative evaporate->pure troubleshooting_workflow start_node start_node decision_node decision_node action_node action_node end_node end_node issue_node issue_node start Start Purification issue Poor Separation or Decomposition on Silica? start->issue add_base Add 0.5-2% NEt3 to Eluent issue->add_base Yes other_method Consider Crystallization or Distillation issue->other_method No check_separation Improved Separation? add_base->check_separation change_stationary Use Alumina or Reversed-Phase Silica check_separation->change_stationary No success Purification Successful check_separation->success Yes change_stationary->success

References

Catalyst Selection for Efficient Quinoline Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of catalyst selection for efficient quinoline synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My quinoline synthesis reaction is resulting in a very low yield or no product at all. What are the most common general causes?

A1: Low yields in quinoline synthesis can be attributed to several factors that are common across various synthetic methods. Key areas to investigate include:

  • Inappropriate Catalyst: The choice of an acid or base catalyst is critical and highly dependent on the specific substrates. An unsuitable catalyst may fail to promote the reaction or may encourage the formation of side products.[1]

  • Suboptimal Reaction Temperature: Many quinoline cyclizations require heating to proceed efficiently. However, excessively high temperatures can lead to the decomposition of reactants or products and the formation of tarry byproducts. Conversely, a temperature that is too low will result in a slow or incomplete reaction.[1]

  • Poor Substrate Reactivity: The electronic and steric properties of your starting materials can significantly impact the reaction rate. For example, electron-withdrawing groups on an aniline can deactivate the ring, making the cyclization step more challenging.[1][2]

  • Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit the reaction equilibrium. The use of anhydrous reagents and solvents is often recommended to drive the reaction to completion.[1]

Q2: I am observing the formation of multiple regioisomers in my Friedländer synthesis with an unsymmetrical ketone. How can I improve the regioselectivity?

A2: Achieving high regioselectivity with unsymmetrical ketones in the Friedländer synthesis is a common challenge. Here are several strategies to improve the regioselectivity:

  • Catalyst Selection: The choice of catalyst can significantly influence the regiochemical outcome. Experimenting with different Lewis acids (e.g., In(OTf)₃, ZnCl₂), Brønsted acids (e.g., p-toluenesulfonic acid), or even specific amine catalysts can favor the formation of one regioisomer over the other.[3][4]

  • Protecting Groups: Introducing a temporary protecting group on one of the α-carbons of the ketone can direct the condensation to the desired position.[3]

  • Reaction Conditions: Modifying the reaction temperature and solvent can sometimes alter the kinetic versus thermodynamic control of the reaction, thereby favoring the formation of a single regioisomer.[3] Ionic liquids have also been shown to be effective in controlling regioselectivity.[4]

Q3: My heterogeneous catalyst is losing activity after a few runs. What is the likely cause and how can I regenerate it?

A6: Catalyst deactivation is a common issue with heterogeneous catalysts and can be caused by several factors:

  • Coking: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites.[3]

  • Poisoning: Strong adsorption of impurities or byproducts from the reaction mixture can poison the catalyst.[3]

  • Sintering: At high temperatures, the small metal particles of the catalyst can agglomerate into larger ones, reducing the active surface area.[3]

Regeneration strategies depend on the cause of deactivation. Coking can often be reversed by calcination (heating in the presence of air or oxygen) to burn off the carbon deposits. Poisoning may sometimes be reversed by washing the catalyst with an appropriate solvent to remove the adsorbed species. Sintered catalysts are generally more difficult to regenerate.[3]

Q4: I am considering using a nanocatalyst for my quinoline synthesis. What are the main advantages and potential challenges?

A7: Nanocatalysts offer several advantages for quinoline synthesis, including a high surface area-to-volume ratio which often leads to higher catalytic activity and the possibility of using milder reaction conditions.[3][5] Many nanocatalysts are also magnetically separable, which simplifies the work-up process and catalyst recovery.[6] However, there are also challenges to consider:

  • Stability: Nanoparticles can be prone to aggregation and deactivation, especially at elevated temperatures.[3]

  • Leaching: Metal nanoparticles may leach into the reaction solution, leading to contamination of the product and a loss of catalytic activity.[3]

  • Synthesis and Characterization: The synthesis of well-defined and reproducible nanocatalysts can be challenging and requires careful characterization.[3]

Troubleshooting Guides for Specific Quinoline Syntheses

Friedländer Synthesis

Q: I'm performing a Friedländer synthesis and my yield is consistently poor. What are some common causes?

A: Low yields in the Friedländer synthesis can stem from several factors.[7] First, verify the purity of your starting materials, as impurities can inhibit the catalyst. If you are using a moisture-sensitive catalyst, such as a Lewis acid, ensure your reaction conditions are strictly anhydrous. The choice of catalyst is crucial; consider screening different types of catalysts, such as Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., In(OTf)₃, ZnCl₂), or heterogeneous catalysts, as their effectiveness can be substrate-dependent.[3] Finally, reaction temperature and time are critical parameters. Some reactions require heating to proceed efficiently, while others may benefit from longer reaction times at a lower temperature to minimize the formation of side products.[3]

Skraup Synthesis

Q: My Skraup synthesis is producing a thick tar, making product extraction difficult. How can I avoid this?

A: The formation of a thick tar is a common issue in the conventional Skraup reaction due to the aggressive reaction conditions.[8] To mitigate this, consider the following:

  • Microwave Heating: The application of microwave heating has been shown to significantly reduce reaction times and improve yields, often with cleaner reaction profiles.[2][8]

  • Ionic Liquids: Replacing concentrated sulfuric acid with a Brønsted-acidic ionic liquid can lead to a cleaner reaction and may eliminate the need for an external oxidant.[8]

  • Moderating Agents: The addition of ferrous sulfate or boric acid can help to control the often violent and exothermic nature of the reaction.[8][9]

Combes Synthesis

Q: My Combes synthesis is not yielding the desired quinoline derivative. What should I troubleshoot?

A: A common pitfall in the Combes synthesis is the initial enamine formation. Ensure that the condensation of the aniline with the β-diketone to form the enamine is proceeding as expected, as this can sometimes be the rate-limiting step.[3] The choice and concentration of the acid catalyst, typically concentrated sulfuric acid, are critical.[10] Insufficient acid may lead to an incomplete reaction, while excessive acid can promote side reactions. The reaction temperature also needs to be carefully controlled; after the initial mixing, the reaction often requires heating to drive the cyclization and dehydration steps.[10]

Data Presentation: Catalyst Performance in Quinoline Synthesis

The following tables summarize the performance of various catalysts in different quinoline synthesis reactions.

Table 1: Catalyst Performance in Friedländer Quinoline Synthesis

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
In(OTf)₃ (5 mol%)2-Aminobenzophenone, Ethyl acetoacetateSolvent-free801 h95[3]
Fe₃O₄-IL-HSO₄ (20 mg)2-Aminoaryl ketones, 1,3-Dicarbonyl compoundsSolvent-free9015-60 min85-96[6]
Fe₃O₄@Urea/HITh-SO₃H MNPs2-Aminoaryl ketones, 1,3-Dicarbonyl compoundsSolvent-free9015-60 min85-96[6]
Nafion NR502-Aminoaryl ketones, α-Methylene carbonyl compoundsEthanolMW-High[11]
Catalyst-free2-Aminobenzaldehyde, Ketones/MalononitrileWater703 hup to 97[12]

Table 2: Catalyst Performance in Other Quinoline Syntheses

Synthesis MethodCatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
Doebner-von MillerHCl, NitrobenzeneAniline, Crotonaldehyde-Reflux3-4 h-[3]
CombesH₂SO₄Aniline, Acetylacetone-10015-20 min-[3]
Microwave-assistedp-TSA, CSAAniline, Carbonyl compoundPolar solventMWVaries-[13]
Nanocatalyst (IRMOF-3/PSTA/Cu)IRMOF-3/PSTA/Cu (10 mg)Aniline derivatives, Benzaldehyde, PhenylacetyleneCH₃CN80-85-96[6]
ZnCl₂/Ni-USYZnCl₂/Ni-USYAniline, PropanolGas phase410-78.3[14]

Experimental Protocols

Protocol 1: Friedländer Synthesis of a Polysubstituted Quinoline using a Reusable Nanocatalyst [15]

  • Materials:

    • 2-aminoaryl ketone (1 mmol)

    • α-methylene carbonyl compound (1.2 mmol)

    • Nanocatalyst (e.g., Fe₃O₄-supported ionic liquid) (0.02 g)

    • Ethanol (5 mL) (if not solvent-free)

  • Procedure:

    • In a round-bottom flask, combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, and the nanocatalyst.

    • If the reaction is not solvent-free, add ethanol as the solvent.

    • Stir the reaction mixture at a specified temperature (e.g., 60-100°C) for the required time (e.g., 2 hours), as determined by reaction optimization.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

    • Upon completion, if the catalyst is magnetic, it can be separated using an external magnet.

    • The crude product can then be purified by column chromatography.

Protocol 2: Doebner-von Miller Synthesis of Quinoline [3]

  • Materials:

    • Aniline (0.1 mol)

    • Crotonaldehyde (0.12 mol)

    • Concentrated Hydrochloric Acid (0.2 mol)

    • Nitrobenzene (0.05 mol)

  • Procedure:

    • In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place the aniline and concentrated hydrochloric acid.

    • Gently heat the mixture in a water bath.

    • Slowly add crotonaldehyde from the dropping funnel with constant stirring over a period of 1 hour.

    • After the addition is complete, add nitrobenzene as an oxidizing agent.

    • Heat the reaction mixture under reflux for 3-4 hours.

    • Cool the mixture and make it alkaline by the slow addition of a concentrated sodium hydroxide solution.

    • Purify the crude product by steam distillation followed by vacuum distillation.

Protocol 3: Combes Synthesis of 2,4-Dimethylquinoline [3]

  • Materials:

    • Aniline (0.1 mol)

    • Acetylacetone (0.1 mol)

    • Concentrated Sulfuric Acid

  • Procedure:

    • In a round-bottom flask, mix aniline and acetylacetone.

    • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (approximately 20 mL) with constant stirring.

    • After the addition is complete, allow the mixture to stand at room temperature for 1-2 hours.

    • Heat the mixture on a water bath at 100°C for 15-20 minutes.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize with a suitable base and extract the product with an organic solvent.

    • Dry the organic extract and purify by distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Select Starting Materials (Aniline & Carbonyl Compound) catalyst Choose Catalyst (Acid, Base, Metal, etc.) start->catalyst solvent Select Solvent (or Solvent-free) catalyst->solvent setup Set up Reaction (Temperature, Atmosphere) solvent->setup monitor Monitor Progress (TLC, GC, etc.) setup->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify Product (Chromatography, Distillation) extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

A general experimental workflow for quinoline synthesis.

troubleshooting_workflow start Low Yield or No Product q1 Check Starting Material Purity? start->q1 a1_yes Impurities Present q1->a1_yes Yes q2 Optimize Reaction Conditions? q1->q2 No purify_sm Purify Starting Materials a1_yes->purify_sm purify_sm->q2 a2_yes Suboptimal Conditions q2->a2_yes Yes q3 Screen Different Catalysts? q2->q3 No optimize Vary Temperature, Time, and Solvent a2_yes->optimize optimize->q3 a3_yes Ineffective Catalyst q3->a3_yes Yes end Improved Yield q3->end No screen Test Lewis Acids, Brønsted Acids, Heterogeneous Catalysts a3_yes->screen screen->end

A troubleshooting decision tree for low-yield quinoline synthesis.

catalyst_comparison cluster_homogeneous Homogeneous Catalysts cluster_heterogeneous Heterogeneous Catalysts cluster_nanocatalysts Nanocatalysts homo_adv Advantages: - High activity and selectivity - Milder reaction conditions - Well-defined active sites homo_dis Disadvantages: - Difficult to separate from product - Not easily recyclable hetero_adv Advantages: - Easily separated from reaction mixture - Recyclable and reusable - Suitable for continuous flow processes hetero_dis Disadvantages: - May have lower activity than homogeneous counterparts - Mass transfer limitations - Can require higher temperatures/pressures nano_adv Advantages: - High surface area-to-volume ratio - High activity - Can be magnetically separable nano_dis Disadvantages: - Prone to aggregation - Potential for leaching - Synthesis can be complex quinoline Quinoline Synthesis cluster_homogeneous cluster_homogeneous quinoline->cluster_homogeneous Choice of Catalyst cluster_heterogeneous cluster_heterogeneous quinoline->cluster_heterogeneous Choice of Catalyst cluster_nanocatalysts cluster_nanocatalysts quinoline->cluster_nanocatalysts Choice of Catalyst

Comparison of catalyst types for quinoline synthesis.

References

Impact of substituents on quinoline synthesis reaction yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of common quinoline synthesis methodologies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the impact of substituents on reaction yield.

General FAQs & Troubleshooting

This section addresses broad issues that can be encountered across different quinoline synthesis methods.

Q1: My quinoline synthesis is resulting in a very low yield. What are the most common causes?

A1: Low yields in quinoline synthesis can stem from several factors common across different named reactions. Key areas to investigate include:

  • Substrate Reactivity: The electronic properties of your starting materials significantly impact the reaction rate. Electron-withdrawing groups on an aniline can deactivate the aromatic ring, making the crucial cyclization step more difficult and reducing yields.[1][2][3]

  • Reaction Temperature: Many quinoline cyclizations require heating to proceed efficiently. However, excessive temperatures can lead to the decomposition of reactants and the formation of tarry byproducts, while a temperature that is too low will result in a sluggish or incomplete reaction.[2]

  • Catalyst Choice: The selection of an acid or base catalyst is highly substrate-dependent. An inappropriate catalyst may fail to promote the reaction or may encourage the formation of side products.[2]

  • Presence of Water: In many acid-catalyzed syntheses, water produced during the reaction can inhibit the process. Using anhydrous reagents and solvents is often recommended.[2]

Q2: How do electron-donating groups (EDG) and electron-withdrawing groups (EWG) on the aniline reactant generally affect reaction yields?

A2: Substituents on the aniline ring have a significant and predictable impact on most quinoline syntheses.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃), hydroxyl (-OH), or alkyl groups (-CH₃) increase the electron density of the aniline ring.[1] This enhances the nucleophilicity of the ring, facilitating the key electrophilic cyclization step and generally leading to higher reaction yields.[1][3]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or carboxyl (-COOH) decrease the electron density of the aniline ring.[1] This deactivates the ring, making the electrophilic attack more difficult and often resulting in significantly lower yields.[1][3]

Troubleshooting Guides for Specific Syntheses
Skraup Synthesis

Q3: My Skraup synthesis using a substituted aniline is producing very low yields and a large amount of tar. What is causing this and how can I fix it?

A3: Low yields and tar formation are common issues in the Skraup synthesis, which is known for being highly exothermic and vigorous.[1]

  • Probable Cause (Low Yield with EWGs): If your aniline contains an electron-withdrawing group (e.g., o-nitroaniline), the aromatic ring is deactivated. This severely hinders the electrophilic cyclization step, which is critical for forming the quinoline core. For instance, the synthesis of 8-nitroquinoline from o-nitroaniline has been reported with yields as low as 17%.[1] In contrast, an aniline with a less deactivating group like bromine (o-bromoaniline) can achieve yields around 75%.[1]

  • Probable Cause (Tar Formation): The reaction is notoriously violent and exothermic.[4] Localized overheating can lead to the polymerization and charring of reactants, especially the glycerol-derived acrolein.[1]

  • Recommended Solutions:

    • Use a Moderator: To control the violent reaction, the addition of a moderating agent like ferrous sulfate (FeSO₄) is crucial.[1][3][5] Ferrous sulfate is believed to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly and controllably.[1][2]

    • Control Temperature and Addition: The slow and careful addition of concentrated sulfuric acid while providing efficient external cooling (e.g., an ice bath) is essential to manage the initial exotherm.[2][3]

Friedländer Synthesis

Q4: How do substituents on the 2-aminoaryl aldehyde or ketone affect the yield in a Friedländer synthesis?

A4: The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, shows a substituent effect that can be counterintuitive compared to other methods.[6][7]

  • Substituent Effects: In some cases, the yield of Friedländer synthesis is better when the aromatic ketone reactant bears electron-withdrawing groups compared to electron-donating ones.[8][9]

  • Mechanistic Reason: The reaction mechanism can proceed through an initial intermolecular aldol condensation, which is often the rate-limiting step, followed by a rapid cyclization and dehydration.[7][9] An electron-withdrawing group can increase the electrophilicity of the ketone's carbonyl carbon, potentially accelerating the initial aldol condensation and leading to an overall higher yield, even if the final cyclization step is electronically less favorable.

Combes Synthesis

Q5: My Combes synthesis is failing when using an aniline with a strong electron-withdrawing group. Why?

A5: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[10][11] The electronic nature of the aniline substituent is critical.

  • Probable Cause: A strong electron-withdrawing group, such as a nitro group (-NO₂), deactivates the aniline ring to such an extent that the acid-catalyzed cyclization of the enamine intermediate does not occur, thus preventing the formation of the quinoline product.[10]

  • Recommended Solution: For anilines with strong EWGs, a different synthetic route that does not rely on electrophilic aromatic substitution as the key ring-closing step may be necessary. Additionally, steric effects from bulky substituents can also influence the reaction's regioselectivity and final yield.[11]

Doebner-von Miller Synthesis

Q6: I am experiencing very low yields and significant polymer formation in my Doebner-von Miller reaction. How can I troubleshoot this?

A6: This reaction is a variation of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds instead of glycerol.[12][13]

  • Probable Cause: A primary challenge in the Doebner-von Miller reaction is the tendency of the α,β-unsaturated carbonyl substrate to undergo acid-catalyzed polymerization.[12][14] This side reaction consumes the starting material and leads to the formation of intractable tars, significantly lowering the yield of the desired quinoline.[14]

  • Recommended Solutions:

    • Control Reagent Addition: A slow, controlled addition of the α,β-unsaturated carbonyl compound to the heated, acidic solution of the aniline can help minimize its polymerization by keeping its instantaneous concentration low.[14]

    • In Situ Generation: In some protocols, the unsaturated carbonyl is generated in situ from an aldol condensation, which can help control its concentration and reduce side reactions.[13][14]

Quantitative Data on Substituent Effects

The following table summarizes quantitative data on how substituents can affect quinoline synthesis yields.

Synthesis TypeStarting Material SubstituentPositionYield (%)Notes
Skraup-NO₂ (on o-nitroaniline)ortho17%EWG deactivates the ring, leading to very low yield.[1]
Skraup-Br (on o-bromoaniline)ortho75%Halogens are EWGs but allow for significantly higher yield than -NO₂.[1]
FriedländerAromatic Ketones with EWGs-Generally HigherEWGs on the ketone can improve yields over EDGs.[8][9]
Modified-OCH₃ (on 1,3-ynone)para93%Example of an EDG leading to high yield.[15]
Modified-Cl (on 1,3-ynone)para84%Example of an EWG also leading to high yield in this specific method.[15]
Modified-F (on 1,3-ynone)para90%Example of an EWG also leading to high yield in this specific method.[15]
Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of a Substituted Quinoline

This protocol is a general guideline and should be adapted based on the specific aniline derivative used.

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the substituted aniline (1.0 eq) and anhydrous glycerol (approx. 3.0 eq).

  • Add Moderator: Add a catalytic amount of ferrous sulfate (FeSO₄) to the mixture.

  • Acid Addition: Begin vigorous stirring and cool the flask in an ice/water bath. Slowly and carefully, add concentrated sulfuric acid (approx. 2.5-3.0 eq) through the condenser at a rate that keeps the internal temperature under control.[2]

  • Reaction: After the addition is complete, heat the mixture gently to initiate the reaction. Once bubbling begins, remove the heat source immediately.[3] The exothermic reaction should proceed and sustain a brisk reflux. If the reaction subsides, heat gently to maintain reflux for 2-3 hours.

  • Work-up: Allow the mixture to cool. Carefully pour the viscous solution into a large volume of cold water.

  • Purification: Basify the solution with concentrated sodium hydroxide until strongly alkaline. Perform steam distillation to isolate the crude quinoline derivative.[3] The product can be further purified by extraction, drying, and distillation or chromatography.

Protocol 2: Base-Catalyzed Friedländer Synthesis

This protocol is a general method for the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl ketone (1.0 eq) in a suitable solvent such as ethanol or toluene.

  • Addition of Reagents: Add the ketone containing an α-methylene group (1.1-1.2 eq) and a catalytic amount of a base, such as potassium hydroxide (KOH, 20 mol%) or potassium tert-butoxide.[2][6]

  • Reaction: Heat the mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.[2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel or by recrystallization from an appropriate solvent to obtain the pure substituted quinoline.

Visualized Workflows and Mechanisms

G cluster_workflow Troubleshooting Low Yield in Quinoline Synthesis start Low Yield Encountered reaction_type Identify Reaction Type start->reaction_type skraup_q Skraup or Doebner-von Miller? reaction_type->skraup_q Yes friedlander_q Friedländer? reaction_type->friedlander_q No skraup_sub Substituent on Aniline? skraup_q->skraup_sub combes_q Combes? friedlander_q->combes_q No friedlander_sub Substituent on 2-Aminoaryl Ketone? friedlander_q->friedlander_sub Yes skraup_ewg Strong EWG (-NO2, -CN) skraup_sub->skraup_ewg EWG skraup_tar Excessive Tar Formation? skraup_sub->skraup_tar EDG or Other skraup_sol_ewg Result: Deactivated ring hinders cyclization. Expect low yield. Consider alternative route. skraup_ewg->skraup_sol_ewg skraup_sol_tar Solution: Add moderator (FeSO4). Ensure slow acid addition with efficient cooling. skraup_tar->skraup_sol_tar Yes friedlander_ewg EWG friedlander_sub->friedlander_ewg EWG friedlander_edg EDG friedlander_sub->friedlander_edg EDG friedlander_sol_ewg Result: May increase rate of initial aldol step, potentially IMPROVING overall yield. friedlander_ewg->friedlander_sol_ewg friedlander_sol_edg Result: May lead to lower yield compared to EWG. Optimize catalyst/conditions. friedlander_edg->friedlander_sol_edg G cluster_edg Effect of Electron-Donating Group (EDG) cluster_ewg Effect of Electron-Withdrawing Group (EWG) edg_aniline Aniline with EDG (e.g., -OCH3) edg_ring Electron-Rich Aromatic Ring (Activated) edg_aniline->edg_ring increases e- density edg_yield Facilitated Electrophilic Cyclization => HIGHER YIELD edg_ring->edg_yield ewg_aniline Aniline with EWG (e.g., -NO2) ewg_ring Electron-Poor Aromatic Ring (Deactivated) ewg_aniline->ewg_ring decreases e- density ewg_yield Hindered Electrophilic Cyclization => LOWER YIELD ewg_ring->ewg_yield start Electrophilic Cyclization Step (e.g., in Skraup)

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Quinoline and Isoquinoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoline and isoquinoline, structural isomers with the chemical formula C₉H₇N, represent privileged scaffolds in medicinal chemistry. The seemingly subtle difference in the position of the nitrogen atom within their fused bicyclic ring system imparts distinct electronic and steric properties, leading to a significant divergence in their biological activities. This guide provides a comprehensive comparative analysis of the anticancer and antibacterial properties of quinoline and isoquinoline derivatives, supported by experimental data, detailed methodologies for key assays, and visualizations of their interactions with cellular signaling pathways.

While direct comparative studies on the parent quinoline and isoquinoline molecules are not abundant in the literature, a wealth of data on their derivatives offers valuable insights into their structure-activity relationships (SAR). The positioning of the nitrogen atom influences the molecule's ability to interact with biological targets, leading to differential pharmacological profiles.[1]

Anticancer Activity: A Tale of Two Scaffolds

Both quinoline and isoquinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.[1][2]

Comparative Anticancer Potency

The anticancer efficacy of various quinoline and isoquinoline derivatives has been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit a biological process by 50%. While a direct comparison is challenging due to variations in experimental conditions across different studies, the following tables summarize the IC50 values of representative derivatives against several cancer cell lines.

Table 1: Anticancer Activity of Quinoline Derivatives

DerivativeCancer Cell LineIC50 (µM)
Quinoline Derivative A A549 (Lung)2.5
HCT116 (Colon)5.1
MCF-7 (Breast)3.8
Quinoline Derivative B HeLa (Cervical)7.2
K-562 (Leukemia)4.9
Compound 3a MCF-7 (Breast)Showed 54.4% apoptosis
Compound 3j MCF-7 (Breast)Showed 82.9% growth reduction

Table 2: Anticancer Activity of Isoquinoline Derivatives

DerivativeCancer Cell LineIC50 (µM)
Isoquinoline Derivative X SKBR3 (Breast, HER2+)0.8
A431 (Skin)6.3
Isoquinoline Derivative Y FaDu (Pharyngeal)1.2
SCC-25 (Tongue)2.5
Compound 14f SKBR3 (Breast, HER2+)Potent inhibition of HER2 phosphorylation
Compound 7c MCF-7 (Breast)8 nM (HER2 inhibition)

Notably, a study directly comparing a quinoline derivative to its isoquinoline counterpart revealed that the isoquinoline derivative exhibited superior inhibitory activity against HER2-positive breast cancer cells (SKBR3).[1] This suggests that for certain therapeutic targets, the arrangement of the nitrogen atom in the isoquinoline ring may be more favorable for binding and inhibition.[1]

Mechanisms of Action: Targeting Key Signaling Pathways

Quinoline and isoquinoline derivatives exert their anticancer effects by modulating distinct signaling pathways.

Quinoline Derivatives and the PI3K/Akt/mTOR Pathway:

A significant number of quinoline-based anticancer agents have been shown to target the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[3][4] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[3][5] Quinoline derivatives can inhibit key kinases within this pathway, leading to the suppression of tumor growth.[5][6]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline Quinoline Derivatives Quinoline->PI3K Quinoline->Akt Quinoline->mTORC1

Quinoline derivatives inhibiting the PI3K/Akt/mTOR pathway.

Isoquinoline Derivatives and the HER2 Signaling Pathway:

Certain isoquinoline derivatives have demonstrated potent and selective inhibition of the Human Epidermal Growth Factor Receptor 2 (HER2), a receptor tyrosine kinase that is overexpressed in a subset of breast cancers.[7][8] By targeting HER2, these compounds can block downstream signaling cascades that promote tumor cell proliferation and survival.[7]

HER2_Signaling_Pathway HER2 HER2 Receptor Dimerization Dimerization HER2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Autophosphorylation->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Isoquinoline Isoquinoline Derivatives Isoquinoline->Autophosphorylation

Isoquinoline derivatives inhibiting HER2 signaling.

Antibacterial Activity: A Comparative Look at MIC Values

Both quinoline and isoquinoline scaffolds have served as the basis for the development of potent antibacterial agents. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antibacterial activity of a compound, representing the lowest concentration that prevents visible growth of a bacterium.

Table 3: Antibacterial Activity of Quinoline Derivatives (MIC in µg/mL)

DerivativeStaphylococcus aureusEscherichia coliPseudomonas aeruginosa
Fluoroquinolone A 0.50.251
Nalidixic Acid >1288>128
Quinoline Derivative 11 6.25--
Quinoline Derivative 93a-c 22-

Table 4: Antibacterial Activity of Isoquinoline Derivatives (MIC in µg/mL)

DerivativeStaphylococcus aureusEnterococcus faecalisStreptococcus pneumoniae
HSN584 4-84-164-16
HSN739 4-84-164-16
Compound 8d 16128-
Compound 8f 326432

The data indicates that derivatives of both scaffolds exhibit broad-spectrum antibacterial activity. Notably, some modern isoquinoline derivatives have shown potent activity against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[9]

Experimental Protocols

To ensure the reproducibility and comparability of biological activity data, standardized experimental protocols are crucial. Below are detailed methodologies for the key assays cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Assay:

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with - Quinoline or - Isoquinoline derivatives A->B C 3. Add MTT reagent and incubate B->C D 4. Solubilize formazan crystals C->D E 5. Measure absorbance at 570 nm D->E F 6. Calculate IC50 values E->F

General workflow for the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the quinoline or isoquinoline derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Broth Microdilution Method for MIC Determination

This method is a standardized technique for determining the minimum inhibitory concentration of an antimicrobial agent.

Workflow for Broth Microdilution:

MIC_Workflow A 1. Prepare serial dilutions of test compounds in a 96-well plate B 2. Inoculate with a standardized bacterial suspension A->B C 3. Incubate at 37°C for 18-24 hours B->C D 4. Visually inspect for bacterial growth C->D E 5. Determine the lowest concentration with no visible growth (MIC) D->E

General workflow for the broth microdilution assay.

Detailed Protocol:

  • Compound Preparation: Prepare a stock solution of the quinoline or isoquinoline derivative in a suitable solvent. Perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

The isomeric relationship between quinoline and isoquinoline provides a fascinating platform for comparative medicinal chemistry. While both scaffolds have yielded a plethora of biologically active compounds, their derivatives often exhibit distinct pharmacological profiles. The position of the nitrogen atom fundamentally influences their interaction with biological targets, leading to differential engagement of signaling pathways and varied potencies against cancer cells and bacteria. This guide highlights the importance of considering the core heterocyclic scaffold in drug design and provides a foundation for the rational design of novel quinoline and isoquinoline-based therapeutic agents. Further head-to-head comparative studies of structurally analogous derivatives under standardized conditions are warranted to fully elucidate the nuanced structure-activity relationships and unlock the full therapeutic potential of these versatile isomers.

References

Differentiating Quinoline Isomers: A GC-MS Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate differentiation of quinoline and its isomers is a critical task in pharmaceutical development, environmental analysis, and chemical synthesis. As structural isomers, compounds like quinoline, isoquinoline, and various methylquinolines often exhibit nearly identical mass spectra, making their distinction by mass spectrometry (MS) alone a significant challenge. However, when coupled with gas chromatography (GC), which separates compounds based on their physicochemical properties prior to detection, GC-MS emerges as a powerful and definitive analytical technique for this purpose.

This guide provides a comparative analysis of quinoline and its key isomers using GC-MS, focusing on the two pillars of identification: chromatographic retention and mass spectral fragmentation. By leveraging standardized retention indices and characteristic mass fragments, researchers can confidently identify and distinguish these closely related compounds.

Comparative Analysis of Quinoline Isomers

The primary challenge in differentiating quinoline isomers lies in their identical molecular weight. Quinoline and isoquinoline both have a molecular weight of 129.16 g/mol , while all methylquinoline isomers share a molecular weight of 143.19 g/mol . Consequently, their electron ionization (EI) mass spectra are often dominated by the same molecular ion peak (m/z 129 for quinoline/isoquinoline, m/z 143 for methylquinolines) and similar initial fragmentation patterns, such as the characteristic loss of hydrogen cyanide (HCN).

Therefore, chromatographic separation is paramount. The elution order and retention time of each isomer on a GC column become the key differentiating factors. While absolute retention times can vary between instruments and methods, the Linear Retention Index (RI) provides a standardized, transferable value for compound identification. The RI relates the retention time of an analyte to the retention times of n-alkane standards run under the same chromatographic conditions.

Elution Order and Retention Index Comparison

The following table summarizes the linear retention indices for quinoline and several common isomers on a standard non-polar stationary phase (e.g., 5% Phenyl Polysiloxane, commonly found in DB-5ms or HP-5ms columns). The elution order is generally influenced by boiling point and the subtle dipole interactions governed by the position of the nitrogen atom and any alkyl substituents.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Linear Retention Index (Non-Polar Column)
Quinoline 129.162371238
Isoquinoline 129.162431247
2-Methylquinoline 143.192471300
8-Methylquinoline 143.192481303
5-Methylquinoline 143.192561307
3-Methylquinoline 143.192561318
7-Methylquinoline 143.192581321
6-Methylquinoline 143.192591326
4-Methylquinoline 143.192641345

Note: Retention Index (RI) values are compiled from the NIST Chemistry WebBook and are typical for temperature-programmed GC on a standard non-polar (5% phenyl-methylpolysiloxane) column. Actual retention times will vary based on specific experimental conditions, but the elution order should remain consistent.

Mass Spectral Fragmentation Patterns

While mass spectra for isomers are similar, subtle differences in the relative abundance of fragment ions can sometimes be used as a secondary confirmation. The primary fragmentation pathway for both quinoline and isoquinoline involves the loss of HCN (27 amu) from the molecular ion.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) & Description
Quinoline 129102 ([M-HCN]⁺), 76, 51
Isoquinoline 129102 ([M-HCN]⁺), 76, 51
Methylquinolines 143142 ([M-H]⁺), 115 ([M-HCN-H]⁺), 102

For methylquinolines, a common fragmentation involves the loss of a hydrogen radical to form a stable tropylium-like ion (m/z 142), followed by the loss of HCN. The fragmentation patterns among the various methylquinoline isomers are highly similar, reinforcing the critical role of chromatographic separation based on retention index.

Experimental Protocols

The following is a representative GC-MS protocol for the analysis of quinoline isomers, adapted from established methods for quinoline determination.[1] This protocol can be used as a starting point and should be optimized for the specific instrument and application.

1. Sample Preparation

  • Prepare a stock solution of the quinoline isomer standards (e.g., 1000 mg/L) in a suitable volatile solvent such as toluene or dichloromethane.

  • Create working standards by diluting the stock solution to the desired concentration range (e.g., 0.1 - 10 mg/L).

  • For unknown samples, use a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analytes and dissolve the final extract in the same solvent used for the standards.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890 GC or equivalent.

  • Mass Spectrometer: Agilent 5975C MS or equivalent.

  • GC Column: DB-5MS (or HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness (5% Phenyl Methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector:

    • Temperature: 250 °C

    • Mode: Splitless

    • Injection Volume: 1.0 µL

  • Oven Temperature Program:

    • Initial Temperature: 90 °C, hold for 2 minutes.

    • Ramp: Increase to 260 °C at a rate of 20 °C/min.

    • Final Hold: Hold at 260 °C for 3 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-300.

    • Solvent Delay: ~3-4 minutes.

3. Data Analysis

  • Identify the chromatographic peak for each isomer based on its retention time.

  • Confirm identity by comparing the acquired mass spectrum with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library).

  • For definitive identification, especially between isomers, calculate the Linear Retention Index using an n-alkane standard mixture and compare it to the reference values in the table above.

GC-MS Analysis Workflow

The logical flow for differentiating quinoline isomers involves sequential separation and identification steps, as illustrated in the diagram below.

GCMS_Workflow cluster_GC Gas Chromatography (Separation) cluster_MS Mass Spectrometry (Detection & Identification) cluster_Data Data Analysis Sample Sample Injection Column GC Column (Separation by RI) Sample->Column Carrier Gas (Helium) IonSource Ion Source (EI) (Ionization & Fragmentation) Column->IonSource Eluted Isomers Analyzer Mass Analyzer (Sorting by m/z) IonSource->Analyzer Detector Detector Analyzer->Detector System Data System Detector->System Results Results: Chromatogram (RI) Mass Spectrum (m/z) System->Results

GC-MS workflow for the analysis of quinoline isomers.

This systematic approach, combining chromatographic separation with mass spectral analysis, provides a robust and reliable method for the unambiguous differentiation of quinoline isomers, ensuring data integrity for critical research and development applications.

References

A Researcher's Guide to the In Vitro Validation of Quinoline Compounds: A Comparative Analysis of Drug-Response Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of novel chemical entities is a critical step in the therapeutic pipeline. Quinoline derivatives, a versatile class of heterocyclic compounds, have demonstrated significant potential across a spectrum of diseases, including cancer, malaria, and neurodegenerative disorders. This guide provides a comprehensive comparison of commonly employed in vitro drug-response assays for the evaluation of quinoline compounds, supported by experimental data and detailed protocols to aid in the rigorous assessment of their therapeutic promise.

This guide will delve into the principles, protocols, and comparative performance of key in vitro assays. We will explore methods for assessing cytotoxicity, apoptosis, and specific mechanisms of action, such as the inhibition of critical signaling pathways and cellular structures. All quantitative data is summarized in structured tables for straightforward comparison, and detailed experimental workflows and signaling pathways are visualized to enhance understanding.

Comparing the Tools of the Trade: Cytotoxicity and Apoptosis Assays

The initial evaluation of a compound's therapeutic potential often begins with an assessment of its cytotoxic effects on relevant cell lines. Several assays are available, each with its own underlying principle, advantages, and limitations.

A comparative study on a zebrafish liver cell line highlighted that while different cytotoxicity assays (MTT, LDH, alamarBlue, and CFDA-AM) produced reproducible dose-response curves, the resulting EC50 values could vary.[1] For instance, the MTT assay often yielded the highest EC50 values, while the LDH assay showed the lowest, although these differences were not always statistically significant.[1] Another study comparing LDH, neutral red, MTT, and protein assays in hepatoma cell lines concluded that the neutral red and MTT assays were the most sensitive in detecting early cytotoxic events.[2] The choice of assay can therefore influence the perceived potency of a compound, underscoring the importance of understanding the biological basis of each method.

Assay TypePrincipleAdvantagesDisadvantages
MTT Assay Measures metabolic activity via the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.Well-established, high-throughput.Can be affected by compounds that alter cellular metabolism; endpoint assay.
LDH Assay Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.Non-destructive to remaining viable cells; reflects irreversible cell death.Less sensitive for early cytotoxic events; can be influenced by serum LDH.
Annexin V/PI Assay Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes.Provides detailed information on the mode of cell death.Requires a flow cytometer; more complex protocol than colorimetric assays.

Quantifying Efficacy: A Look at the Anticancer and Antimalarial Activity of Quinoline Derivatives

The therapeutic potential of quinoline compounds is underscored by their activity against a wide range of cancer cell lines and malarial parasites. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.

Anticancer Activity

Quinoline derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines. The tables below summarize the IC50 values for a selection of these compounds, showcasing the breadth of their anticancer potential.[3][4][5]

Table 1: Cytotoxicity of Quinoline Derivatives in Human Cancer Cell Lines (IC50 Values in µM)

Compound/Derivative ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Quinoline-Chalcone12eMGC-803 (Gastric)1.385-FU6.22
HCT-116 (Colon)5.345-FU10.4
MCF-7 (Breast)5.215-FU11.1
Phenylsulfonylurea Derivative7HepG-2 (Liver)2.71--
A549 (Lung)7.47--
MCF-7 (Breast)6.55--
7-chloro-4-quinolinylhydrazone-SF-295 (CNS)0.314 - 4.65 (µg/cm³)--
HTC-8 (Colon)"--
HL-60 (Leukemia)"--
N-alkylated, 2-oxoquinoline-HEp-2 (Larynx)49.01 - 77.67 (%)--
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline55HL-60 (Leukemia)19.88 (µg/mL)--
U937 (Leukemia)43.95 (µg/mL)--

Note: Some values are reported in µg/cm³ or µg/mL as per the source literature.

Antimalarial Activity

The quinoline scaffold is a cornerstone in the development of antimalarial drugs. In vitro assays against Plasmodium falciparum are crucial for identifying new lead compounds.[6]

Table 2: In Vitro Antimalarial Activity of Selected Quinoline Derivatives against P. falciparum

Compound/Derivative ClassP. falciparum Strain(s)IC50 (nM)Reference
2,8-bis(trifluoromethyl) quinoline derivativesD10 (CQS)Potent[6]
4'-chloro-3-[7″-(trifluoromethyl)quinolin-4″-yl]amino-5-(substituted amino)methylbiphenyl-4-ols-50-100[6]
Quinoline-pyrimidine hybridsD10, Dd2 (CQR)0.157[7]
Quinoline-sulfonamide hybrids-50 - 1630[7]
7-chloro-4-(1H-1,2,3-triazol-1-yl)quinolinesW2 (CQR)1400 - 46000[8][9]

CQS: Chloroquine-Sensitive, CQR: Chloroquine-Resistant

Unraveling the Mechanism: Targeting Key Cellular Pathways

Understanding how quinoline compounds exert their effects is crucial for rational drug design and development. Many quinolines have been found to target fundamental cellular processes, including signaling cascades and the cytoskeleton.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[10][11][12] Several quinoline derivatives have been identified as potent inhibitors of this pathway, targeting key kinases such as PI3K and mTOR.[10][11][13] For instance, some 4-aniline quinoline compounds have shown dual inhibitory effects on PI3K and mTOR.[14]

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibits (when active) Quinoline Quinoline Derivatives Quinoline->PI3K Inhibit Quinoline->mTORC1 Inhibit

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline derivatives.

Disruption of Tubulin Polymerization

The microtubule network, composed of tubulin polymers, is essential for cell division, motility, and intracellular transport. Several anticancer drugs target tubulin dynamics, and a number of quinoline derivatives have been identified as potent inhibitors of tubulin polymerization.[15][16] These compounds often bind to the colchicine-binding site on tubulin, disrupting microtubule formation and leading to cell cycle arrest and apoptosis.[14][15][17][18][19]

Tubulin_Polymerization cluster_0 Normal Polymerization cluster_1 Inhibition by Quinolines Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Quinoline Quinoline Derivative BoundTubulin Quinoline-Bound Tubulin Dimer Quinoline->BoundTubulin Binds to Colchicine Site NoPolymerization Inhibition of Polymerization BoundTubulin->NoPolymerization MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with quinoline compounds incubate1->treat incubate2 Incubate for exposure time treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize formazan (DMSO) incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data (Calculate IC50) read->analyze end End analyze->end

References

The Quinoline Scaffold: A Privileged Structure in Drug Discovery - A Comparative Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. Its versatile structure has been extensively explored, leading to the development of numerous therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of quinoline-based compounds, focusing on their anticancer, antimicrobial, and antiviral properties. Quantitative data from cited studies are presented in structured tables for clear comparison, accompanied by detailed experimental protocols and visual representations of key concepts to aid in the rational design of novel quinoline-based therapeutics.

Anticancer Activity of Quinoline Derivatives

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of topoisomerases, protein kinases, and tubulin polymerization, as well as the induction of apoptosis.[1][2]

Comparative Anticancer Potency

The anticancer efficacy of quinoline derivatives is heavily influenced by the nature and position of substituents on the quinoline ring. The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative quinoline-based compounds against various cancer cell lines, providing a clear comparison of their potencies.

Table 1: Anticancer Activity of Substituted Quinoline Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
1 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60 (Leukemia)19.88 ± 3.35[3]
U937 (Leukemia)43.95 ± 3.53[3]
2 7-Chloro-4-((4-fluorobenzylidene)hydrazono)quinolineSF-295 (CNS)0.314 (µg/cm³)[3]
HCT-8 (Colon)< 0.314 (µg/cm³)[3]
HL-60 (Leukemia)< 0.314 (µg/cm³)[3]
3 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl)acrylamideMCF-7 (Breast)29.8[3]
4 2-Cyano-3-(4-fluorophenyl)-N-(quinolin-3-yl)acrylamideMCF-7 (Breast)40.0[3]
5 (12e) Quinoline-chalcone derivativeMGC-803 (Gastric)1.38[4]
HCT-116 (Colon)5.34[4]
MCF-7 (Breast)5.21[4]

Key SAR Observations for Anticancer Activity:

  • Substitution at Position 4: The introduction of a substituent at the 4-position of the quinoline ring can enhance anticancer potency.[5]

  • Electron-withdrawing vs. Electron-donating Groups: Quinolone moieties with electron-withdrawing groups (e.g., fluoro, chloro, nitro) often show stronger activity than those with electron-donating groups (e.g., methyl, methoxy).[6]

  • Hybrid Molecules: Linking the quinoline scaffold with other pharmacophores, such as chalcones, can lead to hybrid compounds with potent antiproliferative activity.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test quinoline compounds in culture medium. After the initial 24-hour incubation, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a further 48 hours under the same conditions.[4]

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% sodium dodecyl sulfate) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm should be used for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells (96-well plate) add_compounds Add Compounds to Cells cell_seeding->add_compounds compound_prep Prepare Quinoline Compound Dilutions compound_prep->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add Solubilization Solution incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Workflow for determining the anticancer activity of quinoline compounds using the MTT assay.

Antimicrobial Activity of Quinoline Derivatives

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery, with fluoroquinolones being a prominent class of synthetic antibiotics.[5][9] The antimicrobial spectrum and potency of quinoline derivatives are highly dependent on the substitution patterns around the core structure.

Comparative Antimicrobial Potency

The minimum inhibitory concentration (MIC) is the primary quantitative measure of the in vitro activity of an antimicrobial agent. The following tables present the MIC values of various quinoline derivatives against a panel of pathogenic bacteria and fungi, allowing for a direct comparison of their efficacy.

Table 2: Antibacterial Activity of Quinoline Derivatives

Compound IDSubstitution PatternBacterial StrainMIC (µg/mL)Reference
6c Quinoline-2-one Schiff-base hybridMRSA0.75[10]
VRE0.75[10]
MRSE2.50[10]
6l Quinoline-2-one Schiff-base hybridMRSA1.50[10]
VRE1.50[10]
5d Quinolone-coupled hybridMRSA4-16[11]
VRE4-16[11]
E. coli0.125-8[11]
4 p-CF₃ substituted quinolineMRSA0.75[12]
VRE0.75[12]
6 p-isopropyl phenyl substituted quinolineC. difficile1.0[12]

Key SAR Observations for Antimicrobial Activity:

  • Position 6: The introduction of a fluorine atom at the 6-position of the quinoline ring can significantly enhance antibacterial activity.[5]

  • Position 7: Substitutions with piperazine or pyrrolidine rings at the 7-position are often associated with potent antibacterial effects.[9]

  • Hybridization: Combining the quinoline core with other antimicrobial scaffolds can lead to compounds with broad-spectrum activity.[11]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth after incubation.

Detailed Protocol:

  • Prepare Inoculum: From a pure overnight culture, suspend colonies in a saline solution and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare twofold serial dilutions of the quinoline compounds in a suitable broth medium (e.g., Mueller-Hinton broth). The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial suspension to each well, resulting in a final volume of 200 µL and the target inoculum density. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup & Incubation cluster_analysis Analysis prep_inoculum Prepare Standardized Bacterial Inoculum inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate prep_dilutions Prepare Serial Dilutions of Quinoline Compounds prep_dilutions->inoculate_plate incubate_24h Incubate for 18-24h inoculate_plate->incubate_24h read_mic Visually Determine MIC incubate_24h->read_mic

Workflow for determining the Minimum Inhibitory Concentration (MIC) of quinoline compounds.

Antiviral Activity of Quinoline Derivatives

Quinoline-based compounds have also demonstrated significant potential as antiviral agents, with activity reported against a range of viruses including Zika virus (ZIKV), Dengue virus (DENV), and coronaviruses.[13][14][15]

Comparative Antiviral Potency

The antiviral efficacy of quinoline derivatives is typically expressed as the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits 50% of the viral replication.

Table 3: Antiviral Activity of Quinoline Derivatives

Compound IDSubstitution PatternVirusCell LineEC50 (µM)Reference
13a 2,8-Bis(trifluoromethyl)quinoline derivativeZika Virus (ZIKV)-0.8[16]
14 2,8-Bis(trifluoromethyl)quinoline derivativeZika Virus (ZIKV)-0.8[16]
2 N-(2-(arylmethylimino)ethyl)-7-chloroquinolin-4-amineZika Virus (ZIKV)-0.8 ± 0.07[14]
3 Diarylpyrazolylquinoline derivativeDengue Virus-2 (DENV-2)-0.81 ± 0.07[14]
Compound 1 Quinoline derivativeDengue Virus-2 (DENV-2)-0.49[15]

Key SAR Observations for Antiviral Activity:

  • Trifluoromethyl Groups: The presence of trifluoromethyl groups, particularly at the 2 and 8 positions, appears to be beneficial for anti-ZIKV activity.[16]

  • Side Chain Modifications: Modifications to the side chain at the 4-position can significantly impact antiviral potency.[14]

General Structure-Activity Relationship Principles for Quinoline Derivatives

The biological activity of quinoline compounds can be modulated by altering the substituents at various positions of the heterocyclic ring system. The following diagram illustrates some general SAR principles.

Generalized Structure-Activity Relationship (SAR) map for the quinoline scaffold.

This guide provides a foundational overview of the SAR of quinoline-based compounds. The presented data and protocols are intended to assist researchers in the design and evaluation of novel quinoline derivatives with enhanced therapeutic potential. Further exploration of the cited literature is encouraged for more detailed insights into specific compound classes and their biological activities.

References

A Comparative Guide to Quinoline Synthesis: Classical vs. Modern Methods

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including antimalarial agents like quinine and chloroquine, as well as various anticancer and anti-inflammatory drugs.[1] The synthesis of this vital heterocyclic system has evolved significantly since its discovery. This guide provides an objective comparison of classical and modern methods for quinoline synthesis, presenting quantitative data, detailed experimental protocols, and logical workflows to aid researchers in selecting the optimal strategy for their specific needs.

Classical Quinoline Synthesis: The Foundations

The foundational methods for quinoline synthesis, developed in the late 19th century, are characterized by the use of strong acids, high temperatures, and often harsh oxidizing agents.[1][2] While robust and still in use, they frequently suffer from low yields, poor atom economy, and the formation of difficult-to-remove byproducts like tar.[2][3]

Key Classical Methods: A Snapshot

The most prominent classical syntheses include the Skraup, Doebner-von Miller, Combes, and Friedländer reactions. These methods typically involve the condensation of anilines with various carbonyl-containing compounds.[4]

  • Skraup Synthesis (1880): This method involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). It is known for being violently exothermic and requiring careful moderation.[4][5]

  • Doebner-von Miller Reaction (1881): A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones instead of glycerol, generally leading to cleaner reactions and better yields of substituted quinolines.[2][6]

  • Combes Synthesis (1888): This synthesis produces 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[2][4]

  • Friedländer Synthesis (1882): One of the most versatile classical methods, it involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, which can be catalyzed by either acid or base.[7]

Modern Quinoline Synthesis: Efficiency and Sustainability

Driven by the principles of green chemistry, modern synthesis methods aim to overcome the limitations of their classical predecessors. These approaches focus on milder reaction conditions, higher yields, greater functional group tolerance, and reduced environmental impact through the use of advanced catalytic systems and alternative energy sources.[5][8]

Key Modern Approaches:
  • Transition-Metal Catalysis: Catalysts based on palladium, silver, copper, and zinc have revolutionized quinoline synthesis.[9] They enable reactions to proceed under milder conditions, often with higher selectivity and a broader substrate scope. For instance, palladium-catalyzed modifications of the Friedländer synthesis allow for efficient quinoline formation from 2-aminobenzyl alcohols and ketones.[10][11]

  • Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source dramatically reduces reaction times from hours to minutes and frequently improves product yields.[5][12] Classical reactions like the Friedländer and Skraup syntheses have been significantly optimized using this technology.[1][12]

  • Green Chemistry Protocols: This category includes the use of environmentally benign solvents like water, reusable solid acid catalysts (e.g., Montmorillonite K10, propylsulfonic acid-functionalized silica), and solvent-free reaction conditions.[5]

Quantitative Performance Comparison

The advantages of modern synthetic methods become evident when quantitative data are compared directly. Modern techniques consistently offer superior performance in terms of reaction time and yield under significantly milder and more environmentally friendly conditions.

Synthesis MethodTypeCatalyst / ConditionsTemp. (°C)TimeYield (%)Reference(s)
Multi-component CondensationClassicalConventional Heating / EthanolReflux4 - 6 h72 - 90%[5]
Multi-component CondensationModernMicrowave Irradiation / Ethanol-8 - 10 min88 - 96%[5]
Friedländer SynthesisClassicalAcetic Acid / Organic SolventRT - RefluxSeveral DaysVery Poor[12]
Friedländer SynthesisModernMicrowave / Neat Acetic Acid160 °C5 minExcellent[12]
Doebner-von Miller SynthesisClassicalStrong Acid (e.g., 10 M HCl)High4 - 6 hLow-Mod.[3]
Doebner-von Miller SynthesisModernAg(I)-exchanged Montmorillonite K10 / Solvent-freeHigh3 h42 - 89%
Skraup SynthesisClassicalH₂SO₄, NitrobenzeneHighSeveral hoursLow-Mod.[1][4]
Skraup SynthesisModernMicrowave / H₂SO₄ / Water200 °C15 - 20 min18 - 77%[1][5][13]

Reaction Mechanisms and Workflows

Visualizing the reaction pathways and experimental workflows clarifies the fundamental differences between classical and modern approaches.

Classical Pathway: Doebner-von Miller Mechanism

The Doebner-von Miller reaction proceeds via a series of acid-catalyzed steps, including conjugate addition, cyclization, and oxidation, often leading to side reactions like polymerization.[6]

Doebner_von_Miller cluster_process Reaction Pathway cluster_product Product Aniline Aniline MichaelAdd 1. Michael Addition (Conjugate Addition) UnsatKetone α,β-Unsaturated Ketone Cyclization 2. Electrophilic Cyclization MichaelAdd->Cyclization Dehydration 3. Dehydration Cyclization->Dehydration Oxidation 4. Oxidation (Aromatization) Dehydration->Oxidation Quinoline Substituted Quinoline Oxidation->Quinoline

Doebner-von Miller reaction pathway.
Modern Workflow: Microwave-Assisted Catalytic Synthesis

Modern workflows often involve simpler, faster, and more controlled processes. A microwave-assisted reaction minimizes time and energy consumption, while a solid catalyst simplifies purification.

Modern_Workflow Start 1. Combine Reactants (e.g., 2-Aminobenzophenone, Ketone) & Catalyst (e.g., Acetic Acid) Seal 2. Seal Reaction Vessel Start->Seal Microwave 3. Microwave Irradiation (e.g., 160°C, 5 min) Seal->Microwave Cool 4. Cool to Room Temp. Microwave->Cool Workup 5. Product Isolation (e.g., Neutralization, Extraction) Cool->Workup Product 6. Purified Quinoline Workup->Product

Workflow for microwave-assisted synthesis.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for representative classical and modern syntheses.

Protocol 1: Classical Doebner-von Miller Synthesis of 2-Methylquinoline

This protocol is adapted from procedures known to be effective, while also highlighting the typical challenges such as tar formation.[3]

Materials:

  • Aniline (1.0 eq)

  • Crotonaldehyde (1.2 eq)

  • 6 M Hydrochloric Acid

  • Toluene

  • Concentrated Sodium Hydroxide solution

  • Dichloromethane or Ethyl Acetate (for extraction)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours. This slow addition is crucial to minimize the polymerization of crotonaldehyde, which leads to tar formation.[3]

  • After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product often requires purification by column chromatography to remove unreacted starting materials and tarry byproducts.

Protocol 2: Modern Microwave-Assisted Friedländer Synthesis

This protocol, adapted from a highly efficient reported method, demonstrates the speed and simplicity of modern techniques.[12]

Materials:

  • 2-Aminobenzophenone (1.0 eq)

  • Cyclic or acyclic ketone (e.g., cyclohexanone) (1.2 eq)

  • Glacial Acetic Acid

Procedure:

  • In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine 2-aminobenzophenone and the ketone.

  • Add neat glacial acetic acid to act as both the catalyst and the solvent.

  • Seal the vessel securely.

  • Place the vessel in a scientific microwave reactor.

  • Irradiate the mixture at 160 °C for 5 minutes. The reaction is typically complete within this timeframe.[12]

  • After irradiation, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Collect the resulting precipitate by filtration, wash with cold water, and dry.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Conclusion and Method Selection

The choice between classical and modern quinoline synthesis methods depends on the specific goals of the researcher.

Decision_Tree Start Select Quinoline Synthesis Method Q_Speed Is speed critical? Start->Q_Speed Q_Green Are green chemistry principles important? Q_Speed->Q_Green No Modern Choose Modern Method: - Microwave-Assisted - Metal-Catalyzed Q_Speed->Modern Yes Q_Substrate Is the substrate sensitive to harsh conditions? Q_Green->Q_Substrate No Q_Green->Modern Yes Q_Cost Are starting materials cost-sensitive? Q_Substrate->Q_Cost No Q_Substrate->Modern Yes Q_Cost->Modern No Classical Consider Classical Method: - Skraup - Friedländer (If reagents are simple & available) Q_Cost->Classical Yes

Decision guide for synthesis method selection.

Classical methods may still be suitable for producing simple, unsubstituted quinolines where starting materials are inexpensive and available in bulk.[2] However, their harsh conditions, low yields, and significant environmental drawbacks make them less ideal for modern drug discovery and development, where functional group tolerance and efficiency are paramount.

Modern methods , particularly those employing microwave assistance and advanced catalysis, offer undeniable advantages in speed, yield, and sustainability.[5][8] For researchers working on complex, highly functionalized molecules, these methods provide the efficiency, control, and broader substrate applicability necessary to accelerate the development of novel chemical entities.

References

A Comparative Guide to In-Silico Molecular Docking of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of novel quinoline derivatives based on in-silico molecular docking studies. It is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the binding affinities and potential inhibitory activities of these compounds against various therapeutic targets. The guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of key processes and pathways.

Comparative Docking Analysis of Quinoline Derivatives

The following table summarizes the molecular docking results of a series of novel quinoline-based chalcone derivatives against the active site of human topoisomerase II alpha (PDB ID: 2Z55). Lower binding energy and inhibition constant (Ki) values are indicative of a higher binding affinity and more potent inhibition.

CompoundBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)Hydrogen Bond InteractionsInteracting Residues
Derivative 1 -10.10.082ASN120, GLU87
Derivative 2 -9.80.131ARG162
Derivative 3 -9.50.222SER149, GLY164
Derivative 4 -9.20.351THR147
Derivative 5 -8.90.641ASP153
Etoposide (Control) -8.51.353GLU87, SER149, GLY164

Experimental Protocol: Molecular Docking

This section details a standard protocol for in-silico molecular docking studies, representative of the methodologies employed in recent research on quinoline derivatives.

1. Ligand Preparation:

  • The 2D structures of the novel quinoline derivatives are drawn using chemical drawing software (e.g., ChemDraw).

  • These structures are then converted to 3D format.

  • Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94) to obtain a stable conformation. This is often done using software like Avogadro or PyRx.

2. Protein Preparation:

  • The 3D crystallographic structure of the target protein is downloaded from a protein database such as the Protein Data Bank (PDB).

  • All water molecules and existing ligands are removed from the protein structure.

  • Polar hydrogen atoms are added to the protein, and non-polar hydrogens are merged.

  • Gasteiger charges are computed and assigned to the protein atoms to simulate physiological conditions. This preparation is typically carried out using tools like AutoDockTools or UCSF Chimera.

3. Active Site Prediction and Grid Generation:

  • The binding pocket (active site) of the protein is identified, often based on the location of the co-crystallized ligand in the original PDB file or through computational prediction tools.

  • A grid box is generated around the identified active site. The dimensions and center of the grid are set to encompass the entire binding pocket, allowing the ligand to move freely within this defined space during the docking simulation.

4. Molecular Docking Simulation:

  • The prepared ligands and protein are used as input for docking software (e.g., AutoDock Vina).

  • The software employs a scoring function and a search algorithm (e.g., Lamarckian Genetic Algorithm) to explore various possible conformations of the ligand within the protein's active site.

  • The program calculates the binding affinity (typically in kcal/mol) for each conformation, and the results are ranked. The conformation with the lowest binding energy is considered the most favorable.

5. Analysis of Results:

  • The docking results are analyzed to identify the best-docked poses for each ligand.

  • The binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein are visualized and examined using software like Discovery Studio Visualizer or PyMOL.

Visualizations

This section provides diagrams illustrating key workflows and pathways relevant to the study of quinoline derivatives.

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation cluster_analysis Post-Docking Analysis l1 2D Structure Drawing l2 3D Conversion l1->l2 l3 Energy Minimization l2->l3 d1 Define Grid Box l3->d1 p1 Download from PDB p2 Clean Structure p1->p2 p3 Add Hydrogens & Charges p2->p3 p3->d1 d2 Run Docking Algorithm d1->d2 d3 Calculate Binding Energies d2->d3 a1 Rank Poses d3->a1 a2 Visualize Interactions a1->a2 a3 Identify Key Residues a2->a3

Caption: Workflow for in-silico molecular docking studies.

G EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Quinoline Quinoline Derivative Quinoline->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a quinoline derivative.

G cluster_sar Structure-Activity Relationship (SAR) cluster_key Example quinoline_core Quinoline Core Essential for basic binding substituent Substituent Group (R) Modulates activity quinoline_core->substituent Addition of activity Biological Activity Dependent on R substituent->activity Influences key If R = Electron-donating group -> Increased Activity If R = Electron-withdrawing group -> Decreased Activity

A Comparative Guide to Purity Validation of Amine Compounds Using Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control for amine compounds used in research, pharmaceutical development, and various industrial applications. The presence of impurities can significantly impact the efficacy, safety, and stability of the final product. This guide provides an objective comparison of the most common analytical methods for amine purity validation, supported by experimental data and detailed protocols to assist in method selection and implementation.

Overview of Analytical Techniques

Several analytical techniques are employed to assess the purity of amine compounds, each with its own set of advantages and limitations. The choice of method often depends on the properties of the amine (e.g., volatility, polarity, presence of chromophores), the nature of potential impurities, and the required level of sensitivity and accuracy. The primary methods covered in this guide are:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Potentiometric Titration

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[1] For amine analysis, reversed-phase HPLC is common, but due to the polar nature of many amines and their lack of strong UV chromophores, pre-column derivatization is often necessary to enhance detection and retention.[2][3]

Data Presentation: HPLC Performance Metrics
Amine AnalyteDerivatization ReagentDetectionLOD (mg/kg)LOQ (mg/kg)Accuracy (Recovery %)Precision (RSD %)Reference
Biogenic Amines (Tryptamine, Putrescine, etc.)Dansyl ChlorideUV0.01 - 0.100.02 - 0.3189.6 - 100+1.86 - 5.96[4]
Biogenic Amines (Histamine, Tyramine, etc.)Dansyl ChlorideUV0.30.9 - 1.092.25 - 102.25< 5[5][6]
Primary/Secondary Amines4-(Methylamino)-3-nitrobenzoyl chlorideUV----[2]

LOD: Limit of Detection; LOQ: Limit of Quantitation; RSD: Relative Standard Deviation. Data is representative and may vary based on the specific amine, matrix, and instrumentation.

Experimental Protocol: HPLC with Pre-column Derivatization

This protocol outlines the general steps for the purity analysis of a primary amine using pre-column derivatization with 4-(Methylamino)-3-nitrobenzoyl chloride followed by HPLC-UV detection.[2]

1. Materials and Reagents:

  • Amine sample

  • 4-(Methylamino)-3-nitrobenzoyl chloride (derivatizing reagent)

  • HPLC-grade acetonitrile, methanol, and water

  • Sodium bicarbonate (0.1 M solution)

  • Hydrochloric acid (2 M solution)

  • Syringe filters (0.45 µm)

2. Standard and Sample Preparation:

  • Amine Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the amine standard and dissolve it in 10 mL of a suitable solvent (e.g., 1:1 water/methanol).

  • Sample Solution: Prepare a solution of the amine sample at a similar concentration.

3. Derivatization Procedure:

  • In a vial, mix 100 µL of the amine standard or sample solution with 100 µL of 0.1 M sodium bicarbonate solution.

  • Add 100 µL of a freshly prepared 10 mg/mL solution of 4-(Methylamino)-3-nitrobenzoyl chloride in acetonitrile.

  • Vortex the mixture for 1 minute and let it react at room temperature for 20 minutes.

  • Stop the reaction by adding 50 µL of 2 M HCl.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Conditions (Illustrative):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution with acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10-20 µL

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Weigh Amine Sample dissolve Dissolve in Solvent prep_start->dissolve add_base Add Base (e.g., NaHCO3) dissolve->add_base add_reagent Add Derivatizing Reagent add_base->add_reagent react React (e.g., 20 min at RT) add_reagent->react quench Quench Reaction (e.g., HCl) react->quench filter Filter quench->filter inject Inject into HPLC filter->inject separate Separation on Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Purity integrate->quantify

Caption: Workflow for amine purity validation by HPLC with pre-column derivatization.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[7] Due to the high activity of many amines, which can cause peak tailing and poor reproducibility, specialized deactivated columns or derivatization is often required.[3][8] Headspace GC with flame ionization detection (HS-GC-FID) is a robust method for quantifying volatile amines.[9]

Data Presentation: GC Performance Metrics
Amine AnalyteMethodLOD (mg/mL)LOQ (mg/mL)Accuracy (Recovery %)Precision (RSD %)Reference
Volatile Amines (e.g., Butylamine, Diethylamine)HS-GC-FID0.0025 - 0.025--0.3 - 3.1[9]
Aromatic Amines (Iodinated derivatives)GC-EI-MS/MS0.9 - 3.9 pg/L-80 - 104< 15 (intra-day)[10]

LOD: Limit of Detection; LOQ: Limit of Quantitation; RSD: Relative Standard Deviation. Data is representative and may vary based on the specific amine, matrix, and instrumentation.

Experimental Protocol: HS-GC-FID for Volatile Amines

This protocol is a general guideline for the analysis of volatile amines in a pharmaceutical product using HS-GC-FID.[9]

1. Materials and Reagents:

  • Amine sample

  • High-boiling point diluent (e.g., N,N-Dimethylacetamide - DMAc)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a deactivating agent

  • Headspace vials

2. Standard and Sample Preparation:

  • Diluent Preparation: Prepare a solution of 5% (v/v) DBU in DMAc.

  • Amine Stock Standard (2.5 mg/mL): Prepare a stock solution of the amine standard in the prepared diluent.

  • Working Standard (0.1 mg/mL): Dilute the stock standard to the working concentration with the diluent.

  • Sample Preparation: Dissolve the amine-containing sample in the diluent to a known concentration (e.g., 100 mg/mL).

3. HS-GC-FID Conditions (Illustrative):

  • GC System: Agilent 7890 GC with a 7697A headspace sampler and FID.

  • Column: DB-624 or similar (e.g., 30 m x 0.32 mm, 1.8 µm).

  • Oven Temperature Program: Start at 40°C, ramp to 240°C.

  • Injector Temperature: 250°C.

  • Detector Temperature: 260°C.

  • Carrier Gas: Helium or Hydrogen.

  • Headspace Sampler Conditions:

    • Oven Temperature: 120°C

    • Loop Temperature: 130°C

    • Transfer Line Temperature: 140°C

    • Equilibration Time: 15 minutes

Visualization: GC Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-FID Analysis cluster_data Data Processing prep_start Weigh Sample dissolve Dissolve in Diluent (e.g., DBU/DMAc) prep_start->dissolve vial Transfer to Headspace Vial dissolve->vial equilibrate Equilibrate in HS Oven vial->equilibrate inject Automated Injection equilibrate->inject separate Separation in GC Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Purity integrate->quantify

Caption: Workflow for volatile amine purity analysis by HS-GC-FID.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful primary analytical method for purity determination.[11] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.[12] For amine purity, ¹H qNMR is often used, where the integral of a signal from the amine is compared to the integral of a signal from a certified internal standard of known purity and weight.

Data Presentation: qNMR Performance

Quantitative NMR is considered a primary ratio method, and when performed under validated conditions, it can achieve high accuracy and precision.

ParameterTypical PerformanceReference
Accuracy High (can be certified as a primary method)[13]
Precision (RSD %) < 1%[14]
Specificity High (based on unique chemical shifts)[12]
LOD/LOQ Typically at the 0.1% level for impurities[14]
Experimental Protocol: ¹H qNMR for Purity Determination

This protocol provides a general procedure for determining the purity of an amine using ¹H qNMR with an internal standard.[13]

1. Materials and Reagents:

  • Amine sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • High-precision analytical balance

  • NMR tubes

2. Sample Preparation:

  • Accurately weigh a specific amount of the amine sample and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum using quantitative parameters, which typically include:

    • A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.

    • A calibrated 90° pulse.

    • Sufficient signal-to-noise ratio.

4. Data Processing and Purity Calculation:

  • Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the purity of the amine using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualization: qNMR Purity Determination Logic

qNMR_Logic cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve acquire Acquire Spectrum with Quantitative Parameters dissolve->acquire process Process Spectrum (FT, Phasing, Baseline) acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity using Integral Ratios and Weights integrate->calculate

Caption: Logical workflow for amine purity determination by quantitative ¹H NMR.

Potentiometric Titration

Titration is a classic and cost-effective method for determining the total basicity of an amine sample, which can be directly related to its purity.[15] Non-aqueous titrations are often employed for amines, using a strong acid titrant in a non-aqueous solvent.[16][17]

Data Presentation: Titration Performance

Titration is a highly accurate and precise method when properly validated.

ParameterTypical PerformanceReference
Accuracy (Recovery %) 98 - 102[15]
Precision (RSD %) < 1[15]
Specificity Can be low; titrates all bases present.[18]
Experimental Protocol: Non-Aqueous Potentiometric Titration

This protocol describes the determination of the amine value by non-aqueous potentiometric titration with perchloric acid in glacial acetic acid.[16]

1. Materials and Reagents:

  • Amine sample

  • Glacial acetic acid

  • Perchloric acid (0.1 N in glacial acetic acid), standardized

  • Potentiometric titrator with a suitable electrode (e.g., glass pH electrode)

2. Sample Preparation:

  • Accurately weigh an appropriate amount of the amine sample into a beaker.

  • Dissolve the sample in a measured volume of glacial acetic acid (e.g., 50 mL).

3. Titration Procedure:

  • Place the beaker on the titrator and immerse the electrode in the solution.

  • Titrate the sample with the standardized 0.1 N perchloric acid.

  • Record the volume of titrant required to reach the equivalence point, which is determined by the inflection point of the titration curve.

4. Calculation:

  • Calculate the amine purity or amine value based on the volume and concentration of the titrant and the mass of the sample.

Visualization: Titration Workflow

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calc Calculation standardize Standardize Titrant weigh_sample Weigh Amine Sample dissolve Dissolve in Solvent (e.g., Acetic Acid) weigh_sample->dissolve titrate Potentiometric Titration with Acid dissolve->titrate endpoint Determine Equivalence Point titrate->endpoint calculate Calculate Purity from Titrant Volume endpoint->calculate

References

A Researcher's Guide to Reproducible Cell Viability Screening of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Common Assay Methodologies for Robust Drug Discovery

The screening of compound libraries, such as those containing quinoline derivatives, is a cornerstone of modern drug discovery. Quinoline scaffolds are prevalent in pharmaceuticals with diverse activities, including anticancer and antimalarial properties.[1][2] Accurate and reproducible assessment of cell viability is critical to identifying promising lead compounds. However, the variety of available cell viability assays, each with its own principle and potential for artifacts, can lead to variability in screening results.[3][4] This guide provides an objective comparison of common cell viability assays, focusing on factors that influence reproducibility when screening quinoline derivatives.

Comparison of Key Cell Viability Assays

The selection of a cell viability assay is a critical decision that impacts data quality and reproducibility. The most common methods rely on measuring metabolic activity as a proxy for viable cell numbers.[5][6] These include tetrazolium reduction assays (MTT, MTS, XTT) and resazurin-based assays.[5] An alternative approach measures intracellular ATP levels, which is a direct indicator of metabolically active cells.[7]

Each method has distinct advantages and disadvantages that affect its suitability for high-throughput screening and reproducibility.[6][8] Key factors to consider include the number of handling steps, incubation times, and potential for chemical interference from the compounds being tested.[9][10]

Assay Principle Endpoint Advantages Disadvantages & Reproducibility Considerations
MTT Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan precipitate.[5]Colorimetric (Absorbance ~570-590 nm)Inexpensive, robust sensitivity, and well-established.Requires an additional solubilization step, which increases handling and potential for error. The formazan crystals must be fully dissolved for accurate readings. Results can be affected by changes in cellular metabolism.[9]
MTS/XTT Similar to MTT, but the tetrazolium salt is reduced to a formazan product that is soluble in cell culture medium.[7]Colorimetric (Absorbance ~450-490 nm)Homogeneous assay (no solubilization step), reducing handling steps and improving reproducibility compared to MTT.Higher background absorbance compared to MTT.[11] Susceptible to interference from colored compounds and changes in culture medium pH.[9]
Resazurin (alamarBlue®) Metabolically active cells reduce the blue, weakly fluorescent resazurin to the pink, highly fluorescent resorufin.[12]Fluorometric (Ex: ~560 nm, Em: ~590 nm) or ColorimetricHighly sensitive, non-toxic to cells (allowing for kinetic monitoring), and a homogeneous format.[12][13]Quinoline derivatives can be inherently fluorescent or colored, potentially interfering with the signal and leading to false positives or negatives.[10] Requires optimization of incubation time and reagent concentration.[14]
ATP-based (e.g., CellTiter-Glo®) Measures ATP levels using a luciferase-luciferin reaction, which generates a luminescent signal proportional to the number of viable cells.[7]LuminescentExtremely sensitive (can detect as few as 15 cells), rapid (signal develops in 10 minutes), and has a stable "glow-type" signal ideal for high-throughput screening.[7] Fewer handling steps than tetrazolium assays.[11]The enzyme (luciferase) can be inhibited by some compounds. The cost per well is generally higher than for colorimetric or fluorometric assays.

Experimental Protocols

Detailed and consistent protocols are paramount for achieving reproducible results.[9][14] Below are standard methodologies for the MTT and Resazurin assays, which are commonly used in screening campaigns.

MTT Assay Protocol

This protocol is adapted from standard procedures for a 96-well plate format.[9][11]

  • Cell Seeding: Plate cells at a predetermined optimal density in 100 µL of culture medium per well. Incubate under standard conditions (e.g., 37°C, 5% CO2) until cells reach the desired confluency (typically 24 hours).

  • Compound Treatment: Add various concentrations of the quinoline derivatives to the wells. Include appropriate controls: vehicle-only (e.g., DMSO) and medium-only (background). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL MTT stock solution in sterile PBS. Add 10 µL of this solution to each well for a final concentration of 0.45 mg/mL.[9]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C, allowing formazan crystals to form.[9] The optimal time depends on the cell type and metabolic rate.

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[11]

  • Reading: Mix thoroughly to ensure complete dissolution of the formazan. An orbital shaker can be used for 15 minutes. Read the absorbance at 570 nm or 590 nm within one hour.[11]

Resazurin (alamarBlue®) Assay Protocol

This protocol is designed for a 96-well opaque-walled plate to minimize fluorescence bleed-through.[9][11]

  • Cell Seeding & Compound Treatment: Follow steps 1 and 2 from the MTT protocol, using an opaque-walled plate suitable for fluorescence measurements.

  • Reagent Addition: Add 20 µL of the resazurin solution directly to each well containing 100 µL of culture medium.[9][11]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from direct light.[9][11] Incubation time should be optimized to ensure the signal is within the linear range of the instrument.

  • Reading: Measure fluorescence intensity using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[9]

Visualizing Workflows and Mechanisms

Understanding the experimental workflow and the underlying biological principles is crucial for troubleshooting and data interpretation.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: Viability Assay cluster_read Phase 4: Data Acquisition seed Seed Cells in Microplate incubate1 Incubate (24h) Allow Adherence seed->incubate1 add_cpd Add Quinoline Derivatives & Controls incubate1->add_cpd incubate2 Incubate (24-72h) Drug Exposure add_cpd->incubate2 add_reagent Add Viability Reagent (e.g., MTT) incubate2->add_reagent incubate3 Incubate (1-4h) Signal Development add_reagent->incubate3 solubilize Add Solubilization Buffer (MTT Only) incubate3->solubilize If MTT Assay read_plate Read Plate (Absorbance/Fluorescence) incubate3->read_plate If Homogeneous Assay solubilize->read_plate analyze Data Analysis (IC50 Calculation) read_plate->analyze

Caption: General workflow for a cell viability screening assay.

Many quinoline derivatives exert their cytotoxic effects by inducing apoptosis and arresting the cell cycle.[1] These effects are often mediated through complex signaling networks, such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell survival, proliferation, and metabolism.

G rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 pdk1 PDK1 pip3->pdk1 mtorc2 mTORC2 pip3->mtorc2 akt Akt pdk1->akt Phosphorylates mtorc1 mTORC1 akt->mtorc1 Activates apoptosis Apoptosis (Inhibition) akt->apoptosis Inhibits mtorc2->akt Phosphorylates proliferation Cell Proliferation & Survival mtorc1->proliferation Promotes quinoline Quinoline Derivatives quinoline->pi3k May Inhibit quinoline->akt May Inhibit quinoline->mtorc1 May Inhibit

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Key Considerations for Reproducibility

Achieving high reproducibility in drug screening requires careful control over multiple experimental variables.[3][4]

  • Cellular Factors: Use a consistent source of cells with low passage numbers and perform regular cell line authentication to avoid issues like cross-contamination or genetic drift.[15]

  • Compound Interference: Quinolines are often colored or fluorescent, which can directly interfere with absorbance or fluorescence-based readouts.[10][16] It is crucial to run compound-only controls (wells with medium and the quinoline derivative, but no cells) to quantify and correct for this background signal.[9]

  • Assay Conditions: Factors like cell seeding density, reagent concentration, and incubation times must be rigorously optimized for each cell line and assay format to ensure the response falls within a linear range.[9][14] Environmental conditions such as temperature and CO2 levels must also be tightly controlled.[6]

  • Data Analysis: Standardize data processing and analysis pipelines. Use robust statistical metrics to assess assay quality, such as the Z'-factor and coefficient of variation (%CV), to ensure plate-to-plate and day-to-day consistency.

References

A Comparative Guide to Catalysts in Quinoline Synthesis: Efficacy and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of quinolines, a fundamental scaffold in medicinal and materials chemistry, is an area of continuous innovation, particularly concerning the development of efficient catalytic systems.[1][2] This guide offers a comparative analysis of various catalysts employed in quinoline synthesis, focusing on their performance metrics and supported by experimental data. Detailed experimental protocols and workflow visualizations are provided to assist researchers, scientists, and drug development professionals in selecting optimal catalysts for their synthetic needs.

The efficacy of quinoline synthesis is profoundly influenced by the choice of catalyst, which impacts reaction yield, time, and overall efficiency.[1] Catalysts for this purpose are broadly categorized into transition-metal catalysts, metal-free catalysts, and nanocatalysts.[1][2][3]

Data Presentation: Catalyst Performance in Quinoline Synthesis

The following table summarizes the performance of various catalysts in prominent quinoline synthesis reactions, providing a quantitative comparison of their effectiveness.

Reaction Catalyst Substrates Yield (%) Time (h) Temperature (°C) Catalyst Loading (mol%) Reusability (Cycles) Reference
Friedländer Nafion NR502-aminoaryl ketones, α-methylene carbonyl compoundsHighMicrowave-Catalytic-[4]
Friedländer Brønsted-acidic ionic liquid [Msim][OOCCCl3]2-aminobenzaldehyde, ketoneUp to 100---Recyclable[5]
Friedländer Chitosan-SO3H2-aminoarylketones, various carbonyl compoundsVery GoodShort reflux--Reusable[5]
Friedländer β-cyclodextrinHydrophobic substratesExcellent-Neutral aqueousCatalyticHigh recovery[5]
Friedländer Sulfamic acid2-aminoarylketones, enolisable ketones----Recyclable[6]
Friedländer ZnO/CNT2-amino-5-chlorobenzaldehyde, carbonylic compounds24-99--25 mg-[7]
Skraup H2SO4Aniline, glycerolFair to GoodMicrowave200--[5]
Skraup Hierarchical Zeolite (H-ZSM-5h)Aniline, glycerol72.4-450-Stable[8]
Doebner-von Miller FeCl3, then ZnCl2p-hydroxyaniline, methyl vinyl ketone23----[9]
Oxidative Annulation Co(III)Acetophenone, anilineHigh----[4]
Oxidative Annulation RutheniumEnaminones, anthranils-----[4]
Oxidative Annulation Copper acetateSaturated ketones, anthranils-----[4]
Oxidative Annulation PalladiumAryl allyl alcohol, anilineHigh-Redox-neutral--[4]
Hydrogenation Cobalt (from Co(OAc)2·4H2O and Zn)Quinolines-----[10]

Experimental Protocols

Detailed methodologies for key quinoline synthesis reactions are provided below.

1. Friedländer Synthesis using a Reusable Nanocatalyst

This protocol describes the synthesis of polysubstituted quinolines using a magnetically separable nanocatalyst.[1]

  • Materials:

    • 2-aminoaryl ketone (1 mmol)

    • α-methylene carbonyl compound (1.2 mmol)

    • Nanocatalyst (e.g., Fe₃O₄-supported ionic liquid) (0.02 g)

    • Ethanol (5 mL) (if not solvent-free)

  • Procedure:

    • In a round-bottom flask, combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, and the nanocatalyst.

    • If the reaction is not solvent-free, add ethanol as the solvent.

    • Stir the reaction mixture at a specified temperature (e.g., 60-100°C) for the required time (e.g., 2 hours).

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

    • Upon completion, if using a magnetic catalyst, separate it using an external magnet. Otherwise, filter the catalyst.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired quinoline derivative.

    • The recovered catalyst can be washed with a suitable solvent (e.g., ethanol), dried, and reused for subsequent reactions.[1]

2. Skraup Synthesis of Quinoline

This protocol outlines the classical Skraup synthesis, which involves highly exothermic conditions.

  • Materials:

    • Aniline

    • Glycerol

    • Concentrated sulfuric acid

    • Oxidizing agent (e.g., nitrobenzene)

  • Procedure:

    • In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol in a large, robust reaction vessel equipped with a reflux condenser and a mechanical stirrer.

    • Add the oxidizing agent portion-wise to the mixture.

    • Carefully heat the reaction mixture to initiate the reaction. The reaction is highly exothermic and may require cooling to control the temperature.[11]

    • After the initial vigorous reaction subsides, heat the mixture to maintain a steady reflux for several hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a base (e.g., sodium hydroxide) until the quinoline separates.

    • Extract the quinoline product with an organic solvent (e.g., toluene).

    • Wash the organic extracts with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by distillation or chromatography.[11]

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the context of quinoline synthesis catalyst evaluation.

G start Select Reactants (e.g., 2-aminoaryl ketone, α-methylene carbonyl) catalyst_prep Prepare Catalysts (Catalyst A, Catalyst B, Control) start->catalyst_prep solvent Choose Solvent (or solvent-free) catalyst_prep->solvent reaction_setup Set up Parallel Reactions (Identical conditions) solvent->reaction_setup heating Heat and Stir (Monitor Temperature) reaction_setup->heating monitoring Monitor Progress (TLC) heating->monitoring catalyst_sep Catalyst Separation (Filtration/Magnetic) monitoring->catalyst_sep purification Product Purification (Chromatography) catalyst_sep->purification analysis Analyze Product (Yield, Purity - NMR, GC-MS) purification->analysis comparison Compare Catalyst Performance (Yield, Time, Selectivity) analysis->comparison reusability Test Catalyst Reusability comparison->reusability

Caption: Experimental workflow for comparing catalyst efficacy in quinoline synthesis.

This guide provides a foundational understanding of the comparative performance of various catalysts in quinoline synthesis. For more in-depth information, researchers are encouraged to consult the cited literature.

References

New Frontiers in Oncology: Benchmarking Novel Quinoline Derivatives Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective and safer cancer therapeutics, a new wave of quinoline derivatives is demonstrating significant promise in preclinical studies. These novel compounds are being rigorously evaluated against existing anticancer drugs, showcasing their potential to overcome challenges such as drug resistance and off-target toxicity. This guide provides a comprehensive comparison of these emerging quinoline derivatives against established treatments, supported by experimental data, detailed protocols, and mechanistic insights.

Data Presentation: A Comparative Analysis of Anticancer Potency

The in vitro cytotoxic activity of three novel quinoline derivatives—Compound 12e, Compound 91b1, and Compound 4c—was assessed against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and MTS50 values were determined and compared with those of standard chemotherapeutic agents.

Table 1: In Vitro Anticancer Activity of Compound 12e (a Quinoline-Chalcone Hybrid)

CompoundMGC-803 (Gastric Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
Compound 12e 1.38 5.34 5.21
5-Fluorouracil (5-FU)6.2210.411.1

Data from referenced studies indicate that Compound 12e exhibits significantly greater potency than the standard chemotherapy drug 5-Fluorouracil across all tested cell lines.

Table 2: Comparative Cytotoxicity (MTS50, µg/mL) of Compound 91b1 and Cisplatin

Cell LineCancer TypeCompound 91b1 MTS50 (µg/mL) Cisplatin (CDDP) MTS50 (µg/mL)
AGSGastric< CDDP-
KYSE150Esophageal< CDDP-
KYSE450Esophageal< CDDP-
NE3Non-tumor> CDDP-

Compound 91b1 demonstrates a more potent anticancer effect than cisplatin in gastric and esophageal cancer cell lines, while exhibiting lower toxicity in non-tumor cells, suggesting a favorable therapeutic window.

Table 3: Tubulin Polymerization Inhibition by Compound 4c

CompoundTargetIC50 (µM)
Compound 4c Tubulin Polymerization17 ± 0.3
ColchicineTubulin Polymerization-

Compound 4c effectively inhibits tubulin polymerization, a key mechanism in disrupting cell division, with a measured IC50 value of 17 ± 0.3 μM. This positions it as a promising candidate in the class of microtubule-targeting agents.

Experimental Protocols

To ensure the reproducibility and transparency of the presented data, detailed methodologies for the key experiments are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. For adherent cells, allow them to attach overnight.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a solvent control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent-treated control cells. The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of compounds on the polymerization of tubulin into microtubules. The incorporation of a fluorescent reporter into growing microtubules results in an increase in fluorescence, which is monitored over time.

Protocol Outline:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable buffer (e.g., containing 10% DMSO). Add 5 µL of each dilution to the wells of a 96-well black plate.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin (2 mg/mL), GTP (1 mM), and a fluorescent reporter like DAPI (10 µM) in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).

  • Initiation of Polymerization: Add 45 µL of the reaction mixture to each well containing the test compound.

  • Fluorescence Measurement: Immediately place the plate in a fluorimeter pre-warmed to 37°C. Measure the fluorescence intensity at an excitation of 355 nm and an emission of 460 nm every 90 seconds for 1 hour.

  • Data Analysis: Plot the fluorescence intensity against time to obtain polymerization curves. The percentage of inhibition is calculated by comparing the fluorescence at a specific time point (e.g., 25 minutes) in the presence of the test compound to the vehicle control. The IC50 value is determined from the dose-response curve.

Pim-1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is a measure of kinase activity.

Protocol Outline:

  • Reagent Preparation: Prepare the 2X kinase reaction buffer, ATP solution, and dilute the Pim-1 enzyme according to the manufacturer's protocol (e.g., Promega's ADP-Glo™ Kinase Assay kit).

  • Reaction Setup: In a 96-well plate, add the test compound, the Pim-1 enzyme, and the appropriate substrate.

  • Initiation of Kinase Reaction: Initiate the reaction by adding the ATP solution. The final reaction volume is typically 25 µL. Incubate the plate at 30°C for a defined period (e.g., 15 minutes).

  • Termination and ATP Depletion: Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add 50 µL of Kinase Detection Reagent to convert the ADP generated to ATP and to catalyze the luciferase-mediated conversion of the new ATP to light. Incubate at room temperature for 30 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the Pim-1 kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures involved, the following diagrams have been generated using Graphviz.

Pim1_Signaling_Pathway Cytokines Cytokines/Growth Factors JAK JAK Cytokines->JAK STAT3_5 STAT3/5 JAK->STAT3_5 Pim1 Pim-1 Kinase (Target of Novel Quinolines) STAT3_5->Pim1 Upregulation Bad Bad Pim1->Bad Phosphorylation (Inhibition) p21 p21 Pim1->p21 Phosphorylation (Inhibition) p27 p27 Pim1->p27 Phosphorylation (Inhibition) CDC25A CDC25A Pim1->CDC25A Phosphorylation (Activation) Apoptosis Apoptosis Bad->Apoptosis CellCycle Cell Cycle Progression p21->CellCycle p27->CellCycle CDC25A->CellCycle

Caption: Pim-1 Kinase Signaling Pathway. This pathway is a key regulator of cell survival and proliferation. Novel quinoline derivatives that inhibit Pim-1 can promote apoptosis and halt the cell cycle.

Tubulin_Polymerization_Inhibition cluster_0 Normal Cell Division cluster_1 Action of Quinoline Inhibitor (e.g., Compound 4c) Tubulin α/β-Tubulin Dimers Microtubules Dynamic Microtubules Tubulin->Microtubules Polymerization Blocked Polymerization Blocked Tubulin->Blocked Spindle Mitotic Spindle Microtubules->Spindle Division Cell Division Spindle->Division Inhibitor Quinoline Derivative (Compound 4c) Inhibitor->Tubulin Binds to Tubulin Arrest G2/M Arrest & Apoptosis Blocked->Arrest

Caption: Mechanism of Tubulin Polymerization Inhibition. Quinoline derivatives like Compound 4c bind to tubulin, preventing the formation of microtubules, which are essential for cell division.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treatment Treat with Quinoline Derivatives & Controls Start->Treatment Incubate1 Incubate (24-48h) Treatment->Incubate1 MTT Add MTT Reagent Incubate1->MTT Incubate2 Incubate (4h) MTT->Incubate2 Solubilize Add Solubilization Solution Incubate2->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC50 Values Read->Analyze

Caption: MTT Assay Experimental Workflow. This flowchart outlines the key steps in determining the cytotoxic effects of new quinoline derivatives on cancer cells.

Conclusion

The development of novel quinoline derivatives represents a highly promising avenue in the quest for next-generation anticancer therapies. The data presented herein highlights the potential of these compounds to exhibit superior potency and a more favorable safety profile compared to some currently used chemotherapeutic agents. The detailed experimental protocols and mechanistic diagrams provide a valuable resource for researchers in the field of drug discovery and development, facilitating further investigation and optimization of this important class of molecules. Continued research into the structure-activity relationships and in vivo efficacy of these quinoline derivatives is warranted to translate these encouraging preclinical findings into tangible clinical benefits for cancer patients.

Safety Operating Guide

Safe Disposal of Quinolin-5-ylmethanamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of quinolin-5-ylmethanamine. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This compound is classified as a hazardous substance, and its disposal requires specialized handling through an approved hazardous waste program.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This compound is corrosive and acutely toxic if swallowed.[1]

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a lab coat to ensure full skin coverage.

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood. If aerosols or dust may be generated, a respirator is recommended.

Hazard Summary

Hazard ClassificationGHS CodeDescriptionDisposal Implication
Acute Toxicity, OralH301Toxic if swallowed.[1]Requires careful handling to prevent ingestion. All waste must be securely contained.
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage.[1]Mandates the use of gloves, lab coat, and eye/face protection. Contaminated PPE must be disposed of as hazardous waste.
Chemical ReactivityIncompatible with strong oxidizing agents and strong acids.Waste must be segregated from incompatible materials to prevent hazardous reactions.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in regular laboratory trash.

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect all solid this compound, including contaminated items such as weighing paper, pipette tips, and disposable lab equipment, in a dedicated, clearly labeled, and sealable container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.[2]

Step 2: Waste Container Labeling

Properly label all waste containers with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazards (e.g., "Toxic," "Corrosive")

  • The accumulation start date

Step 3: Storage of Hazardous Waste

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.

  • Ensure containers are tightly closed to prevent leaks or spills.

  • Store away from incompatible materials, such as strong oxidizing agents and strong acids.

Step 4: Scheduling Waste Pickup

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Provide them with an accurate inventory of the waste you are disposing of.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated. If the spill is contained within a chemical fume hood, keep the hood running.

  • Contain: If it is safe to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand).

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials must be collected and disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office immediately.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated waste_type Is the waste solid or liquid? start->waste_type solid_waste Collect in a dedicated, labeled solid waste container. waste_type->solid_waste Solid liquid_waste Collect in a dedicated, labeled liquid waste container. waste_type->liquid_waste Liquid labeling Label container with 'Hazardous Waste', chemical name, and hazards. solid_waste->labeling liquid_waste->labeling storage Store sealed container in a designated satellite accumulation area. labeling->storage segregation Segregate from incompatible materials (e.g., strong acids). storage->segregation pickup Contact EHS to schedule waste pickup. segregation->pickup end End: Waste properly disposed of. pickup->end

Caption: Disposal workflow for this compound.

Experimental Protocols for Deactivation

There are no established and verified experimental protocols for the in-lab neutralization or deactivation of this compound. Attempting to neutralize or treat this chemical without a validated procedure could result in hazardous reactions. Therefore, the recommended method of disposal is through a licensed environmental services company, which will likely use high-temperature incineration.[3]

References

Personal protective equipment for handling Quinolin-5-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of Quinolin-5-ylmethanamine (CAS No. 58123-57-2). Adherence to these procedures is essential to ensure personal safety and regulatory compliance in the laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with primary hazards of being corrosive and acutely toxic.[1] GHS hazard statements indicate that it is toxic if swallowed and causes severe skin burns and eye damage.[1] Therefore, a comprehensive PPE strategy is mandatory to prevent accidental exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection Level Equipment Specification Purpose
Primary Hand ProtectionChemical-resistant gloves (e.g., Nitrile or Neoprene)Provides a barrier against direct skin contact.[2][3] Gloves must be inspected for degradation or punctures before use.[3]
Primary Eye ProtectionChemical splash gogglesProtects eyes from accidental splashes of solutions or contact with airborne particles.[2][4]
Primary Body ProtectionLaboratory coatProtects skin and personal clothing from contamination.[2][4]
Secondary Face ProtectionFace shieldTo be worn over chemical splash goggles when there is a high risk of splashes, such as during bulk transfers or reactions.[2]
Task-Dependent Respiratory ProtectionN95 (or higher) particulate respirator or an air-purifying respirator with organic vapor cartridgesRequired when handling the solid form to prevent inhalation of dust or when vapors may be generated.[2][5]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize risks. The following workflow outlines the safe handling from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep1 Don PPE prep2 Prepare work area (fume hood) prep1->prep2 handling1 Weighing solid prep2->handling1 handling2 Preparing solution handling1->handling2 cleanup1 Decontaminate surfaces & glassware handling2->cleanup1 cleanup2 Dispose of waste cleanup1->cleanup2 post1 Doff PPE cleanup2->post1 post2 Wash hands post1->post2

Caption: Step-by-step workflow for handling this compound.

Experimental Protocol:

  • Preparation:

    • Donning PPE: Before entering the designated handling area, put on a laboratory coat, chemical-resistant gloves, and chemical splash goggles.[2]

    • Work Area Preparation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Handling:

    • Weighing: When weighing the solid material, do so in a fume hood to avoid inhalation of any dust particles.

    • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[2]

  • Cleanup:

    • Decontamination: All glassware and surfaces that have come into contact with this compound should be decontaminated with an appropriate solvent and then washed thoroughly.[2]

  • Post-Handling:

    • PPE Removal: Remove PPE in the designated area to prevent the spread of contamination. Dispose of single-use items in the appropriate hazardous waste container.[2]

    • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before leaving the laboratory, and before eating or drinking.[3][6]

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Plan for this compound

Waste Type Disposal Method Container
Solid Waste Dispose of as hazardous waste. This includes contaminated gloves, weigh boats, and paper towels.[2]Clearly labeled hazardous waste container.[2]
Liquid Waste Dispose of as hazardous waste.[2] Do not pour down the drain.[3] For larger quantities, consider dissolving in a combustible solvent and burning in a chemical incinerator with an afterburner and scrubber, if permitted by local regulations.[5]Clearly labeled hazardous waste container.[2]
Empty Containers Rinse with an appropriate solvent three times. The rinsate should be collected and disposed of as hazardous liquid waste. Dispose of the empty container in accordance with local regulations.N/A

Disclaimer: This guide is intended for informational purposes only and should not be substituted for a comprehensive risk assessment and the Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS and your institution's safety protocols before handling any chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinolin-5-ylmethanamine
Reactant of Route 2
Reactant of Route 2
Quinolin-5-ylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.